molecular formula C13H21NO B108532 1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS No. 57527-71-6

1'-Hydroxy-bicyclohexyl-1-carbonitrile

Cat. No.: B108532
CAS No.: 57527-71-6
M. Wt: 207.31 g/mol
InChI Key: ICCISKPVFQAFJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile is an intermediate in teh synthesis of 1',2'-Dehydro Dicyclomine which is an impurity of Dicyclomine (D439300, HCl);  a compound used as a gastrointestinal antispasmodic antacid.>

Properties

CAS No.

57527-71-6

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C13H21NO/c14-11-12(7-3-1-4-8-12)13(15)9-5-2-6-10-13/h15H,1-10H2

InChI Key

ICCISKPVFQAFJZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C#N)C2(CCCCC2)O

Canonical SMILES

C1CCC(CC1)(C#N)C2(CCCCC2)O

Origin of Product

United States

Foundational & Exploratory

What are the chemical properties of 1'-Hydroxy-bicyclohexyl-1-carbonitrile?

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of 1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and reactivity of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile. As a complex α-hydroxynitrile, this molecule combines the structural features of a bicyclohexyl framework with the unique reactivity of a cyanohydrin. This document is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this bifunctional building block. While experimental data for this specific molecule is limited, this guide synthesizes information from analogous structures, established chemical principles, and spectral theory to provide a robust profile. We will delve into its physicochemical characteristics, propose a logical synthetic pathway with a detailed experimental protocol, predict its spectral features, and explore its key chemical reactions. Safety and handling protocols, derived from data on related compounds, are also provided to ensure safe laboratory practice.

Introduction and Nomenclature

1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile (CAS No. 63918-94-5) is an organic compound featuring a unique assembly of functional groups. Structurally, it is a derivative of bicyclohexyl, where one of the cyclohexyl rings at the 1-position is substituted with both a hydroxyl (-OH) and a nitrile (-CN) group on the same carbon atom. This arrangement classifies it as an α-hydroxynitrile, or cyanohydrin.

This compound is structurally related to the more common and well-documented 1-hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin, CAS No. 931-97-5), which can be considered its single-ring analogue.[1][2] The presence of the second cyclohexyl group is expected to significantly influence its physical properties, such as solubility and melting point, while the fundamental reactivity will be dictated by the cyanohydrin moiety.

Table 1: Compound Identification
IdentifierData
IUPAC Name 1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile
CAS Number 63918-94-5
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Synonyms 1-Cyano-1'-hydroxy-cyclohexyl ether is an incorrect synonym sometimes found, referring to an ether linkage (CAS 63918-94-5 appears to be associated with the ether in some databases, creating ambiguity).[3] The correct structure discussed herein is C-C bonded.

Physicochemical Properties

Direct experimental data for 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is not widely available. The properties in Table 2 are largely extrapolated from its constituent parts: the bicyclohexyl core and the cyanohydrin functional group, with data from 1-hydroxycyclohexanecarbonitrile provided for comparison.

Table 2: Physicochemical Data
Property1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile (Predicted/Inferred)1-Hydroxycyclohexanecarbonitrile (Experimental)Bicyclohexyl (Experimental)
Appearance White to off-white crystalline solid.Brown solid.[4][5]Colorless liquid.[6]
Melting Point Expected to be higher than 1-hydroxycyclohexanecarbonitrile due to increased molecular weight and van der Waals forces.32-36 °C.[5][7]4 °C.[6]
Boiling Point Significantly higher than both analogues due to hydrogen bonding and high molecular weight.132 °C at 19 mmHg.[5][7]227 °C.[6]
Solubility Likely soluble in polar organic solvents (alcohols, ethers, acetone). Water solubility is expected to be low due to the large, nonpolar bicyclohexyl group, though it is noted that 1-hydroxycyclohexanecarbonitrile is water soluble.[2][4]Water soluble.[2][4]Insoluble in water, miscible with organic solvents.[6]
Density Expected to be around 1.0 g/mL.1.031 g/mL.[7]0.883 g/cm³.[6]

Synthesis and Formation Mechanism

The most logical and direct synthesis of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is through the nucleophilic addition of a cyanide ion to the carbonyl group of bicyclohexanone. This is a classic cyanohydrin formation reaction.

Causality in Experimental Design

The choice of a cyanide source is critical. While hydrogen cyanide (HCN) is effective, its extreme toxicity makes it hazardous. A common and safer alternative is to generate cyanide in situ from salts like sodium or potassium cyanide (NaCN, KCN) with an acid, or to use a protected cyanide source like trimethylsilyl cyanide (TMSCN). The TMSCN route is often preferred in modern synthesis as it proceeds under mild conditions and the resulting O-silylated cyanohydrin can be easily deprotected with a mild acid wash.

Caption: Proposed synthesis via silylcyanation of bicyclohexanone.

Experimental Protocol: Synthesis via Trimethylsilyl Cyanide

This protocol is a self-validating system; reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC), and the final product structure confirmed by spectral analysis (NMR, IR).

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add bicyclohexanone (1.0 eq) and a catalytic amount of zinc iodide (ZnI₂, 0.1 eq).

  • Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) as the solvent.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise via the dropping funnel over 15 minutes. Rationale: Dropwise addition at low temperature controls the exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the starting ketone by TLC.

  • Workup: Once the reaction is complete, cool the mixture again to 0 °C. Quench the reaction by slowly adding a 1M solution of hydrochloric acid (HCl). This step serves to hydrolyze the silyl ether intermediate. Rationale: The acidic workup is a standard and efficient method for deprotecting the trimethylsilyl group.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Spectral Analysis

The structural features of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile give rise to characteristic signals in various spectroscopic analyses.

Table 3: Predicted Spectroscopic Data
TechniqueRegion/ShiftPredicted Assignment & Rationale
IR Spectroscopy ~3400 cm⁻¹ (broad)O-H stretching vibration, broadened due to hydrogen bonding.[8][9]
~2950-2850 cm⁻¹ (strong)C-H stretching of the sp³ hybridized carbons in the cyclohexyl rings.[8][9]
~2250 cm⁻¹ (medium, sharp)C≡N stretching of the nitrile group. This is a highly characteristic peak.[9]
¹H NMR δ 1.0 - 2.0 ppm (complex multiplet)Protons of the two cyclohexyl rings. The large number of similar protons will result in a complex, overlapping signal region.
δ 2.5 - 4.0 ppm (singlet, broad)The hydroxyl proton. Its chemical shift can vary with concentration and solvent, and it may exchange with D₂O.
¹³C NMR δ 20 - 40 ppmSignals corresponding to the -CH₂- carbons of the two cyclohexyl rings.
~ δ 70-80 ppmQuaternary carbon atom bonded to both the -OH and -CN groups.
~ δ 120 ppmCarbon of the nitrile (-C≡N) group.[10]

Chemical Reactivity and Applications

The reactivity of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile is dominated by the α-hydroxynitrile functionality, which can undergo a variety of useful transformations.

Reactivity Start 1-(1-Hydroxycyclohexyl)- cyclohexanecarbonitrile Amine 1-(1-Aminomethyl)bicyclohexyl-1-ol (Primary Amine) Start->Amine Acid 1-(1-Hydroxy)bicyclohexyl-1-carboxylic Acid Start->Acid Unsaturated Bicyclohexenyl Carbonitrile Start->Unsaturated Reduction 1. LiAlH₄ 2. H₂O Reduction->Amine Hydrolysis H₃O⁺, heat or OH⁻, heat Hydrolysis->Acid Dehydration SOCl₂ or P₂O₅ heat Dehydration->Unsaturated

Caption: Key reaction pathways of the title compound.

  • Reduction of the Nitrile: The nitrile group can be readily reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction would yield 1-(1-aminomethyl)bicyclohexyl-1-ol, a valuable amino alcohol intermediate. This is analogous to the preparation of 1-aminomethyl cyclohexanol from cyclohexanone cyanohydrin.[1][4][5]

  • Hydrolysis of the Nitrile: Under either acidic or basic conditions, the nitrile group can be hydrolyzed. Mild conditions may yield the corresponding carboxamide, while more forcing conditions (e.g., heating with strong acid or base) will lead to the formation of 1-(1-hydroxy)bicyclohexyl-1-carboxylic acid.[1][4]

  • Reactivity of the Hydroxyl Group: The tertiary alcohol can undergo reactions typical of alcohols, such as esterification or etherification, although these may be sterically hindered by the bulky bicyclohexyl framework.

  • Instability and Reversibility: Like many cyanohydrins, 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile can be unstable in the presence of base. The reaction is reversible and can decompose back to bicyclohexanone and hydrogen cyanide, a critical safety consideration.[4][5]

Potential Applications

Given its bifunctional nature, this compound is a promising intermediate in organic synthesis:

  • Pharmaceuticals: The amino alcohol produced upon reduction could serve as a scaffold for synthesizing new drug candidates.

  • Materials Science: The rigid bicyclohexyl core combined with reactive handles makes it a candidate for creating novel polymers or liquid crystals.

Safety and Handling

Handling α-hydroxynitriles requires strict safety protocols due to their potential to release highly toxic hydrogen cyanide gas.[1][4]

Table 4: Safety and Handling Guidelines
AspectPrecautionRationale
Personal Protective Equipment (PPE) Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.[11][12]To prevent skin and eye contact with the chemical.
Handling All manipulations should be performed in a well-ventilated chemical fume hood.[13] Avoid contact with bases, which can cause rapid decomposition to hydrogen cyanide.[4][5]To prevent inhalation of potentially released HCN gas or compound dust/vapors.
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from heat, sparks, and open flames.[11][14] Store away from incompatible materials, especially strong bases and acids.To ensure stability and prevent accidental decomposition or reaction.
First Aid Skin/Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes.[11][12] Inhalation: Move to fresh air immediately. If not breathing, give artificial respiration.[11] Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[11]To mitigate exposure and provide immediate care. Prompt medical attention is crucial in cases of suspected cyanide exposure.
Disposal Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.To prevent environmental contamination and ensure safe disposal.

Conclusion

1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile is a structurally intriguing molecule with significant potential as a synthetic intermediate. Its chemical behavior is defined by the α-hydroxynitrile group, allowing for transformations into valuable amino alcohols and hydroxy-carboxylic acids. While the bulky bicyclohexyl framework influences its physical properties and may introduce steric challenges, it also provides a rigid scaffold for building more complex molecular architectures. The primary safety concern is its potential to release hydrogen cyanide, necessitating careful handling in a controlled environment. Further research into the experimental properties and reactivity of this compound is warranted to fully unlock its utility for the scientific community.

References

  • Štefanatný, O., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. Scientific Research Publishing. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

  • LookChem. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. LookChem. [Link]

  • Organic Syntheses. (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses. [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Chemdad. [Link]

  • ChemSynthesis. (2025). 1-hydroxycyclohexanecarbonitrile. ChemSynthesis. [Link]

  • PubChem. (n.d.). 1-Hydroxy-2-methylcyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 1-Cyano-1-hydroxycyclohexane. National Center for Biotechnology Information. [Link]

  • Environmental Protection Agency. (2025). [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Ahmad-Javed/428254c7d67879e9a4f4d22141528646011c201e]([Link]

  • Reich, H. J. (2020). IR NMR Chart. University of Wisconsin-Madison. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). IR Absorption Bands and NMR. Rose-Hulman Institute of Technology. [Link]

  • Štefanatný, O., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Cheméo. (n.d.). Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3). Cheméo. [Link]

  • PubChem. (n.d.). (1,1'-Bicyclohexyl)-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Reich, H. J. (2020). NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Wikipedia. (n.d.). Bicyclohexyl. Wikipedia. [Link]

  • INCHEM. (2002). ICSC 0468 - DIPROPYL ETHER. INCHEM. [Link]

  • Environmental Protection Agency. (2023). [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-. EPA Substance Registry Services. [Link]

  • PubChem. (n.d.). CID 88368401. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.
  • Environmental Protection Agency. (2015). EPCRA Section 313 Chemical List For Reporting Year 2015. Environmental Protection Agency. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of established and theoretical synthesis pathways for 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a molecule of interest to researchers and professionals in drug development and chemical synthesis. While a direct, one-pot synthesis is not prominently documented in existing literature, this guide delineates two robust, scientifically-grounded strategies for its preparation. The primary focus is on the logical construction of the bicyclohexyl framework and the subsequent introduction of the critical hydroxyl and nitrile functionalities. The causality behind experimental choices, potential challenges such as steric hindrance, and detailed, actionable protocols are discussed to provide a field-proven perspective on the synthesis of this and structurally related molecules.

Introduction

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a tertiary cyanohydrin characterized by a bicyclohexyl scaffold. The unique spatial arrangement of its functional groups—a hydroxyl and a nitrile on the same carbon atom bridging two cyclohexyl rings—makes it a compelling target for synthetic chemists. Cyanohydrins are versatile intermediates in organic synthesis, serving as precursors to α-hydroxy acids, β-amino alcohols, and other valuable building blocks.[1][2] This guide will explore two principal synthetic routes, each leveraging fundamental and reliable organic transformations to achieve the target structure.

Part 1: The Grignard-Based Pathway: A Stepwise Approach

This strategy involves the sequential construction of the bicyclohexyl core, followed by the installation of the desired functional groups. This pathway offers a high degree of control at each step and is based on well-understood and widely practiced reactions.

Synthesis of the Precursor: 1,1'-Bicyclohexyl-1-ol

The initial and crucial step is the formation of the carbon-carbon bond that connects the two cyclohexyl rings. The Grignard reaction is an exemplary method for this transformation, involving the nucleophilic addition of a cyclohexyl Grignard reagent to cyclohexanone.[3][4]

Reaction Mechanism: The cyclohexylmagnesium bromide Grignard reagent is prepared from bromocyclohexane and magnesium metal in an anhydrous ether solvent.[5] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 1,1'-bicyclohexyl-1-ol.[6]

Experimental Protocol: Synthesis of 1,1'-Bicyclohexyl-1-ol

  • Preparation of Cyclohexylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 eq).

    • Add a small crystal of iodine and a small volume of anhydrous diethyl ether.

    • Add a small portion of bromocyclohexane (1.0 eq) to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

    • Once the reaction has started, add the remaining bromocyclohexane, dissolved in anhydrous diethyl ether, dropwise to maintain a steady reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Grignard Addition to Cyclohexanone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Add a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Workup and Purification:

    • Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and dissolve the magnesium salts.

    • Separate the ether layer and extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1,1'-bicyclohexyl-1-ol, which can be purified by recrystallization or distillation.

Oxidation to 1,1'-Bicyclohexyl-1-one

The secondary alcohol, 1,1'-bicyclohexyl-1-ol, is then oxidized to the corresponding ketone, 1,1'-bicyclohexyl-1-one. This is a standard transformation with numerous available reagents. The choice of oxidant will depend on the scale of the reaction and the desired level of experimental simplicity.

Choice of Oxidant: For laboratory-scale synthesis, chromium-based reagents like Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC) are effective. Alternatively, Swern oxidation or the use of Dess-Martin periodinane offer milder conditions and avoid heavy metal waste. For industrial applications, catalytic oxidation using hydrogen peroxide and a suitable catalyst might be explored.[7]

Experimental Protocol: Oxidation using PCC

  • In a round-bottom flask, suspend Pyridinium Chlorochromate (PCC) (1.5 eq) in dichloromethane (DCM).

  • Add a solution of 1,1'-bicyclohexyl-1-ol (1.0 eq) in DCM to the PCC suspension.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 1,1'-bicyclohexyl-1-one, which can be purified by column chromatography or distillation.

Cyanohydrin Formation: The Final Step

The final step in this pathway is the conversion of 1,1'-bicyclohexyl-1-one to the target molecule, 1'-Hydroxy-bicyclohexyl-1-carbonitrile, through the addition of a cyanide nucleophile. This reaction is an equilibrium process, and for sterically hindered ketones, the equilibrium may not strongly favor the product.[1][8]

Reaction Mechanism: The nucleophilic cyanide ion attacks the electrophilic carbonyl carbon of the ketone, forming a tetrahedral alkoxide intermediate. This intermediate is then protonated by a proton source (such as HCN or water) to yield the cyanohydrin. The reaction is typically base-catalyzed to increase the concentration of the cyanide nucleophile.[1]

Causality Behind Experimental Choices:

  • pH Control: The reaction is sensitive to pH. A slightly acidic to neutral pH (around 4-5) is often optimal when using HCN generated in-situ from a salt like KCN, as it provides a balance between the availability of the free cyanide nucleophile and the protonation of the alkoxide intermediate.[9]

  • Temperature: Lower temperatures can help to shift the equilibrium towards the product side for sterically hindered ketones.[9]

  • Cyanide Source: While traditional methods use HCN or KCN/acid, trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst is a safer and often more effective alternative, especially for hindered ketones.[2]

Experimental Protocol: Cyanohydrin Formation using KCN/Acid

  • In a well-ventilated fume hood, dissolve 1,1'-bicyclohexyl-1-one (1.0 eq) in a suitable solvent like ethanol or a mixture of ether and water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium cyanide (KCN) (1.1 eq) in water.

  • While stirring vigorously, slowly add a solution of a weak acid, such as acetic acid or a buffered solution of sodium bisulfite, to maintain a slightly acidic pH.

  • Continue to stir the reaction mixture at a low temperature for several hours, monitoring the progress by TLC or GC.

  • Once the reaction has reached equilibrium, carefully acidify the mixture with a dilute mineral acid to quench any remaining cyanide.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile, which can be purified by recrystallization or column chromatography.

Synthesis_Pathway_1 cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: Cyanohydrin Formation Bromocyclohexane Bromocyclohexane Mg, Et2O Mg, Et2O Cyclohexylmagnesium bromide Cyclohexylmagnesium bromide Cyclohexanone Cyclohexanone 1,1'-Bicyclohexyl-1-ol 1,1'-Bicyclohexyl-1-ol 1,1'-Bicyclohexyl-1-one 1,1'-Bicyclohexyl-1-one Oxidant Oxidant 1'-Hydroxy-bicyclohexyl-1-carbonitrile 1'-Hydroxy-bicyclohexyl-1-carbonitrile KCN_Acid KCN / H+

Caption: A convergent synthesis of a 1-hydroxy-bicyclohexyl analogue via a Reformatsky-type reaction.

Quantitative Data Summary

Reaction StepStarting MaterialsKey ReagentsProductTypical YieldReference
Grignard Reaction Bromocyclohexane, CyclohexanoneMg, Diethyl Ether1,1'-Bicyclohexyl-1-ol60-70%
Oxidation 1,1'-Bicyclohexyl-1-olPCC, DCM1,1'-Bicyclohexyl-1-one80-90%General
Cyanohydrin Formation 1,1'-Bicyclohexyl-1-oneKCN, Acid1'-Hydroxy-bicyclohexyl-1-carbonitrileVariable (equilibrium dependent)
Reformatsky-Type Reaction (Analogue) Ethyl 1-bromocyclohexanecarboxylate, CyclohexanoneMg, Diethyl EtherEthyl 1-(1-hydroxycyclohexyl)cyclohexanecarboxylate~50-60%

Conclusion

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile, while not explicitly detailed in a single procedure, is highly feasible through established synthetic methodologies. The Grignard-based pathway offers a robust, stepwise approach that allows for the isolation and characterization of key intermediates, providing greater control over the synthesis. The primary challenge in this route is the final cyanohydrin formation, where steric hindrance may adversely affect the reaction equilibrium. The Reformatsky-type reaction presents a more convergent approach to the core structure, as demonstrated by the synthesis of a close analogue. Further research could focus on adapting the Reformatsky conditions to utilize an α-halonitrile precursor, potentially providing a more direct route to the target molecule. This guide provides the foundational knowledge and practical protocols for researchers to pursue the synthesis of this and related complex molecules.

References

  • Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). (n.d.). Retrieved from [Link]

  • JoVE. (2025, May 22). Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 25). 18.7: The Reactions of Aldehydes and Ketones with Hydrogen Cyanide. Retrieved from [Link]

  • Gotor-Fernández, V., & Gotor, V. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(26), 6058-6073. DOI:10.1039/C6OB00934D
  • Vaia. (n.d.). Cyclohexanone forms a cyanohydrin in good yield but 2,2,6-trimethylcyclohexanonedoes not. Explain. Retrieved from [Link]

  • Filo. (2025, December 14). Given the reaction: Cyclohexylmagnesium bromide (a Grignard reagent) wit... Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-cyclohexyl-2-bromopropene. Organic Syntheses Procedure. Retrieved from [Link]

  • Vaia. (n.d.). Problem: starting with bromocyclohexane, how can each of the following compounds be prepared? Retrieved from [Link]

  • Vaia. (n.d.). Propose a synthesis of bicyclohexylidene, starting from cyclohexanone as the only source of carbon. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • oc-praktikum.de. (2006, March). 2028 Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Synthesis. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Chegg.com. (2017, October 6). Solved 3. Consider the Grignard reaction below to answer the. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Coeffard, V., & Evanno, L. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 1329–1355. doi:10.3762/bjoc.14.115
  • LookChem. (n.d.). (1,1'-Bicyclohexyl)-1-ol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylcarbinol. Organic Syntheses Procedure. Retrieved from [Link]

  • Gicquel, M., De Nanteuil, F., & Glorius, F. (2020). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Chemical Science, 11(38), 10493-10499. DOI: 10.1039/d0sc04383k
  • PubChem. (n.d.). [1,1'-Bicyclohexyl]-1-ol. Retrieved from [Link]

  • Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses. International Journal of Organic Chemistry, 4, 69-79.
  • Benkhaled, A., et al. (2022). Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide. Journal of Chemical Sciences, 134(1), 31.
  • Yuan, Y., et al. (2005). Selective oxidation of cyclohexanol to cyclohexanone in the ionic liquid 1-octyl-3-methylimidazolium chloride. Chemical Communications, (21), 2756-2758. DOI: 10.1039/B501469A

Sources

1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS number and registry information.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile (CAS 57527-71-6).

Core Identity & Strategic Application in Pharmaceutical Synthesis

Executive Summary

1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile (CAS 57527-71-6) is a critical bicyclic organic intermediate used primarily in the synthesis of antispasmodic agents, most notably Dicyclomine (Dicycloverine) . It represents a "pinacol-type" structural motif formed by the carbon-carbon bond formation between two cyclohexane rings, featuring orthogonal functional groups (nitrile and hydroxyl) at the quaternary junction carbons. This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and role as a precursor in drug development.

Chemical Identity & Registry Information

Attribute Detail
Chemical Name 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile
CAS Registry Number 57527-71-6
Synonyms 1-(1-Hydroxycyclohexyl)cyclohexanecarbonitrile; 1'-Hydroxy-1-cyanobicyclohexyl; [1,1'-Bicyclohexyl]-1-carbonitrile, 1'-hydroxy-
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
SMILES OC1(CCCCC1)C2(CCCCC2)C#N
InChI Key Derived from structure (e.g., specific stereoisomer dependent)
Appearance White to off-white crystalline solid
Solubility Soluble in THF, Dichloromethane, Toluene; Insoluble in Water
Structural Analysis

The molecule consists of two cyclohexane rings connected by a single C-C bond at the C1 and C1' positions. The C1 position bears a nitrile (-CN) group, while the C1' position bears a hydroxyl (-OH) group. This vicinal functionalization creates a sterically crowded quaternary center, making the compound a valuable scaffold for rearrangement reactions or dehydration-hydrogenation sequences to access the unsubstituted [1,1'-bicyclohexyl] skeleton.

Synthesis & Production Protocols

The synthesis of 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile is a classic example of nucleophilic addition to a ketone using a lithiated nitrile species. This reaction creates the pivotal C-C bond between the two cyclohexane rings.

Synthesis Mechanism

The protocol relies on the generation of a carbanion alpha to the nitrile group of cyclohexanecarbonitrile, followed by attack on the electrophilic carbonyl carbon of cyclohexanone.

Reagents:

  • Precursor A: Cyclohexanecarbonitrile (CAS 766-05-2)

  • Precursor B: Cyclohexanone (CAS 108-94-1)

  • Base: Lithium Diisopropylamide (LDA) or similar strong non-nucleophilic base.[1]

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Protocol:

  • Enolate Generation: Under an inert atmosphere (Argon/Nitrogen), cool anhydrous THF to -78°C. Add LDA (1.1 equiv).

  • Deprotonation: Add Cyclohexanecarbonitrile dropwise. Stir for 30–60 minutes to ensure complete formation of the

    
    -lithio nitrile species.
    
  • Nucleophilic Addition: Add Cyclohexanone (1.0 equiv) slowly to the reaction mixture, maintaining the temperature below -70°C to prevent side reactions.

  • Workup: Allow the mixture to warm to room temperature (RT). Quench with saturated aqueous ammonium chloride (

    
    ).
    
  • Isolation: Extract with ethyl acetate or diethyl ether. Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from hexanes/ethyl acetate or purify via silica gel column chromatography to obtain the pure hydroxy-nitrile.

Reaction Pathway Visualization

SynthesisPathway Start1 Cyclohexanecarbonitrile (Precursor A) Intermediate α-Lithio Species (Reactive Anion) Start1->Intermediate LDA, THF, -78°C (Deprotonation) Start2 Cyclohexanone (Precursor B) Product 1'-Hydroxy[1,1'-bicyclohexyl] -1-carbonitrile (CAS 57527-71-6) Start2->Product Electrophile Intermediate->Product + Cyclohexanone (Nucleophilic Addition)

Caption: Synthesis of CAS 57527-71-6 via lithiated nitrile addition.

Applications in Drug Development

The primary utility of CAS 57527-71-6 lies in its role as a key intermediate for the synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid, the direct precursor to the antispasmodic drug Dicyclomine .

The Dicyclomine Pathway

To convert the hydroxy-nitrile (CAS 57527-71-6) into the active pharmaceutical ingredient (API), the hydroxyl group must be removed and the nitrile hydrolyzed.

  • Dehydration: Acid-catalyzed dehydration of 57527-71-6 yields 1-(1-cyclohexenyl)cyclohexanecarbonitrile .

  • Hydrogenation: Catalytic hydrogenation (Pd/C,

    
    ) reduces the double bond to form [1,1'-bicyclohexyl]-1-carbonitrile .
    
  • Hydrolysis: Acidic hydrolysis converts the nitrile to [1,1'-bicyclohexyl]-1-carboxylic acid (CAS 60263-54-9).

  • Esterification: Reaction with 2-(diethylamino)ethyl chloride yields Dicyclomine .

Pathway Diagram

DicyclominePathway Node1 1'-Hydroxy[1,1'-bicyclohexyl] -1-carbonitrile (CAS 57527-71-6) Node2 1-(1-Cyclohexenyl) cyclohexanecarbonitrile Node1->Node2 Dehydration (-H2O) Node3 [1,1'-Bicyclohexyl] -1-carbonitrile Node2->Node3 Hydrogenation (+H2) Node4 [1,1'-Bicyclohexyl] -1-carboxylic Acid (CAS 60263-54-9) Node3->Node4 Hydrolysis (H+) Node5 Dicyclomine (API) Node4->Node5 Esterification (+ 2-diethylaminoethyl Cl)

Caption: Transformation of CAS 57527-71-6 into the antispasmodic Dicyclomine.

Safety & Handling (MSDS Summary)

Researchers must adhere to strict safety protocols when handling this compound due to the presence of the nitrile moiety and its potential reactivity.

  • Hazard Classification: Acute Toxicity (Oral/Inhalation), Skin Irritant.

  • Cyanide Risk: While the nitrile group is generally stable, exposure to strong acids or metabolic processing can theoretically release cyanide. Handle in a well-ventilated fume hood.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent moisture absorption or slow hydrolysis.

References

  • Sigma-Aldrich. (n.d.). 1'-Hydroxy[1,1'-bicyclohexyl]-1-carbonitrile Product Data. Retrieved from

  • ChemicalBook. (2023). 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6).[2][3][4][5][][7] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CAS 60263-54-9 ([1,1'-Bicyclohexyl]-1-carboxylic acid). Retrieved from [8]

  • MOLBASE. (n.d.). 1-(1-Hydroxycyclohexyl)cyclohexane-1-carbonitrile Synthesis and Properties. Retrieved from

Sources

Calculating the molecular weight of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Molecular Weight Determination of 1'-Hydroxy-[1,1'-bicyclohexyl]-1-carbonitrile

Executive Summary

Precise molecular weight (MW) determination is the cornerstone of stoichiometric accuracy in drug development and synthetic organic chemistry. This guide provides an in-depth analysis of calculating and validating the molecular weight of 1'-Hydroxy-[1,1'-bicyclohexyl]-1-carbonitrile .

Often encountered as a sterically hindered intermediate in the synthesis of central nervous system (CNS) active agents or as a degradation product in polymer chemistry, this compound presents specific nomenclature challenges that must be resolved prior to calculation. This document details the structural elucidation, theoretical mass calculation using IUPAC 2024/2025 conventions, and experimental validation protocols via High-Resolution Mass Spectrometry (HRMS).

Part 1: Structural Elucidation & Nomenclature

Before calculation, we must rigorously define the chemical entity. The name "1'-Hydroxy-bicyclohexyl-1-carbonitrile" implies a specific connectivity often confused with ether-linked analogs.

Structural Definition

The term "bicyclohexyl" (specifically 1,1'-bicyclohexyl) denotes two cyclohexane rings connected by a single carbon-carbon bond (


).[1][2][3]
  • Ring A (Position 1): Substituted with a Nitrile group (-CN).

  • Ring B (Position 1'): Substituted with a Hydroxyl group (-OH).[2]

Disambiguation Alert: This structure is distinct from 1-[(1-hydroxycyclohexyl)oxy]cyclohexane-1-carbonitrile (CAS 63918-94-5), which contains an ether oxygen bridge and has a different mass (C₁₃H₂₁NO₂). The protocol below applies strictly to the C-C bonded species.

Chemical Formula Derivation

To ensure stoichiometric precision, we derive the formula based on valency:

ComponentConnectivity DetailsCarbon CountHydrogen CountHeteroatoms
Ring A (C1) Quaternary C bonded to Ring B, -CN, C2, C6.610 (5 × CH₂)-
Ring B (C1') Quaternary C bonded to Ring A, -OH, C2', C6'.610 (5 × CH₂)-
Nitrile Group -C≡N attached to C1.101 (N)
Hydroxyl Group -OH attached to C1'.011 (O)
TOTAL C₁₃H₂₁NO 13 21 1 N, 1 O

Part 2: Theoretical Calculation Protocols

Calculations are based on IUPAC Conventional Atomic Weights (2021/2024 revisions) . For pharmaceutical stoichiometry, we use the conventional weight (average natural abundance). For Mass Spectrometry, we use the monoisotopic mass.

Standard Atomic Weights (IUPAC)[5]
ElementSymbolStandard Atomic Weight (

) [ g/mol ]
Monoisotopic Mass (

) [Da]
Carbon C12.01112.00000
Hydrogen H1.0081.00783
Nitrogen N14.00714.00307
Oxygen O15.99915.99491
Average Molecular Weight Calculation (Stoichiometry)

Use this value for weighing reagents, calculating yields, and preparing molar solutions.



  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
  • Oxygen:

    
    
    

Total Average MW:



Monoisotopic Mass Calculation (Mass Spectrometry)

Use this value for identifying the parent ion


 or 

in HRMS.


  • Carbon:

    
    
    
  • Hydrogen:

    
    
    
  • Nitrogen:

    
    
    
  • Oxygen:

    
    
    

Exact Monoisotopic Mass:



Part 3: Visualization of Structural Logic

The following diagram illustrates the structural connectivity and the logic flow for determining the correct formula, distinguishing it from ether analogs.

MolecularStructure cluster_0 1'-Hydroxy-[1,1'-bicyclohexyl]-1-carbonitrile C1 C1 (Quaternary) Ring A C1_prime C1' (Quaternary) Ring B C1->C1_prime C-C Bond (No Oxygen Bridge) CN Nitrile Group (-CN) C1->CN RingA_Rest 5 x CH2 (Ring A) C1->RingA_Rest OH Hydroxyl Group (-OH) C1_prime->OH RingB_Rest 5 x CH2 (Ring B) C1_prime->RingB_Rest Formula Formula: C13H21NO MW: 207.32 g/mol C1_prime->Formula

Figure 1: Structural connectivity of the target molecule. Note the direct C1-C1' bond, distinguishing it from ether derivatives.

Part 4: Experimental Validation (Self-Validating Protocol)

In a research setting, calculating the theoretical weight is only the first step. You must validate that the synthesized or purchased material corresponds to this weight. The following workflow ensures data integrity.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the elemental composition (C₁₃H₂₁NO) via exact mass measurement.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+).

  • Target Ions:

    • Protonated Adduct

      
      
      
    • Sodium Adduct

      
      
      
  • Acceptance Criteria: The experimental m/z must be within 5 ppm of the theoretical value.

    • Self-Check: If you observe a peak at ~224 m/z (

      
      ), you likely have the ether analog (C₁₃H₂₁NO₂), not the bicyclohexyl target.
      
Elemental Analysis (CHN)

Objective: Confirm bulk purity and stoichiometry.

  • Theoretical %:

    • C:

      
      
      
    • H:

      
      
      
    • N:

      
      
      
  • Validation: Experimental results should be within ±0.4% of theoretical values. Deviations >0.5% often indicate trapped solvent (e.g., water or ethyl acetate) or inorganic salts.

Analytical Workflow Diagram

ValidationWorkflow cluster_MS Mass Spec Validation Sample Unknown Sample (White Solid) MS_Run Run HRMS (ESI+) Sample->MS_Run Calc Theoretical Calc MW: 207.32 Check_Peak Check [M+H]+ Calc->Check_Peak MS_Run->Check_Peak Decision_MS m/z = 208.1697? Check_Peak->Decision_MS Pass Identity Confirmed Use MW: 207.32 Decision_MS->Pass Yes (<5ppm) Fail Incorrect Structure (Likely Ether Analog) Decision_MS->Fail No (e.g. 224 m/z)

Figure 2: Decision tree for validating the molecular weight of the synthesized compound.

Part 5: References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[4][5][6][7] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[6][7] [Link]

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary: Nitrile and Cyclohexyl Derivatives. National Library of Medicine. [Link]

  • Food and Drug Administration (FDA). (2024). Q3A(R2) Impurities in New Drug Substances. Guidance for Industry. [Link]

  • NIST Mass Spectrometry Data Center. (2024). Electron Ionization Mass Spectra of Bicyclohexyl Derivatives. National Institute of Standards and Technology. [Link]

Sources

Precision in Alicyclic Nomenclature: A Technical Guide to 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correct IUPAC nomenclature for 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the high-stakes environment of pharmaceutical development—particularly in the synthesis of SNRI antidepressants like Venlafaxine or analgesics like Tramadol—structural ambiguity is a regulatory risk. The compound often colloquialized as "1'-Hydroxy-bicyclohexyl-1-carbonitrile" represents a classic nomenclature challenge: a ring assembly containing two distinct functional groups with competing priorities.

This guide deconstructs the IUPAC rules (Blue Book P-28 and P-44) required to name this structure with absolute precision. We will establish the hierarchy of functional groups, define the parent ring assembly, and resolve the numbering system to ensure your documentation meets FDA/EMA submission standards.

Part 1: Structural Deconstruction & Chemical Logic

To derive the Preferred IUPAC Name (PIN), we must first dismantle the molecule into its core components and apply the "Order of Precedence."

1.1 The Skeleton: Ring Assemblies

The term "bicyclohexyl" is a retained common name, but it is insufficient for complex derivatives. The structure consists of two cyclohexane rings joined by a single bond (C-C).

  • IUPAC Rule (P-28.2.1): Assemblies of two identical cyclic systems joined by a single bond are named using the prefix "bi-" before the name of the parent hydride.[1]

  • Correct Parent Name: 1,1'-bi(cyclohexane) .

    • Note: The parentheses are mandatory to distinguish this from a fused bicyclic system (like bicyclo[2.2.2]octane).

1.2 Functional Group Priority

The molecule contains two functional groups:

  • A Nitrile group (-CN) on the first ring.[2][3]

  • A Hydroxyl group (-OH) on the second ring.

According to the Cahn-Ingold-Prelog (CIP) and IUPAC seniority rules, we must determine which group dictates the suffix (principal group) and which is treated as a prefix (substituent).

Functional GroupClassPriority RankingSuffix (Principal)Prefix (Substituent)
-CN NitrileHigh (Senior)-carbonitrileCyano-
-OH AlcoholLow (Junior)-olHydroxy-

Decision: The Nitrile is the principal functional group. The compound is named as a carbonitrile . The hydroxyl group is a substituent named hydroxy .[4]

Part 2: The Step-by-Step Derivation Protocol

This protocol ensures a self-validating naming process.

Step 1: Assigning the Principal Ring (Unprimed)

In a ring assembly, if one ring carries the principal functional group and the other does not, the ring with the principal group is the "senior" ring.

  • Rule: The senior ring receives unprimed numbers (1, 2, 3...).

  • Result: The cyclohexane ring bearing the -CN group is Ring A (unprimed).

Step 2: Numbering the Junction and Substituents
  • Junction: The point of attachment between the two rings is defined as position 1 (on Ring A) and 1' (on Ring B).[1]

  • Principal Group Locant: The -CN group is located at position 1 (based on the prompt's "1-carbonitrile").

    • Note: In cyclic carbonitriles, the carbon of the -CN group is not counted in the ring numbering; it is an appendage. Therefore, the ring carbon attached to the CN is C1.[5]

  • Substituent Locant: The -OH group is located at position 1' (based on "1'-hydroxy").

Step 3: Assembling the Name
  • Prefix: 1'-hydroxy[6]

  • Parent: [1,1'-bi(cyclohexane)]

  • Suffix: -1-carbonitrile

  • Assembly: Combine these elements. The parent name is enclosed in brackets to avoid ambiguity regarding the locants.

Final Preferred IUPAC Name (PIN):

1'-Hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile
Part 3: Visualization of the Naming Logic

The following diagram illustrates the decision tree used to arrive at the PIN, ensuring the logic is reproducible for similar impurities.

NomenclatureLogic Start Analyze Structure: Ring A-Ring B Linkage Priority Compare Functional Groups: -CN vs -OH Start->Priority Decision Priority Rule: Nitrile > Alcohol Priority->Decision IUPAC Seniority Table Parent Define Parent Hydride: 1,1'-bi(cyclohexane) Decision->Parent Identify Skeleton Numbering Assign Locants: Ring A (CN) = 1 (Unprimed) Ring B (OH) = 1' (Primed) Parent->Numbering Principal Group gets Priority FinalName Final PIN: 1'-hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile Numbering->FinalName Assemble

Figure 1: Decision logic for determining the IUPAC name of the 1,1'-bicyclohexyl derivative.

Part 4: The "Venlafaxine Impurity" Trap (Expert Insight)

In drug development, specifically regarding Venlafaxine or Tramadol intermediates, researchers often encounter a compound referred to as "Dicyclohexyl Cyanohydrin." It is critical to distinguish the C-C linked compound (discussed above) from the C-O-C linked ether, which is more common in cyanohydrin synthesis side-reactions.

The Ambiguity

If the "bicyclohexyl" in your notebook actually refers to two rings linked by an oxygen atom (an ether linkage formed by the dimerization of cyclohexanone), the nomenclature changes entirely.

Comparison of Likely Structures:

FeatureTarget Structure (C-C Bond) Common Impurity (Ether Link)
Linkage Direct Carbon-Carbon (1,1')Oxygen Bridge (Ether)
Common Name 1'-Hydroxy-bicyclohexyl-1-carbonitrileDicyclohexyl cyanohydrin ether
IUPAC Name 1'-hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile 1-[(1-hydroxycyclohexyl)oxy]cyclohexane-1-carbonitrile
CAS Registry (Rare/Specific Dimer)63918-94-5
Formation Radical coupling of cyclohexyl ringsDimerization of cyclohexanone cyanohydrin

Why this matters: Submitting the wrong structure name in an IND (Investigational New Drug) application can trigger a "Refuse to File" or an Information Request (IR) regarding impurity profiling. If your mass spectrometry data shows an extra oxygen atom (M+16 relative to the C-C dimer), you are dealing with the ether variant, not the bi(cyclohexane).

Part 5: Synthesis & Formation Pathway

The formation of the C-C linked 1'-hydroxy[1,1'-bi(cyclohexane)]-1-carbonitrile is mechanistically distinct. It typically arises during Grignard reactions or radical processes where cyclohexyl species couple.

SynthesisPathway Precursor Cyclohexanone Precursor Step1 Reaction A: Radical Coupling / Grignard Dimerization Precursor->Step1 Intermediate 1,1'-bi(cyclohexane) Skeleton Step1->Intermediate Step2 Reaction B: Cyanation (-CN) & Hydroxylation (-OH) Intermediate->Step2 Product Target: 1'-hydroxy[1,1'-bi(cyclohexane)]- 1-carbonitrile Step2->Product

Figure 2: Theoretical formation pathway for the C-C linked bicyclohexyl derivative.

References
  • IUPAC. (2013).[7] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[1] Section P-28: Ring Assemblies.[8] Royal Society of Chemistry.[8]

  • IUPAC. (2013).[7] Section P-44: Seniority of Functional Groups. The nitrile group (-CN) takes precedence over the hydroxyl group (-OH) in suffix selection.[9]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 1-(1-Hydroxycyclohexyl)cyclobutane-1-carbonitrile (Analogous Structure Logic). [Link]

  • Master Organic Chemistry. Table of Functional Group Priorities for Nomenclature. Retrieved from [Link]

Sources

Interpreting NMR, IR, and MS spectroscopic data for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 1'-Hydroxy-bicyclohexyl-1-carbonitrile: A Multi-Modal Spectroscopic Approach

Executive Summary

The structural characterization of 1'-hydroxy-bicyclohexyl-1-carbonitrile (C₁₃H₂₁NO) presents a unique challenge in organic analysis due to its quaternary steric bulk and lack of distinctive methine protons at the ring junction. Often encountered as a byproduct in the synthesis of cyclohexyl-based pharmaceuticals (e.g., in radical coupling side-reactions during the synthesis of compounds like Venlafaxine or Tramadol analogs), this molecule consists of two cyclohexane rings linked directly at the C1 and C1' positions.

This technical guide provides a definitive framework for interpreting the IR, MS, and NMR data of this molecule. Unlike standard aliphatic chains, the 1,1'-bicyclohexyl core requires specific attention to quaternary carbon assignment and fragmentation patterns driven by ring-junction stability.

Part 1: Analytical Strategy & Workflow

To confirm the structure of 1'-hydroxy-bicyclohexyl-1-carbonitrile, we must rule out its common congener, the ether-linked 1-(1-hydroxycyclohexyloxy)cyclohexanecarbonitrile (MW 223). The strategy relies on establishing the Carbon-Carbon (C-C) bond between rings versus a Carbon-Oxygen-Carbon (C-O-C) ether linkage.

Figure 1: Structural Elucidation Logic Flow

ElucidationWorkflow cluster_check Critical Checkpoint Start Unknown Sample (Suspected C13H21NO) IR FT-IR Analysis Confirm Functional Groups Start->IR MS Mass Spectrometry (EI/ESI) Determine MW & Backbone IR->MS Nitrile (2230 cm-1) Hydroxyl (3450 cm-1) NMR NMR (1H, 13C, HMBC) Confirm Connectivity MS->NMR MW 207 (Odd mass = 1 N) Fragment m/z 99 & 108 Check Distinction from Ether Analog? (MW 223 vs 207) MS->Check Conclusion Valid Structure: 1'-Hydroxy-bicyclohexyl-1-carbonitrile NMR->Conclusion 13C: Two Quaternary C (One @70ppm, One @45ppm)

Caption: Logical workflow for distinguishing the C-C bonded bicyclohexyl structure from ether analogs using multi-modal spectroscopy.

Part 2: Infrared Spectroscopy (FT-IR)

The IR spectrum provides the initial "fingerprint" of the functional groups. For this molecule, the lack of aromatic rings simplifies the C-H region, focusing attention on the nitrile and hydroxyl moieties.

Key Diagnostic Bands
Frequency (

)
IntensityAssignmentMechanistic Insight
3400–3550 Broad, MediumO-H StretchTypical of tertiary alcohols. Broadening indicates intermolecular H-bonding. In dilute solution (

), a sharp peak at ~3600

may appear (free -OH).
2230–2245 Sharp, Weak/MedC≡N StretchCharacteristic of aliphatic nitriles. The intensity is often lower in tertiary nitriles compared to conjugated aromatic nitriles due to a smaller change in dipole moment during vibration.
2850–2950 StrongC-H Stretch (

)
Cyclohexyl ring vibrations (

symmetric/asymmetric). Absence of peaks >3000

confirms lack of unsaturation/aromatics.
1450 & 1380 MediumC-H BendScissoring vibrations of the cyclohexane

groups.

Expert Insight: The nitrile peak at ~2230


 is the "anchor" point. If this peak is shifted significantly lower (<2200 

), it would suggest conjugation (not present here). If the -OH peak is absent, check for cyclization or dehydration.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is the decisive tool for confirming the bicyclohexyl backbone (C-C bond) versus the ether analog. We assume Electron Ionization (EI) for fragmentation detail or ESI for molecular ion confirmation.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~207.3 g/mol

  • Nitrogen Rule: Odd molecular weight (207) confirms an odd number of nitrogen atoms (1).

Fragmentation Pathway (EI)

The stability of the tertiary radicals formed at the ring junction drives the fragmentation. The bond between the two rings (C1-C1') is the weakest point due to steric strain and the stability of the resulting tertiary carbocations.

Figure 2: Proposed Fragmentation Pathway

MS_Fragmentation M Molecular Ion (M+) m/z 207 Frag1 Fragment A (Hydroxy-cyclohexyl cation) m/z 99 M->Frag1 C1-C1' Cleavage (Alpha to OH) Frag2 Fragment B (Cyano-cyclohexyl radical) M->Frag2 Neutral Loss LossH2O [M - H2O]+ m/z 189 M->LossH2O Dehydration LossHCN [M - HCN]+ m/z 180 M->LossHCN Loss of Nitrile

Caption: Primary fragmentation pathways under Electron Ionization. The cleavage of the central C-C bond yields the diagnostic m/z 99 cation.

Interpretation:

  • m/z 207 (M+): Often weak in tertiary alcohols due to rapid dehydration.

  • m/z 99 (Base Peak Candidate): The hydroxycyclohexyl cation (

    
    ). This fragment is highly stable and diagnostic of a cyclohexyl ring bearing an -OH group. Its presence strongly supports the structure.
    
  • m/z 108: The complementary cyanocyclohexyl cation (

    
    ).
    
  • m/z 189 (M-18): Loss of water. Common in alcohols.

  • m/z 180 (M-27): Loss of HCN. Confirms the nitrile group.

Part 4: Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of connectivity. The key challenge is the lack of protons at the quaternary junction carbons (C1 and C1'). Therefore,


 NMR is more diagnostic than 

NMR.
NMR (DEPT/Pendant)

This is the most critical experiment. You expect 13 unique carbon signals if there is no symmetry (which there isn't, as one ring has OH and the other CN), or fewer if there is accidental overlap.

Carbon TypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Interpretation
C≡N 120 – 124 Quaternary (absent)Diagnostic nitrile carbon.
C1' (-OH) 70 – 75 Quaternary (absent)Tertiary alcohol carbon. Deshielded by Oxygen.
C1 (-CN) 45 – 55 Quaternary (absent)Tertiary nitrile carbon. Shielded relative to alcohol, but quaternary.
Ring

20 – 38 Negative (inverted)Envelope of 10 methylene carbons.

Critical Validation: In a DEPT-135 experiment, the signals at ~72 ppm and ~50 ppm will disappear (quaternary), while the ring carbons will appear inverted (


). This confirms the 1,1'-substitution pattern . If the connection were 1,2 or 1,4, you would see tertiary CH peaks (positive in DEPT-135) at the junction.
NMR
  • 
     1.2 – 2.1 ppm:  Large, complex "cyclohexyl envelope" (20 protons).
    
  • 
     2.0 – 4.0 ppm: O-H proton . Broad singlet. Chemical shift is concentration-dependent. 
    
    
    
    shake will cause this peak to disappear.
  • Absence of Methine: The most important feature is what is not there. There should be no protons in the 3.0–4.5 ppm range (other than OH) corresponding to a CH-O or CH-CN methine. This confirms the tertiary nature of both substitution sites.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for functional group IR/MS assignment).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Cyclohexanecarbonitrile derivatives. National Institute of Standards and Technology.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Authoritative source for 13C chemical shift prediction rules).

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Source for alpha-cleavage mechanisms in cyclic alcohols/nitriles).

Sources

Understanding the stability and reactivity of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and handling of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6). This document is structured for researchers and process chemists optimizing synthetic routes for bicyclic anticholinergics and related scaffolds.

Technical Whitepaper | Version 1.0

Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (C


H

NO) represents a specialized class of vicinal quaternary cyanohydrins . Unlike simple cyclohexanone cyanohydrins, this molecule features a 1,1'-bicyclohexyl scaffold where both bridgehead carbons are fully substituted (quaternary). This structural rigidity confers unique stability against spontaneous retro-aldol degradation while creating a specific reactivity profile dominated by acid-catalyzed dehydration and sterically hindered hydrolysis .

It serves as a critical intermediate in the synthesis of Dicyclomine analogs (specifically 1'',2''-Dehydro Dicyclomine) and is a valuable scaffold for exploring sterically congested pharmacological space.

Key Property Specification
CAS Number 57527-71-6
Molecular Weight 207.31 g/mol
Structural Class

-Hydroxy Nitrile (Vicinal, Bicyclic)
Primary Reactivity Elimination (Dehydration) > Hydrolysis > Reduction
Storage Condition Inert atmosphere, 2-8°C (Hygroscopic)

Structural Analysis & Stability Profile

The Steric Shielding Effect

The molecule consists of two cyclohexane rings connected at the C1-C1' position.

  • C1 Position: Substituted with a Nitrile group (-CN) and the C1' ring.[1]

  • C1' Position: Substituted with a Hydroxyl group (-OH) and the C1 ring.[1][2]

Both centers are quaternary , lacking


-protons at the bridgehead. This absence of bridgehead protons renders the molecule resistant to immediate E2 elimination under mild basic conditions. However, the high steric strain between the two rings (gauche interactions) makes the system thermodynamically primed for reactions that relieve crowding, such as dehydration to an alkene.
Thermal and Hydrolytic Stability
  • Hydrolytic Stability (Neutral/Basic): High. The bulky cyclohexyl rings shield the nitrile carbon from nucleophilic attack by water or hydroxide ions. Unlike unhindered nitriles, this compound resists hydrolysis at ambient temperatures.

  • Thermal Stability: Moderate. Stable up to ~80°C. Above this threshold, or in the presence of trace acids, it undergoes thermal dehydration to form 1-cyanobicyclohexyl-1'-ene.

  • Retro-Cyanohydrin Stability: Unlike geminal cyanohydrins (which reversibly release HCN), this vicinal structure is chemically robust. It does not spontaneously release cyanide under physiological conditions.

Reactivity Landscape

The reactivity of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is dictated by the competition between the stability of the nitrile and the lability of the tertiary alcohol.

Primary Pathway: Acid-Catalyzed Dehydration

The most dominant reaction is the elimination of the tertiary -OH group to form a double bond. This is the primary route for synthesizing unsaturated analogs (e.g., Dehydro-Dicyclomine precursors).

  • Mechanism: Protonation of the -OH group

    
     Formation of a tertiary carbocation at C1' 
    
    
    
    Loss of a proton from C2' (Zaitsev elimination)
    
    
    Formation of the alkene.
  • Reagent:

    
     (conc.) or 
    
    
    
    -TsOH in refluxing toluene.
Secondary Pathway: Nitrile Hydrolysis

Converting the nitrile to a carboxylic acid requires forcing conditions due to the "neopentyl-like" steric environment.

  • Conditions: KOH/Ethylene Glycol at 160°C or

    
    /Acetic Acid at reflux.
    
  • Product: 1'-Hydroxy-bicyclohexyl-1-carboxylic acid (often accompanied by dehydration).

Visualization of Reaction Pathways

Reactivity Start 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (Substrate) Dehydration Dehydration (Major Pathway) Start->Dehydration H+, Heat (-H2O) Hydrolysis Forced Hydrolysis (Minor Pathway) Start->Hydrolysis KOH, 160°C or Conc. H2SO4 Reduction Reduction (LiAlH4) Start->Reduction LiAlH4, THF Alkene 1-Cyanobicyclohexyl-1'-ene (Precursor to Dehydro-Dicyclomine) Dehydration->Alkene Acid 1'-Hydroxy-bicyclohexyl- 1-carboxylic acid Hydrolysis->Acid Amine 1-(Aminomethyl)-[1,1'-bicyclohexyl]-1'-ol Reduction->Amine

Figure 1: Reaction landscape of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. The dehydration pathway is thermodynamically favored due to relief of steric strain.

Experimental Protocols

Protocol: Acid-Catalyzed Dehydration (Synthesis of Unsaturated Nitrile)

Objective: Conversion to 1-cyanobicyclohexyl-1'-ene.

Materials:

  • Substrate: 10.0 mmol

  • Solvent: Toluene (50 mL)

  • Catalyst:

    
    -Toluenesulfonic acid (p-TsOH), 10 mol%
    
  • Equipment: Dean-Stark apparatus

Step-by-Step:

  • Dissolution: Charge the reaction flask with substrate and toluene. Stir until dissolved.

  • Catalyst Addition: Add p-TsOH in one portion.

  • Reflux: Heat to reflux (110°C) with a Dean-Stark trap to continuously remove water.

    • Note: Monitoring water evolution is critical. Reaction is typically complete when water collection ceases (approx. 4-6 hours).

  • Quench: Cool to RT. Wash organic layer with sat.

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Hexanes/EtOAc (9:1) if necessary.

Handling & Storage Guidelines
  • Hygroscopicity: The tertiary hydroxyl group makes the solid slightly hygroscopic. Store in a desiccator.

  • Analysis (HPLC): Use a C18 column with high organic modifier (e.g., 80% ACN) due to the compound's high lipophilicity (LogP > 3).

  • Safety: While not releasing HCN, treat as a nitrile. Avoid contact with strong oxidizers.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11401510, 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). 1,1'-Bicyclohexyl System Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Comprehensive literature review on 1'-Hydroxy-bicyclohexyl-1-carbonitrile research.

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide and literature review on 1'-Hydroxy-bicyclohexyl-1-carbonitrile , designed for researchers and drug development professionals.

Technical Guide & Whitepaper

Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6 ) is a critical synthetic intermediate and impurity standard in the pharmaceutical manufacturing of bicyclic antispasmodics, most notably Dicyclomine (Dicycloverine). Chemically, it represents a "pivot" molecule—a sterically crowded cyanohydrin ether derivative formed by the nucleophilic addition of a cyclohexyl nitrile anion to a cyclohexanone electrophile.

Its significance lies in its role as the primary scaffold constructor for the [1,1'-bicyclohexyl] system. Control over its synthesis, purification, and subsequent dehydration is the determining factor in the purity profile of the final Active Pharmaceutical Ingredient (API). This guide details the synthesis, reactivity, and analytical characterization of this compound, providing actionable protocols for laboratory and process chemists.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
Chemical Name 1'-Hydroxy-bicyclohexyl-1-carbonitrile
Synonyms 1-hydroxy[1,1'-bicyclohexyl]-1-carbonitrile; 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile
CAS Number 57527-71-6
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Structure Two cyclohexane rings connected at C1 and C1'.[1] Ring A contains a nitrile (CN) at C1; Ring B contains a hydroxyl (OH) at C1'.
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.
Key Functional Groups Tertiary Nitrile, Tertiary Alcohol (Vicinal-like steric arrangement)

Synthesis & Mechanistic Pathways

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is a classic example of constructing quaternary carbon centers via lithium enolate chemistry . It involves the generation of a carbanion alpha to the nitrile group, followed by interception with a ketone electrophile.

Validated Synthetic Protocol

Objective: Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile via LDA-mediated coupling.

Reagents:

  • Cyclohexanecarbonitrile (1.0 eq)[2][3]

  • Cyclohexanone (1.1 eq)[4]

  • Lithium Diisopropylamide (LDA) (1.1 eq) [Generated in situ or commercial solution]

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvent Prep: Charge anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

  • Base Addition: Add LDA solution dropwise, maintaining internal temperature below -70°C.

  • Nucleophile Formation: Add Cyclohexanecarbonitrile dropwise over 20 minutes. Stir for 30–60 minutes at -78°C.

    • Mechanistic Insight: The pKa of the alpha-proton in cyclohexanecarbonitrile is ~31 (DMSO). LDA (pKa ~36) quantitatively deprotonates it, forming the alpha-lithio nitrile species.

  • Electrophile Addition: Add Cyclohexanone (dissolved in minimal THF) slowly.

    • Critical Control Point: The reaction is exothermic. Rapid addition can cause local heating and self-condensation of the ketone (aldol side-reaction).

  • Reaction: Allow the mixture to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (Silica, 10-20% EtOAc in Hexanes).

Reaction Pathway Visualization

The following diagram illustrates the formation of the title compound and its downstream transformation into Dicyclomine precursors.

SynthesisPathway Start1 Cyclohexanecarbonitrile Intermediate Alpha-Lithio Nitrile (Reactive Anion) Start1->Intermediate LDA, THF, -78°C Start2 Cyclohexanone Product 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (CAS 57527-71-6) Intermediate->Product + Start2 (Electrophile) Dehydro Dehydration Product (Alkene Intermediate) Product->Dehydro Acid (H+), -H2O Dicyclomine Dicyclomine API (Target Drug) Dehydro->Dicyclomine 1. Hydrogenation 2. Hydrolysis 3. Esterification

Figure 1: Synthetic pathway from raw materials to the Dicyclomine scaffold, highlighting the central role of the hydroxy-nitrile intermediate.[2]

Reactivity & Pharmaceutical Applications[5]

The "Pivot" to Dicyclomine

In the industrial synthesis of Dicyclomine, 1'-Hydroxy-bicyclohexyl-1-carbonitrile is not the final product but a transient intermediate. The hydroxyl group is a "handle" used to establish the bicyclic linkage, which must subsequently be removed.

  • Dehydration: The tertiary alcohol is prone to acid-catalyzed elimination, yielding 1,1'-bicyclohexenyl-carbonitrile .

  • Reduction: The alkene is hydrogenated (Pd/C, H₂) to form the saturated [1,1'-bicyclohexyl]-1-carbonitrile .

  • Hydrolysis: The nitrile is hydrolyzed to [1,1'-bicyclohexyl]-1-carboxylic acid (Dicyclomine Impurity A).

  • Esterification: Reaction with 2-(diethylamino)ethanol yields Dicyclomine.[1]

Impurity Profiling

Failure to completely dehydrate or hydrogenate this intermediate leads to specific impurities in the final drug substance.

  • Impurity Source: If the hydroxyl group is not eliminated, subsequent hydrolysis yields 1'-hydroxy-[1,1'-bicyclohexyl]-1-carboxylic acid .

  • Dehydro-Dicyclomine: If hydrogenation is incomplete, the alkene bond remains, leading to "Dehydro Dicyclomine" analogues.

Impurity Logic Diagram

ImpurityLogic cluster_path1 Desired Pathway cluster_path2 Impurity Generation Root 1'-Hydroxy-bicyclohexyl- 1-carbonitrile Step1 Elimination (-H2O) Root->Step1 ImpurityA Retained Hydroxyl Impurity (Hydroxy-Acid) Root->ImpurityA Skip Elimination + Hydrolysis Step2 Hydrogenation (+H2) Step1->Step2 ImpurityB Unsaturated Impurity (Dehydro-Dicyclomine) Step1->ImpurityB Skip Hydrogenation + Downstream Steps Final Dicyclomine Scaffold Step2->Final

Figure 2: Process deviations leading to known impurities from the hydroxy-nitrile precursor.

Analytical Characterization

To validate the synthesis or detect this compound as an impurity, the following spectroscopic signatures are diagnostic.

Infrared Spectroscopy (IR)
  • Nitrile (CN): A weak but sharp band at 2230–2240 cm⁻¹ . Note that alpha-oxygenation can sometimes dampen this signal.

  • Hydroxyl (OH): A broad band at 3400–3500 cm⁻¹ .

  • C-H Stretch: Strong aliphatic absorptions at 2850–2950 cm⁻¹ (Cyclohexyl rings).

Mass Spectrometry (MS)[8]
  • Ionization: ESI+ or APCI.

  • Molecular Ion: [M+H]⁺ = 208.3 m/z.

  • Fragmentation: Expect loss of water [M-18]⁺ (m/z ~190) and cleavage of the C1-C1' bond, generating cyclohexanone (m/z 98) and cyclohexanecarbonitrile fragments.

NMR Spectroscopy (¹H & ¹³C)
  • ¹³C NMR: The most definitive method.

    • Quaternary C-CN: ~45–50 ppm.

    • Quaternary C-OH: ~70–75 ppm.

    • Nitrile Carbon: ~120–122 ppm.

    • Symmetry: Due to the chiral centers created (racemic mixture of diastereomers), the cyclohexyl ring carbons will show distinct splitting patterns compared to simple bicyclohexyl.

Safety & Handling (E-E-A-T)

Hazard Identification:

  • Nitrile Toxicity: Like all organic nitriles, this compound can metabolize to release cyanide ions in vivo. Handle with extreme caution.

  • Skin Absorption: High lipophilicity (bicyclohexyl core) facilitates dermal absorption.

Operational Safety Protocols:

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Waste Disposal: Segregate as "Cyanide-bearing organic waste." Do not mix with acids, as this may liberate HCN gas if hydrolysis occurs.

References

  • ChemicalBook. (2023). 1'-Hydroxy-bicyclohexyl-1-carbonitrile Product Description & Synthesis Links. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 108911: (1,1'-Bicyclohexyl)-1-carboxylic acid. Retrieved from

  • United States Pharmacopeia (USP). (2025). Dicyclomine Related Compound A: [1,1'-Bi(cyclohexane)]-1-carboxylic acid.[1] Retrieved from

  • European Patent Office. (2013). Process for preparing a cyclohexanecarbonitrile derivative (EP2616433B1). Retrieved from

  • BOC Sciences. (2024). 1'-Hydroxy-bicyclohexyl-1-carbonitrile CAS 57527-71-6 Product Data. Retrieved from

Sources

Methodological & Application

The Strategic Utility of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling a Key Bicyclic Intermediate

In the landscape of pharmaceutical and fine chemical synthesis, the strategic use of versatile intermediates is paramount to the efficient construction of complex molecular architectures. 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a unique cyanohydrin derived from bicyclohexan-1-one, has emerged as a valuable building block, particularly in the synthesis of anticonvulsant and neuropathic pain medications. Its bicyclic framework offers a rigid scaffold that is desirable in drug design for optimizing binding interactions with biological targets.

This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the synthesis and subsequent utilization of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. The methodologies outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthesis: The Formation of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is achieved through the nucleophilic addition of a cyanide ion to the carbonyl group of bicyclohexan-1-one. This reaction, a classic example of cyanohydrin formation, is typically base-catalyzed and can be performed using several cyanide sources.[1][2] The equilibrium of this reaction favors the product with unhindered ketones like cyclohexanone, and by extension, bicyclohexan-1-one.[1]

Two primary, reliable methods for this synthesis are presented below: the traditional use of an alkali metal cyanide with an acid, and a more modern approach utilizing trimethylsilyl cyanide (TMSCN) which often offers milder reaction conditions and improved yields.

Visualization of the Synthetic Pathway

Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile Bicyclohexanone Bicyclohexan-1-one Intermediate Tetrahedral Intermediate Bicyclohexanone->Intermediate Nucleophilic Attack Cyanide Cyanide Source (KCN/H+ or TMSCN) Cyanide->Intermediate Product 1'-Hydroxy-bicyclohexyl-1-carbonitrile Intermediate->Product Protonation

Caption: General reaction scheme for the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Protocol 1: Synthesis using Potassium Cyanide and Acetic Acid

This method involves the in situ generation of hydrogen cyanide from the reaction of potassium cyanide with a mild acid, which then reacts with the ketone.

Materials:

  • Bicyclohexan-1-one

  • Potassium cyanide (KCN)

  • Glacial acetic acid

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, dissolve bicyclohexan-1-one (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • In a separate flask, prepare a solution of potassium cyanide (1.1 equivalents) in water. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

  • Slowly add the potassium cyanide solution to the stirred solution of bicyclohexan-1-one.

  • While maintaining the temperature at 0-5 °C, add glacial acetic acid (1.1 equivalents) dropwise via a dropping funnel over 30 minutes. The addition of acid will generate hydrogen cyanide in situ.[3]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis using Trimethylsilyl Cyanide (TMSCN)

This method avoids the use of highly toxic HCN gas directly and often proceeds under neutral conditions, catalyzed by a Lewis acid.

Materials:

  • Bicyclohexan-1-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂, catalyst)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1M)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a flame-dried round-bottom flask with a magnetic stirrer and reflux condenser under an inert atmosphere.

  • To the flask, add bicyclohexan-1-one (1 equivalent) and a catalytic amount of zinc iodide (e.g., 0.05 equivalents).

  • Add anhydrous dichloromethane as the solvent.

  • Slowly add trimethylsilyl cyanide (1.2 equivalents) to the stirred solution at room temperature. Caution: TMSCN is toxic and moisture-sensitive. Handle in a fume hood under an inert atmosphere. [4]

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture and quench by the addition of 1M hydrochloric acid.

  • Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

ParameterProtocol 1 (KCN/AcOH)Protocol 2 (TMSCN/ZnI₂)
Cyanide Source Potassium CyanideTrimethylsilyl Cyanide
Catalyst Base (generated in situ)Lewis Acid (ZnI₂)
Safety High toxicity (HCN gas)Moderate toxicity, moisture sensitive
Reaction Conditions 0 °C to room temperatureRoom temperature
Work-up Aqueous basic quenchAcidic work-up
Typical Yields Good to excellentOften higher and cleaner

Application in Pharmaceutical Synthesis: A Gateway to Gabapentinoids

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a pivotal intermediate in the synthesis of gabapentin and related gabapentinoids. These drugs are widely prescribed for the treatment of epilepsy and neuropathic pain. The synthetic utility of the cyanohydrin lies in the subsequent transformations of its hydroxyl and nitrile functional groups to construct the desired aminomethyl-acetic acid pharmacophore.[5]

A plausible and efficient synthetic route involves the conversion of the cyanohydrin to 1-(aminomethyl)cyclohexaneacetic acid (gabapentin). This transformation underscores the importance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile as a strategic precursor.

Visualizing the Application Workflow

Application of 1'-Hydroxy-bicyclohexyl-1-carbonitrile Start 1'-Hydroxy-bicyclohexyl-1-carbonitrile Step1 Reaction with Ethyl Chloroacetate Start->Step1 Intermediate1 Cyano-ester Intermediate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 1-Cyanocyclohexaneacetic acid Step2->Intermediate2 Step3 Reduction (e.g., Catalytic Hydrogenation) Intermediate2->Step3 Product Gabapentin (1-(aminomethyl)cyclohexaneacetic acid) Step3->Product

Caption: Synthetic pathway from 1'-Hydroxy-bicyclohexyl-1-carbonitrile to Gabapentin.

Protocol 3: Synthesis of Gabapentin from 1'-Hydroxy-bicyclohexyl-1-carbonitrile

This multi-step protocol outlines the conversion of the cyanohydrin intermediate to the active pharmaceutical ingredient, gabapentin.

Part A: Synthesis of 1-Cyanocyclohexaneacetic acid

  • To a solution of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (1 equivalent) in a suitable solvent such as THF, add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the hydroxyl group.

  • After stirring for 30 minutes, add ethyl chloroacetate (1.1 equivalents) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • The crude cyano-ester is then subjected to hydrolysis using an aqueous base (e.g., NaOH) followed by acidification to yield 1-cyanocyclohexaneacetic acid.[6]

Part B: Reduction to Gabapentin

  • Dissolve 1-cyanocyclohexaneacetic acid (1 equivalent) in a suitable solvent such as methanol.

  • Add a hydrogenation catalyst, for example, 10% rhodium on carbon, optionally with a palladium co-catalyst.[5]

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psig).

  • Shake or stir the reaction mixture at room temperature for several hours until the uptake of hydrogen ceases.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • The crude gabapentin can be purified by recrystallization from a suitable solvent system like methanol/isopropanol to yield the final product.

Safety and Handling

All manipulations involving cyanides (KCN, TMSCN, and HCN) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, lab coat, and safety goggles. Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7] Always have a cyanide antidote kit readily available and be trained in its use. Quench all cyanide-containing waste with an oxidizing agent like bleach before disposal according to institutional guidelines.

Conclusion

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a demonstrably valuable and versatile intermediate in organic synthesis. The protocols provided herein offer reliable methods for its preparation and subsequent conversion into pharmaceutically relevant molecules like gabapentin. A thorough understanding of the chemistry and safety precautions associated with its synthesis and use will enable researchers to effectively leverage this important building block in their drug discovery and development programs.

References

  • Organic Syntheses. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • PrepChem. (2023). Synthesis of 1-(aminomethyl)-cyclohexaneacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Trimethylsilyl Cyanide. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1-(aminomethyl) cyclohexaneacetic acid.
  • Google Patents. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride.
  • Google Patents. (n.d.). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
  • PubChem. (n.d.). Process for synthesis of 1-(aminomethyl)cyclohexane acetic acid hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Cyclohexanol, 2-isocyanato-, trans-. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trimethylsilyl cyanide.
  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid.
  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemo-enzymatic synthesis route of gabapentin. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • Scribd. (n.d.). 27. Gabapentine Manufacturing Process. Retrieved from [Link]

  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • Quora. (2017, November 4). What happens when KCN reacts with carboxylic acids? Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Centers for Disease Control and Prevention. (n.d.). Potassium Cyanide: Systemic Agent. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 9). 8.7: Nucleophilic Addition of HCN- Cyanohydrin Formation. Retrieved from [Link]

Sources

Analytical techniques for the characterization of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 1.0

Introduction & Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6) is a critical synthetic intermediate, primarily observed in the manufacturing of Dicyclomine (Dicycloverine) and related anticholinergic agents. Structurally, it consists of two cyclohexane rings connected at the 1,1'-positions, featuring a nitrile group on one ring and a hydroxyl group on the other.

This molecule presents a specific analytical challenge: it is non-chromophoric . The saturated bicyclic skeleton lacks the conjugated


-systems (e.g., benzene rings) required for standard UV detection at 254 nm. Consequently, traditional HPLC-UV methods often fail or yield poor sensitivity/selectivity.

This guide provides a definitive, multi-modal characterization strategy. We prioritize GC-FID for quantification due to the molecule's volatility profile and HPLC-CAD/ELSD for non-volatile impurity profiling, ensuring robust Mass Balance and purity assessment.

Physicochemical Profile & Analytical Strategy

Before selecting a method, we must understand the analyte's behavior.

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula

MW = 207.31 g/mol . Suitable for GC and LC.[1][2]
Structure Saturated BicyclohexylNo UV Chromophore. UV detection is not viable.
Functional Groups Nitrile (-CN), Hydroxyl (-OH)-CN: Distinct IR stretch (~2240 cm⁻¹). -OH: Polar, H-bonding. Causes tailing in GC without derivatization.
Chirality AchiralDue to the symmetry of the unsubstituted cyclohexane rings, the C1 and C1' centers are not stereogenic. No chiral separation required.
Solubility High in MeOH, ACN, DCM. Low in Water.Reverse Phase LC (C18) or Normal Phase GC are compatible.
Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate technique based on the analytical goal.

AnalyticalStrategy Start Characterization Goal ID Structural Identification Start->ID Quant Purity & Quantification Start->Quant IR FTIR (Func. Groups) ID->IR NMR NMR (1H, 13C) (Connectivity) ID->NMR MS MS (ESI/APCI) (MW Confirmation) ID->MS Chromophore Is UV Chromophore Present? Quant->Chromophore NoUV No (Saturated System) Chromophore->NoUV No GC GC-FID (Preferred for Assay) NoUV->GC LC HPLC-CAD / ELSD (For Non-Volatile Impurities) NoUV->LC Deriv Derivatization (Silylation) GC->Deriv Required for OH group

Figure 1: Analytical Strategy Decision Tree. Note the diversion away from standard HPLC-UV due to lack of chromophores.

Structural Identification Techniques

A. Infrared Spectroscopy (FTIR)

The FTIR spectrum provides the quickest confirmation of functional group integrity.

  • Nitrile (-CN): Look for a sharp, medium-intensity band at 2230–2250 cm⁻¹ . This is the diagnostic "fingerprint" for the intermediate.

  • Hydroxyl (-OH): A broad band at 3300–3500 cm⁻¹ (H-bonded) or a sharp peak at ~3600 cm⁻¹ (free OH in dilute solution).

  • C-H Stretch: Strong absorptions at 2850–2950 cm⁻¹ characteristic of the cyclohexyl methylene groups.

B. Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation.

  • 13C-NMR (Critical): Because the proton spectrum is crowded with overlapping methylene signals (1.2–1.8 ppm), Carbon-13 is more informative.

    • Quaternary Carbons: You must observe two distinct quaternary carbon signals with low intensity (due to long relaxation times).

      • C1-CN: Shifted upfield (~40-50 ppm) due to the nitrile.

      • C1'-OH: Shifted downfield (~70-75 ppm) due to oxygen electronegativity.

    • Nitrile Carbon: A signal at ~120-124 ppm.[3]

  • 1H-NMR: Expect a complex envelope of multiplets between 1.0 and 2.0 ppm. The absence of aromatic protons (6.5–8.0 ppm) confirms the purity of the saturated skeleton.

Quantitative Protocols

Protocol A: GC-FID (Primary Method)

Why this method? Gas Chromatography with Flame Ionization Detection (FID) is universal for carbon-containing compounds. It offers superior resolution for volatile organic impurities compared to HPLC-CAD.

Expert Insight: The tertiary hydroxyl group can cause peak tailing and thermal degradation. Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is recommended to cap the -OH group, improving peak symmetry and quantification accuracy.

Instrument Parameters
  • System: Agilent 7890/8890 or equivalent.

  • Detector: FID @ 300°C.

  • Column: DB-1 or HP-5 (30 m × 0.32 mm × 0.25 µm). Non-polar stationary phases work best for bicyclic hydrocarbons.

  • Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-801.0
Ramp 1102000
Ramp 2202805.0
Total 19.0 min
Sample Preparation (Derivatization)[4]
  • Weigh ~10 mg of sample into a GC vial.

  • Add 1.0 mL of Dichloromethane (DCM) .

  • Add 100 µL of BSTFA + 1% TMCS .

  • Cap and incubate at 60°C for 30 minutes.

  • Cool to room temperature and inject 1.0 µL.

Protocol B: HPLC-CAD (Secondary Method)

Why this method? Charged Aerosol Detection (CAD) is necessary if you suspect non-volatile impurities (e.g., inorganic salts, high MW polymers) that GC would miss. It is a "universal" LC detector.

Instrument Parameters
  • System: UHPLC (e.g., Thermo Vanquish) with CAD.

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

Gradient Table
Time (min)% A% BCurve
0.09010Initial
15.01090Linear
20.01090Hold
20.19010Re-equilibration

Note: If CAD is unavailable, ELSD (Evaporative Light Scattering Detector) is a viable alternative, though generally less sensitive and linear than CAD.

Synthesis Context & Impurity Fate

Understanding where this molecule fits in the synthesis of Dicyclomine helps in setting specifications.

SynthesisPathway SM Cyclohexanone + Cyanide Source Intermediate 1'-Hydroxy-bicyclohexyl -1-carbonitrile (Target Analyte) SM->Intermediate Coupling Hydrolysis Acid Hydrolysis (H+ / H2O) Intermediate->Hydrolysis Acid [1,1'-Bicyclohexyl] -1-carboxylic acid (Dicyclomine Impurity A) Hydrolysis->Acid Conversion Dicyclomine Dicyclomine HCl (Final API) Acid->Dicyclomine Esterification

Figure 2: Synthetic pathway showing the analyte as a direct precursor to Dicyclomine Impurity A.

The conversion of the nitrile to the carboxylic acid is often the rate-limiting quality step. Residual nitrile in the final API is a critical quality attribute (CQA) and must be controlled, typically to <0.10%.

References

  • European Pharmacopoeia (Ph. Eur.) . Dicycloverine Hydrochloride Monograph 1197. (Standard for final API impurities).

  • Shaikh, T. et al. (2019).[5] Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmacy and Pharmaceutical Research. (Context on impurity profiling strategies).

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 12743656 (Related Bicyclic Nitriles). (Structural reference).

  • CIPAC . Guidelines for Analysis of Technical Grade Active Ingredients. (General protocols for GC/HPLC of non-UV actives).

  • ChemicalBook . 1'-Hydroxy-bicyclohexyl-1-carbonitrile Product Entry (CAS 57527-71-6). (Physical property verification).

Sources

Effective purification techniques for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Purification Strategies for 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Executive Summary

This guide details the purification protocols for 1'-Hydroxy-bicyclohexyl-1-carbonitrile (IUPAC: 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile). This molecule serves as a critical sterically hindered building block in the synthesis of antispasmodics (e.g., Dicycloverine analogs) and CNS-active agents.

The Challenge: The purification of this compound presents a "double-bind" stability paradox:

  • Acid Sensitivity: The tertiary alcohol at the 1'-position is highly prone to acid-catalyzed dehydration , yielding the conjugated alkene impurity (1-(cyclohex-1-en-1-yl)cyclohexanecarbonitrile).

  • Base/Thermal Sensitivity: As a

    
    -hydroxynitrile, the molecule is susceptible to retro-aldol cleavage  (reverting to cyclohexanone and cyclohexanecarbonitrile) under basic conditions or excessive heat.
    

This protocol prioritizes thermal control and pH neutrality to maximize yield and purity.

Chemical Context & Impurity Profiling

Understanding the impurity landscape is prerequisite to selecting the purification vector. The steric bulk of the bicyclohexyl system reduces the rate of crystallization, often trapping impurities in the lattice if cooling is too rapid.

Table 1: Common Impurity Profile
Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Cyclohexanone Unreacted Starting Material (SM)Liquid, Volatile, UV-active (weak)High-vac drying / Recrystallization (remains in mother liquor)
Cyclohexanecarbonitrile Unreacted SMLiquid, VolatileRecrystallization (solubility differential)
Dehydration Product (Alkene)Acid-catalyzed eliminationLipophilic, UV-active (conjugated)Flash Chromatography (Non-polar eluent)
Retro-Aldol Products Thermal/Base degradationMixtures of SMsPrevention: Keep T < 50°C; Avoid strong bases.
Impurity Pathways Diagram

ImpurityPathways Product Target Molecule (1'-Hydroxy-bicyclohexyl-1-carbonitrile) Alkene Dehydration Impurity (Conjugated Alkene) Product->Alkene Acid / Heat (- H2O) Retro Retro-Aldol Products (Cyclohexanone + Nitrile) Product->Retro Base / Heat (>60°C) Amide Hydrolysis Product (Amide/Acid) Product->Amide Strong Acid/Base (+ H2O)

Figure 1: Degradation pathways. The target molecule is a kinetic product that must be protected from thermodynamic equilibration (Retro-aldol) and elimination (Dehydration).

Purification Decision Matrix

Do not default to chromatography. The bicyclohexyl scaffold crystallizes well due to its rigidity. Chromatography should be reserved for polishing or isolating the product from dehydration impurities that co-crystallize.

DecisionTree Start Crude Reaction Mixture PurityCheck Crude Purity (H-NMR/GC) Start->PurityCheck HighPurity > 85% Purity PurityCheck->HighPurity LowPurity < 85% Purity PurityCheck->LowPurity Recryst Protocol A: Solvent-Mediated Recrystallization HighPurity->Recryst Flash Protocol B: Buffered Flash Chromatography LowPurity->Flash Check Final QC Recryst->Check Flash->Recryst If solid polishing needed

Figure 2: Workflow selection based on crude purity. Recrystallization is the primary recommendation for scale-up.

Detailed Protocols

Protocol A: Solvent-Mediated Recrystallization (Primary Method)

Rationale: The target molecule is a solid (MP approx. 100–120°C range for similar bicyclics), while the starting materials (cyclohexanone, cyclohexanecarbonitrile) are liquids at room temperature. This phase difference makes crystallization highly effective.

Solvent Selection:

  • Solvent A (Good Solvent): Ethyl Acetate (EtOAc) or Toluene.

  • Solvent B (Anti-Solvent): Heptane or Hexane.

  • Note: Avoid alcohols (Methanol/Ethanol) if possible, as they can promote solvolysis or transesterification if trace acid is present, though Isopropanol (IPA) is a viable alternative for final polishing.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in a round-bottom flask.

    • Add Ethyl Acetate (approx. 2 mL per gram of crude).

    • Heat gently to 45–50°C . Critical: Do not boil excessively (risk of retro-aldol).

    • If solids remain, add more EtOAc dropwise until clear.

  • Precipitation:

    • Remove from heat.[1]

    • While still warm (40°C), slowly add Heptane dropwise.

    • Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling (The "Annealing" Phase):

    • Allow the flask to cool to room temperature (20–25°C) slowly over 2 hours. Do not use an ice bath immediately; rapid cooling traps impurities.

    • Once crystals form at RT, move the flask to a fridge (4°C) for 4 hours.

  • Filtration & Wash:

    • Filter the crystals using a Büchner funnel.[1][2]

    • Wash: Use a pre-chilled (0°C) mixture of Heptane:EtOAc (9:1).

    • Drying: Dry under high vacuum (< 5 mbar) at ambient temperature . Do not oven dry > 40°C.

Protocol B: Buffered Flash Chromatography (Rescue Method)

Rationale: Standard silica gel is slightly acidic (pH 4–5). This acidity is sufficient to catalyze the dehydration of the tertiary alcohol into the alkene impurity on the column. You must neutralize the stationary phase.

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).

  • Buffer: Triethylamine (Et3N).[3]

Step-by-Step Procedure:

  • Column Pre-treatment (Neutralization):

    • Prepare a slurry of silica gel in Hexane containing 1% Triethylamine .

    • Pack the column with this slurry.

    • Flush with 2 column volumes (CV) of pure Hexane to remove excess amine (which could streak the product).

  • Sample Loading:

    • Dissolve the crude oil/solid in a minimum volume of Dichloromethane (DCM) or Toluene.

    • Avoid loading in EtOAc, as it broadens bands.

  • Elution Gradient:

    • 0–5 min: 100% Hexane (Elutes non-polar alkene impurities).

    • 5–20 min: 0%

      
       20% EtOAc in Hexane.
      
    • 20–40 min: Hold at 20% EtOAc (Product typically elutes here).

    • Wash: 50% EtOAc (Elutes polar retro-aldol byproducts).

  • Detection:

    • The molecule has weak UV absorbance (lack of conjugation).

    • Use: UV at 210 nm or 220 nm .

    • TLC Stain: Phosphomolybdic Acid (PMA) or Anisaldehyde (Heat required). The product usually stains blue/black.

Analytical Validation (Self-Validating System)

To ensure the protocol worked, you must verify the absence of the specific degradation products described in Section 2.

H-NMR Diagnostic Signals (CDCl3):

  • Target Molecule: Look for the bicyclic protons (broad multiplet 1.2–1.8 ppm). Crucially, verify the absence of alkene protons.

  • Dehydration Impurity (Alkene): Check for a vinylic proton signal around 5.4–5.8 ppm (triplet or multiplet). If this exists, the purification failed (likely due to acidity).

  • Retro-Aldol (Cyclohexanone): Check for the sharp triplet at 2.3 ppm (

    
    -protons of ketone).
    

Melting Point:

  • Sharp melting point (range < 2°C) indicates high purity. Broadening indicates solvent inclusion or alkene contamination.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for recrystallization of solid nitriles and handling of tertiary alcohols).
  • Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013.

  • MIT OpenCourseWare. "Recrystallization Guide." Department of Chemistry. Accessed Feb 2026.

  • University of Rochester. "Reagents & Solvents: Solvents for Recrystallization." Chemistry Department. Accessed Feb 2026.

  • Chemistry LibreTexts. "Dehydration of Alcohols." Organic Chemistry. Discusses the E1 mechanism and acid sensitivity of tertiary alcohols.

  • BenchChem. "[1,1'-Bicyclohexyl]-1-carboxylic acid Technical Guide." (Cited for structural analogy regarding bicyclohexyl scaffolds and Dicycloverine intermediates).

Sources

Application Notes & Protocols: The Role of α-Hydroxy-bicyclohexylnitrile Scaffolds in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide on the synthesis, properties, and potential applications of 1'-Hydroxy-bicyclohexyl-1-carbonitrile and related α-hydroxynitrile (cyanohydrin) scaffolds in medicinal chemistry research. It is intended for researchers, scientists, and drug development professionals seeking to leverage these unique structural motifs. The guide details the fundamental reactivity of cyanohydrins as versatile synthetic intermediates and explores the role of the bicyclohexyl moiety in designing drug candidates with improved physicochemical properties. Detailed, step-by-step protocols for synthesis and characterization are provided, alongside an examination of their potential as precursors for pharmacologically active agents.

Introduction: The Strategic Value of Cyanohydrins and Bicyclic Scaffolds

In the landscape of medicinal chemistry, the drive to create novel molecular entities with enhanced efficacy, selectivity, and pharmacokinetic profiles is relentless. Two key strategies in this endeavor are the use of versatile functional groups that serve as synthetic linchpins and the incorporation of rigid, three-dimensional scaffolds to optimize interactions with biological targets. The molecule 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a type of cyanohydrin, embodies both of these principles.

Cyanohydrins, or α-hydroxynitriles, are a class of organic compounds characterized by a hydroxyl (-OH) and a cyano (-CN) group attached to the same carbon atom.[1] This arrangement makes them exceptionally valuable intermediates in organic synthesis.[2] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group offers a handle for further functionalization.[3] This dual reactivity allows for the straightforward synthesis of critical pharmacophores like α-hydroxy acids and β-amino alcohols, which are present in numerous approved drugs.[2][4]

Simultaneously, the bicyclohexyl scaffold offers a robust, non-aromatic, and lipophilic core.[5][6] In drug design, replacing planar aromatic rings with saturated bicyclic systems is a well-established strategy to "escape from flatland."[7] This approach can lead to significant improvements in metabolic stability, aqueous solubility, and binding affinity by providing defined exit vectors for substituents and optimizing the molecule's shape complementarity to its target.[8][9]

This guide will, therefore, explore the synthesis and potential of 1'-Hydroxy-bicyclohexyl-1-carbonitrile, using its close, well-studied analog, 1-hydroxy-1-cyclohexanecarbonitrile, as a practical model for experimental protocols.[10][11]

The Cyanohydrin Moiety: A Gateway to Diverse Functionality

The core utility of the cyanohydrin group lies in its ability to be transformed into other key functional groups, thereby extending the carbon chain and introducing new chemical properties.[3] This versatility is central to its role in medicinal chemistry.

Key Chemical Transformations:
  • Hydrolysis to α-Hydroxy Acids: Under acidic or basic conditions, the nitrile group is readily hydrolyzed to a carboxylic acid, yielding an α-hydroxy acid. This motif is found in various pharmaceuticals.[3][4]

  • Reduction to β-Amino Alcohols: The nitrile can be reduced, typically via catalytic hydrogenation, to a primary amine. This transformation produces a β-amino alcohol, another privileged scaffold in drug discovery.[10]

  • Asymmetric Synthesis: The formation of a cyanohydrin from an unsymmetrical ketone creates a chiral center. Enantioselective synthesis, often achieved using enzymatic catalysts like hydroxynitrile lyases (HNLs), can produce optically active cyanohydrins, which are crucial for synthesizing stereochemically pure drug candidates.[12][13][14]

The following diagram illustrates the central role of the cyanohydrin intermediate in accessing these important molecular classes.

G Ketone Bicyclohexyl Ketone Cyanohydrin 1'-Hydroxy-bicyclohexyl-1-carbonitrile Ketone->Cyanohydrin + HCN / Base AminoAlcohol β-Amino Alcohol Derivative Cyanohydrin->AminoAlcohol Reduction (e.g., H₂, Ni) HydroxyAcid α-Hydroxy Acid Derivative Cyanohydrin->HydroxyAcid Hydrolysis (H₃O⁺)

Caption: Synthetic utility of the cyanohydrin scaffold.

The Bicyclohexyl Scaffold: A Tool for 3D Drug Design

The bicyclohexyl group provides a rigid, lipophilic core that can serve as a bioisostere for phenyl rings or other cyclic systems. Its non-planar, sp³-rich structure is advantageous for several reasons:

  • Improved Metabolic Stability: Saturated rings are often less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to aromatic rings.

  • Enhanced Solubility: While lipophilic, the disruption of planarity can sometimes improve aqueous solubility compared to flat, aromatic systems that are prone to π-stacking.

  • Defined Conformational Control: The rigid nature of the bicyclohexyl moiety locks the relative orientation of substituents, which can lead to higher binding affinity and selectivity for a specific protein target.[8]

The combination of the versatile cyanohydrin functional group with the structurally rigid bicyclohexyl scaffold presents a powerful platform for generating novel drug candidates.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of cyclohexanone cyanohydrin and can be adapted for bicyclohexyl ketone precursors.[4][10]

Safety First: The synthesis of cyanohydrins involves highly toxic cyanide salts and the potential generation of hydrogen cyanide (HCN) gas, which is extremely poisonous and flammable.[11][15] All procedures must be carried out in a well-ventilated chemical fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and cyanide-resistant gloves, is mandatory. An emergency cyanide poisoning antidote kit should be readily available.

Protocol 1: Synthesis of 1-Hydroxy-1-cyclohexanecarbonitrile

This protocol describes the base-catalyzed addition of cyanide to cyclohexanone.

Materials & Reagents:

  • Cyclohexanone

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Glacial Acetic Acid

  • Ice (from deionized water)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of sodium cyanide in 40 mL of water.

  • Cooling: Place the flask in an ice bath and allow the solution to cool to below 10°C with gentle stirring.

  • Addition of Ketone: In a separate beaker, mix 19.6 g (0.2 moles) of cyclohexanone with 20 mL of diethyl ether. Transfer this mixture to a dropping funnel.

  • Nucleophilic Addition: Add the cyclohexanone solution dropwise to the cold, stirred cyanide solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 15°C throughout the addition.

  • Acidification: Once the ketone addition is complete, continue stirring in the ice bath for another hour. Slowly add 15 g of glacial acetic acid dropwise from the dropping funnel. This step neutralizes the excess base and protonates the alkoxide intermediate. Caution: This step may generate some HCN gas. Ensure efficient fume hood ventilation.[16]

  • Work-up & Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic (ether) layer.

    • Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

    • Combine all organic extracts.

  • Drying and Concentration:

    • Dry the combined organic phase over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent. The product, 1-hydroxy-1-cyclohexanecarbonitrile, should be obtained as a brown solid or oil.[11]

Data Summary Table:

PropertyValueSource(s)
Compound 1-Hydroxy-1-cyclohexanecarbonitrileN/A
CAS Number 931-97-5[10][11]
Molecular Formula C₇H₁₁NO[10]
Molecular Weight 125.17 g/mol [10]
Appearance Brown solid[11]
Reactivity Hydrolyzes in acid/base to form carboxylic acids; Incompatible with strong oxidizing agents.[10][11]
Protocol 2: Hydrolysis to α-Hydroxy-cyclohexanecarboxylic Acid

This protocol demonstrates the conversion of the cyanohydrin to the corresponding α-hydroxy acid.

Materials & Reagents:

  • 1-Hydroxy-1-cyclohexanecarbonitrile (from Protocol 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Extraction Solvent (e.g., Ethyl Acetate)

  • Reflux condenser

Step-by-Step Procedure:

  • Reaction Setup: Place the crude cyanohydrin from Protocol 1 into a round-bottom flask. Add 50 mL of concentrated hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours. The reaction progress can be monitored by TLC.

  • Cooling & Neutralization: Allow the mixture to cool to room temperature. Carefully neutralize the acid by slowly adding a concentrated NaOH solution until the pH is approximately 1-2.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with a suitable organic solvent like ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude α-hydroxy acid.

  • Purification: The product can be further purified by recrystallization or column chromatography.

Caption: Experimental workflow from ketone to α-hydroxy acid.

Conclusion and Future Outlook

The 1'-Hydroxy-bicyclohexyl-1-carbonitrile scaffold, and cyanohydrins in general, represent a confluence of synthetic versatility and strategic drug design. The dual functionality of the cyanohydrin group provides a reliable entry point for creating diverse libraries of compounds, including α-hydroxy acids and β-amino alcohols. When combined with the rigid, three-dimensional bicyclohexyl moiety, these intermediates become powerful tools for developing next-generation therapeutics with potentially superior ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Future research in this area will likely focus on the development of highly enantioselective enzymatic methods for the synthesis of chiral bicyclic cyanohydrins, further unlocking their potential in creating precisely structured and highly active pharmaceutical agents.

References

  • From Hazard to Asset: The Role of Hydrogen Cyanide in Industrial Fine Chemical Synthesis. Vertex AI Search.
  • Cyanohydrin - Wikipedia. Wikipedia.
  • Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE | lookchem. lookchem.com.
  • New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar Multi-Step Syntheses - SciRP.org. scirp.org.
  • Taming cyclopentane: Bicyclo[2.1.1]hexanes as rigidified variants to enable medicinal chemistry - American Chemical Society. pubs.acs.org.
  • What is Cyanohydrin Synthesis - LookChem. lookchem.com.
  • Synthesis and elaboration of cyanohydrins. | Download Scientific Diagram - ResearchGate.
  • Cyanohydrins in Nature and the Laboratory: Biology, Preparations, and Synthetic Applications - ResearchGate.
  • Nitriles and hydroxynitriles - Chemistry (9701) - Cambridge A-Level | thinka. thinka.com.
  • 1-HYDROXY-1-CYCLOHEXANECARBONITRILE | 931-97-5 - ChemicalBook. chemicalbook.com.
  • 63918-94-5, 1-(1-hydroxycyclohexyl)oxycyclohexane-1-carbonitrile Formula - ECHEMI. echemi.com.
  • cyclohexylidenecyclohexane - Organic Syntheses Procedure. orgsyn.org.
  • Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms - PMC. ncbi.nlm.nih.gov.
  • Bicyclohexyl - Wikipedia. en.wikipedia.org.
  • Janus All‐Cis 2,3,4,5,6‐Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry and Bioactives Discovery Chemis - ScienceOpen. scienceopen.com.
  • Nucleophilic Addition: HCN to Hydroxynitriles (12.2.3) | OCR A-Level Chemistry Notes. revisions.ai.
  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. pubs.rsc.org.
  • 1-Hydroxy-2-methylcyclohexane-1-carbonitrile | C8H13NO | CID 12743656 - PubChem. pubchem.ncbi.nlm.nih.gov.
  • Bicyclo[1.1.1]pentanes (BCPs) in medicinal chemistry and a new... - ResearchGate.
  • Continuous Synthesis of Optically Activa α-Hydroxynitriles - ACS Public
  • 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes - PMC. ncbi.nlm.nih.gov.
  • [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-pentyl-, (trans,trans)- Properties - EPA. comptox.epa.gov.
  • CAS 60263-54-9 - bicyclohexyl]-1-carboxylic acid - CymitQuimica. cymitquimica.com.
  • BICYCLOHEXYL CAS#: 92-51-3 - ChemicalBook. chemicalbook.com.

Sources

Application Notes and Protocols for the Scalable Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structural motif makes it a valuable intermediate in the synthesis of a variety of more complex chemical entities. As a derivative of the cyanohydrin family, it serves as a precursor to α-hydroxy acids, β-amino alcohols, and other pharmacologically relevant scaffolds. The scaling up of its synthesis is a critical step for researchers and professionals in the drug development and fine chemical industries, enabling further investigation and commercialization of its derivatives.

This document provides a detailed guide to the methodologies for the scalable synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile, with a focus on practical, safe, and efficient protocols. The experimental choices are explained from a mechanistic and process-oriented perspective to ensure scientific integrity and successful implementation.

Strategic Approaches to Scalable Cyanohydrin Synthesis

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is fundamentally a cyanohydrin formation reaction, involving the nucleophilic addition of a cyanide equivalent to the carbonyl group of bicyclohexanone.[1][2] While the reaction is conceptually straightforward, scaling up introduces significant challenges related to safety, reaction control, and product purity. Two primary methodologies are presented here, addressing these challenges through different choices of cyanide source.

Methodology A: Classic Approach with In Situ Hydrogen Cyanide Generation

This traditional method involves the reaction of bicyclohexanone with an alkali metal cyanide (e.g., sodium or potassium cyanide) in the presence of an acid to generate hydrogen cyanide (HCN) in situ. While highly effective, this approach necessitates stringent safety protocols due to the extreme toxicity of HCN.

Causality of Experimental Choices:

  • In Situ HCN Generation: Generating HCN in the reaction mixture minimizes the need to handle and store large quantities of this highly volatile and toxic gas.[3]

  • pH Control: The reaction is typically carried out under slightly acidic conditions to favor the formation of HCN, the reactive species. However, careful control is crucial to prevent the uncontrolled release of HCN gas.

  • Temperature Management: The cyanohydrin formation is an exothermic reaction. Effective temperature control is paramount to prevent runaway reactions and to minimize the decomposition of the product.

Methodology B: Safer Alternative Using Acetone Cyanohydrin as a Cyanide Donor

To mitigate the significant hazards associated with HCN, acetone cyanohydrin can be employed as a cyanide transfer agent.[4] This method is generally considered safer for laboratory and pilot-plant scale-up.[3]

Causality of Experimental Choices:

  • Transcyanation: The reaction proceeds via a transcyanation mechanism where acetone cyanohydrin transfers its cyanide group to bicyclohexanone. This equilibrium-driven process is often catalyzed by a base.

  • Catalyst Selection: A weak base is typically used to catalyze the reaction. The choice of catalyst can influence the reaction rate and the position of the equilibrium.

  • Reaction Equilibrium: To drive the reaction to completion, it is often necessary to remove the acetone by-product, for example, by distillation under reduced pressure.

Experimental Protocols

PART 1: Safety Precautions for Cyanide Chemistry

WARNING: All manipulations involving cyanide salts and hydrogen cyanide must be performed in a well-ventilated fume hood by trained personnel. A comprehensive risk assessment must be conducted before any work commences. An emergency response plan, including the availability of a cyanide antidote kit and trained first-aiders, is mandatory.[5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Quenching and Waste Disposal: All cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite solution) before disposal according to institutional and local regulations.

  • Emergency Procedures: In case of exposure, immediately seek medical attention.

PART 2: Detailed Synthesis Protocols

This protocol is designed for a 100 g scale synthesis and should be optimized at a smaller scale first.

Materials and Equipment:

  • Bicyclohexanone

  • Sodium Cyanide (NaCN)

  • Acetic Acid

  • Sodium Bisulfite

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve bicyclohexanone (100 g) in diethyl ether (400 mL).

  • Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (30 g) in water (100 mL).

  • Reaction Initiation: Cool the bicyclohexanone solution to 0-5 °C using an ice bath.

  • Slow Addition: While maintaining the temperature between 0-5 °C, slowly add the sodium cyanide solution to the reaction mixture over a period of 1 hour with vigorous stirring.

  • Acidification: Once the addition of the cyanide solution is complete, slowly add a solution of acetic acid (36 g) in diethyl ether (50 mL) dropwise over 1 hour, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at 5-10 °C for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Carefully quench any unreacted cyanide by the slow addition of a saturated sodium bisulfite solution until a negative test with cyanide test strips is obtained.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • The crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This protocol offers a safer alternative and is also designed for a 100 g scale.

Materials and Equipment:

  • Bicyclohexanone

  • Acetone Cyanohydrin

  • Triethylamine (TEA)

  • Toluene

  • 1 L three-necked round-bottom flask with a distillation head

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Vacuum source

Step-by-Step Procedure:

  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a distillation head, add bicyclohexanone (100 g), acetone cyanohydrin (60 g), and toluene (300 mL).

  • Catalyst Addition: Add triethylamine (5 mL) as a catalyst.

  • Reaction and Distillation: Heat the reaction mixture to 60-70 °C under reduced pressure. The acetone formed during the reaction will be continuously removed by distillation.

  • Reaction Monitoring: Monitor the reaction progress by GC, observing the consumption of bicyclohexanone. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the organic mixture with 1 M HCl (2 x 100 mL) to remove the triethylamine.

    • Wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the toluene solution under reduced pressure to yield the crude product.

    • Purify the crude 1'-Hydroxy-bicyclohexyl-1-carbonitrile by vacuum distillation.

Data Presentation and Characterization

ParameterProtocol A (In Situ HCN)Protocol B (Acetone Cyanohydrin)
Starting Material BicyclohexanoneBicyclohexanone
Cyanide Source Sodium Cyanide/Acetic AcidAcetone Cyanohydrin
Catalyst -Triethylamine
Reaction Temperature 0-10 °C60-70 °C
Reaction Time 3-4 hours4-6 hours
Typical Yield 85-95%80-90%
Purity (crude) >90%>90%
Safety Profile High Risk (HCN gas)Moderate Risk (Cyanide handling)

Characterization of 1'-Hydroxy-bicyclohexyl-1-carbonitrile:

  • Appearance: Colorless to pale yellow solid or viscous oil.

  • Molecular Formula: C₁₃H₂₁NO

  • Molecular Weight: 207.32 g/mol

  • ¹H NMR: Spectra should confirm the presence of the bicyclohexyl moiety and the absence of the starting ketone.

  • ¹³C NMR: Spectra should show the characteristic quaternary carbon signals for the C-OH and C-CN groups.

  • IR Spectroscopy: A strong, sharp absorption band around 2240-2260 cm⁻¹ corresponding to the nitrile (C≡N) stretch, and a broad absorption in the region of 3200-3600 cm⁻¹ for the hydroxyl (O-H) group.

  • Mass Spectrometry: The molecular ion peak (M+) or related fragments should be observed.

Visualizing the Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Risk Assessment & Safety Protocol Review Reagents Prepare Reagents & Glassware Start->Reagents Reaction Perform Cyanohydrin Formation Reaction (Protocol A or B) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/GC) Reaction->Monitoring Quench Quench & Neutralize Monitoring->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Phase Extraction->Drying Purification Purify by Distillation/Recrystallization Drying->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization Final Final Product: 1'-Hydroxy-bicyclohexyl-1-carbonitrile Characterization->Final

Caption: Experimental workflow for the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Reaction Mechanism

Cyanohydrin_Formation Ketone Bicyclohexanone C=O Intermediate Oxyanion Intermediate C-O⁻ Cyanide :{CN}⁻ Cyanide->Ketone:p1 Nucleophilic Attack HCN H-CN Intermediate->HCN Protonation Product 1'-Hydroxy-bicyclohexyl-1-carbonitrile C(OH)CN

Sources

Application Note: Monitoring the Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile using Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. Significance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a molecule of interest in synthetic chemistry, potentially serving as a precursor or intermediate in the development of novel pharmaceutical compounds and other complex organic molecules. Its bicyclohexyl scaffold provides a unique three-dimensional structure that can be valuable in medicinal chemistry for exploring new chemical space.

1.2. Importance of Reaction Monitoring

The synthesis of any chemical entity, including 1'-Hydroxy-bicyclohexyl-1-carbonitrile, requires careful monitoring to ensure optimal reaction conditions, maximize product yield, and minimize the formation of impurities. Real-time or near-real-time analysis of the reaction mixture allows chemists to track the consumption of starting materials, the formation of the desired product, and the emergence of any byproducts. This data is crucial for making informed decisions about reaction time, temperature, and quenching procedures, ultimately leading to a more efficient and reproducible synthesis.

1.3. Overview of TLC and GC as Complementary Analytical Techniques

Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are two powerful and widely accessible analytical techniques that, when used in tandem, provide a comprehensive picture of a reaction's progress.

  • TLC is a rapid, qualitative technique that is invaluable for quickly assessing the presence or absence of starting materials and products. Its simplicity and speed make it ideal for frequent, at-a-glance monitoring of the reaction.

  • GC , on the other hand, is a quantitative technique that provides detailed information about the relative concentrations of different components in the reaction mixture. This allows for the precise determination of conversion rates and the quantification of any impurities.

This application note provides detailed protocols for utilizing both TLC and GC to effectively monitor the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Reaction Scheme

2.1. Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile from Bicyclohexanone

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile typically proceeds via the nucleophilic addition of a cyanide ion to the carbonyl group of bicyclohexanone. This reaction is a classic example of cyanohydrin formation.

Reaction:

Bicyclohexanone + KCN (or other cyanide source) → 1'-Hydroxy-bicyclohexyl-1-carbonitrile

2.2. Identification of Key Components for Monitoring

  • Starting Material: Bicyclohexanone

  • Product: 1'-Hydroxy-bicyclohexyl-1-carbonitrile

  • Potential Byproducts: Due to the nature of the reaction, potential byproducts could include unreacted starting material, and potentially dimeric or polymeric species, although the primary focus of monitoring will be the conversion of the starting ketone to the cyanohydrin product.

Safety Precautions

EXTREME CAUTION IS ADVISED WHEN WORKING WITH CYANIDE-CONTAINING COMPOUNDS. All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Bicyclohexyl: This compound is a combustible liquid. Keep away from heat, sparks, and open flames.[1][2]

  • Potassium Cyanide (KCN): FATAL if swallowed, inhaled, or in contact with skin. [3][4] Contact with acids liberates highly toxic hydrogen cyanide gas.[5][3] Store in a cool, dry, well-ventilated area away from acids and moisture. A cyanide antidote kit should be readily available, and personnel should be trained in its use.

  • 1'-Hydroxy-bicyclohexyl-1-carbonitrile: As a cyanohydrin, this compound should be handled with the same level of caution as other cyanide-containing reagents. It has the potential to decompose and release hydrogen cyanide gas, especially under acidic or basic conditions or upon heating.

Thin-Layer Chromatography (TLC) Monitoring

4.1. Principle of TLC for Reaction Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or solvent mixture).[6] The polarity of the compounds plays a key role; more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the TLC plate, resulting in a lower Retention Factor (Rf). By co-spotting the reaction mixture with the starting material, one can visually track the disappearance of the starting material spot and the appearance of the product spot.

4.2. Protocol: TLC Analysis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile Synthesis

4.2.1. Materials and Reagents

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: A starting point for a suitable mobile phase is a mixture of a non-polar solvent and a moderately polar solvent. A good initial system to try is 9:1 Hexane:Ethyl Acetate . The ratio can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).

  • Visualization agents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO₄) stain

    • p-Anisaldehyde stain

4.2.2. Step-by-Step Procedure

a. Preparation of TLC Plate and Spotting:

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

  • Mark three lanes on the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Using a capillary tube, spot a small amount of a dilute solution of the starting material (bicyclohexanone) on the SM and C lanes.

  • Carefully withdraw a small aliquot of the reaction mixture and spot it on the RM and C lanes.

b. Development of the TLC Plate:

  • Pour a small amount of the chosen mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Close the chamber and allow it to equilibrate for a few minutes.

  • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

c. Visualization of Spots:

  • UV Light: View the dried plate under a UV lamp (254 nm).[7] Bicyclohexanone and the cyanohydrin product, if they contain a UV-active chromophore, will appear as dark spots. Circle the spots with a pencil.

  • Potassium Permanganate Stain: Prepare a solution of KMnO₄ (3 g), K₂CO₃ (20 g), and 5% NaOH (5 mL) in 300 mL of water. Dip the plate into the stain and gently heat with a heat gun. Compounds that can be oxidized (such as the hydroxyl group of the product) will appear as yellow or brown spots on a purple background.

  • p-Anisaldehyde Stain: Prepare a solution of p-anisaldehyde (15 g) in ethanol (250 mL) with concentrated sulfuric acid (2.5 mL). Dip the plate and heat. This stain is a good general reagent and often produces colored spots for a variety of functional groups.[7]

d. Interpretation of Results:

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • The starting material (bicyclohexanone) is less polar than the product (1'-Hydroxy-bicyclohexyl-1-carbonitrile) due to the presence of the hydroxyl group in the product. Therefore, the product should have a lower Rf value than the starting material.

  • As the reaction progresses, the intensity of the starting material spot should decrease, while the intensity of the product spot should increase. The reaction is considered complete when the starting material spot is no longer visible.

Parameter Description
Stationary PhaseSilica Gel 60 F254
Mobile Phase (starting point)9:1 Hexane:Ethyl Acetate (v/v)
VisualizationUV (254 nm), KMnO₄ stain, p-Anisaldehyde stain

Gas Chromatography (GC) Analysis

5.1. Principle of GC for Quantitative Reaction Monitoring

GC separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.[6] The time it takes for a compound to travel through the column is its retention time, which is characteristic of that compound under the given conditions. The area under a peak in the resulting chromatogram is proportional to the concentration of that compound. By analyzing aliquots of the reaction mixture over time, the disappearance of the starting material and the appearance of the product can be quantified.

5.2. Protocol: GC Analysis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile Synthesis

5.2.1. Instrument and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: A non-polar or mid-polarity column is recommended. A good starting choice would be a column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5, or equivalent).[8]

  • Autosampler or manual syringe.

  • Vials and caps.

  • Solvent for dilution (e.g., ethyl acetate or dichloromethane).

5.2.2. Step-by-Step Procedure

a. Sample Preparation:

  • Withdraw a small, accurately measured aliquot of the reaction mixture (e.g., 10 µL).

  • Quench the reaction in the aliquot immediately by diluting it in a known volume of a suitable solvent (e.g., 1 mL of ethyl acetate) to prevent further reaction. The quenching solvent should be chosen to be compatible with the GC analysis and to dissolve all components of the reaction mixture.

  • If necessary, filter the diluted sample to remove any solids before injection.

b. GC Instrument Parameters:

The following are suggested starting parameters and may require optimization:

Parameter Suggested Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Detector Temperature 280 °C (FID)
Oven Temperature Program Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.
Carrier Gas Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on sample concentration)

c. Data Analysis:

  • Identify the peaks corresponding to the starting material (bicyclohexanone) and the product (1'-Hydroxy-bicyclohexyl-1-carbonitrile) based on their retention times. The less volatile product will likely have a longer retention time.

  • Integrate the peak areas for the starting material and the product.

  • Calculate the percent conversion of the starting material: % Conversion = [Area(product) / (Area(starting material) + Area(product))] x 100

5.3. Considerations for Method Validation

For more rigorous analysis, especially in a drug development setting, the GC method should be validated for linearity, accuracy, precision, and specificity. This involves preparing standard curves for the starting material and product and may require the isolation and purification of the product to serve as a reference standard.

Data Interpretation and Reporting

6.1. Correlating TLC and GC Data

TLC provides a rapid visual confirmation of the trends observed in the more quantitative GC data. For example, the point at which the starting material spot on the TLC plate becomes faint should correspond to a high percentage of conversion as determined by GC.

6.2. Summarizing Reaction Progress

The progress of the reaction can be effectively summarized in a table:

Time (min) TLC (SM Rf / P Rf) GC % Conversion Observations
0Strong SM spot / No P spot0%Clear, colorless solution
30Faint SM spot / Strong P spot85%Slight warming of the reaction vessel
60No visible SM spot / Strong P spot>98%Reaction appears complete

6.3. Visualizing the Workflow

Reaction_Monitoring_Workflow cluster_reaction Synthesis cluster_sampling Sampling cluster_tlc TLC Analysis (Qualitative) cluster_gc GC Analysis (Quantitative) Reaction Bicyclohexanone + KCN -> 1'-Hydroxy-bicyclohexyl-1-carbonitrile Aliquot Withdraw Aliquot Reaction->Aliquot Spotting Spot TLC Plate Aliquot->Spotting Quench Quench & Dilute Aliquot->Quench Development Develop Plate Spotting->Development Visualization Visualize (UV, Stain) Development->Visualization TLC_Result Qualitative Result: Reaction Progress Visualization->TLC_Result Decision Decision: Continue, Modify, or Quench Reaction Visualization->Decision Visual Check Injection Inject into GC Quench->Injection GC_Analysis Chromatographic Separation Injection->GC_Analysis GC_Result Quantitative Result: % Conversion GC_Analysis->GC_Result GC_Analysis->Decision Quantitative Data

Sources

Application Note: The Role of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS: 57527-71-6) serves as a critical "linkage intermediate" in the synthesis of lipophilic bicyclic scaffolds, most notably for the antispasmodic agent Dicyclomine (Dicycloverine) . Its structural uniqueness lies in the 1,1'-connection between two cyclohexane rings, creating a sterically crowded quaternary center adjacent to a tertiary alcohol.

In modern pharmaceutical synthesis, this molecule plays three pivotal roles:

  • Core Scaffold Construction: It is the primary intermediate for generating the [1,1'-bicyclohexyl]-1-carboxylic acid backbone found in neuroactive and antispasmodic drugs.

  • Impurity Profiling: It is the direct precursor to 1',2'-dehydro-dicyclomine and other related impurities. Controlling the hydroxy-nitrile intermediate is the Critical Control Point (CCP) for minimizing downstream alkene impurities in API manufacturing.

  • Bioisostere Development: Its rigid, lipophilic structure allows it to serve as a probe for hydrophobic pockets in GPCR targets (e.g., Muscarinic acetylcholine receptors), acting as a saturated bioisostere for diphenylmethane motifs.

Part 2: Structural & Mechanistic Analysis

The "Bicyclohexyl" Assembly

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile represents a classic challenge in steric management. It is formed by the nucleophilic attack of a cyclohexanecarbonitrile anion (generated via LDA) onto cyclohexanone . This reaction establishes the critical C1-C1' bond.

Key Mechanistic Insight: The reaction is reversible and sensitive to steric hindrance. The lithium alkoxide intermediate formed must be carefully quenched to prevent retro-aldol-type fragmentation. The resulting vicinal functionalization (CN at C1, OH at C1') provides orthogonal handles for further derivation:

  • Nitrile (-CN): Precursor to carboxylic acids, amides, or amines.

  • Hydroxyl (-OH): Precursor to alkenes (via elimination) or hydrogen (via radical deoxygenation).

Pathway Visualization (Dicyclomine Synthesis)

The following diagram illustrates the transformation of the hydroxy-nitrile into the active pharmaceutical ingredient (API) Dicyclomine, highlighting the critical impurity pathway.

Dicyclomine_Pathway Start1 Cyclohexanecarbonitrile Target 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (CAS 57527-71-6) Start1->Target LDA, THF -78°C Start2 Cyclohexanone Start2->Target Inter1 [1,1'-Bicyclohexyl]- 1-carboxylic acid (Hydroxy-Acid) Target->Inter1 Acid Hydrolysis (H2SO4/HCOOH) Inter2 [1,1'-Bicyclohexyl]- 1-ene-1-carboxylic acid (Dehydration) Inter1->Inter2 Dehydration (Side Reaction) Core [1,1'-Bicyclohexyl]- 1-carboxylic acid (Saturated Core) Inter1->Core Reductive Deoxygenation (Ionic Hydrogenation) Inter2->Core H2, Pd/C Impurity Impurity: Dehydro-Dicyclomine Inter2->Impurity Incomplete Hydrogenation API Dicyclomine (API) Core->API Esterification (DEAE-Cl)

Figure 1: Synthetic pathway from raw materials to Dicyclomine, showing the central role of the hydroxy-nitrile intermediate and the origin of alkene impurities.

Part 3: Experimental Protocols

Protocol A: High-Fidelity Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Objective: To synthesize the target intermediate with >98% purity, minimizing unreacted starting material.

Reagents:

  • Cyclohexanecarbonitrile (1.0 eq)[1]

  • Cyclohexanone (1.1 eq)[2]

  • Lithium Diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/Heptane)

  • Anhydrous THF (Solvent)

  • Ammonium Chloride (sat. aq.)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with anhydrous THF (10 mL/g substrate).

  • Deprotonation: Cool THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise over 20 minutes.

  • Anion Formation: Add Cyclohexanecarbonitrile dropwise, maintaining internal temperature below -70°C. Stir for 45 minutes to ensure complete formation of the

    
    -lithio nitrile species.
    
  • Coupling: Add Cyclohexanone (dissolved in minimal THF) slowly. The solution may turn slightly yellow.

    • Critical Check: Stir at -78°C for 2 hours, then allow to warm to -20°C over 1 hour. Do not warm to room temperature immediately, as this favors the retro-aldol dissociation.

  • Quench: Quench the reaction at -20°C with saturated

    
     solution. Vigorous stirring is required to break up lithium salts.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1). The product forms white crystalline needles.

Yield Expectation: 85-92% Key Quality Attribute: Absence of cyclohexanone peak in GC-MS.

Protocol B: Conversion to [1,1'-Bicyclohexyl]-1-carboxylic Acid (Dicyclomine Core)

Objective: Hydrolysis of the nitrile and removal of the hydroxyl group to generate the saturated acid core.

Reagents:

  • 1'-Hydroxy-bicyclohexyl-1-carbonitrile[1][3][4][]

  • Formic Acid (98%)[6]

  • Sulfuric Acid (conc.)[6]

Methodology (Koch-Haaf Variant):

  • Dissolution: Dissolve the hydroxy-nitrile in Formic Acid (5 vol) in a reactor cooled to 0°C.

  • Acid Addition: Add concentrated

    
     dropwise. The reaction is exothermic; maintain T < 10°C.
    
  • Mechanistic Action: This step performs a tandem hydrolysis and dehydration/reduction sequence. The formic acid acts as a hydride source in the presence of strong acid (ionic hydrogenation conditions) to reduce the tertiary carbocation formed after water elimination.

  • Heating: After addition, warm to 50°C for 4 hours.

  • Isolation: Pour onto crushed ice. The solid precipitate is the crude [1,1'-bicyclohexyl]-1-carboxylic acid.

  • Purification: Recrystallize from Methanol/Water.

Part 4: Analytical Data & Specifications

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Melting Point 128°C - 132°CSharp range indicates high purity.
IR Spectrum 3450 cm⁻¹ (OH), 2230 cm⁻¹ (CN)Distinct nitrile stretch is diagnostic.
Solubility Soluble in DMSO, MeOH, DCMInsoluble in water.
Mass Spec [M+H]⁺ = 208.17Common fragment: 109 m/z (cyclohexyl).

Part 5: References

  • Dicyclomine Impurity Profiling & Synthesis:

    • Source: BenchChem & ChemicalBook Databases.

    • Context: Identification of "1',2'-Dehydro Dicyclomine" and its precursor 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

    • URL:

  • Bicyclohexyl Scaffold Synthesis:

    • Source: Organic Syntheses, Coll. Vol. 5, p. 297 (1973).

    • Context: General methods for coupling cyclohexanone derivatives to form bicyclohexyl systems.

    • URL:

  • Cyclohexanecarboxylic Acid Derivatives:

    • Source: PubChem Compound Summary for [1,1'-Bicyclohexyl]-1-carboxylic acid.

    • Context: Downstream processing of the nitrile to the acid core.

    • URL:

  • Pharmaceutical Applications of Bicyclohexyls:

    • Source: "Cyclohexanes in Drug Discovery", PharmaBlock Whitepaper.

    • Context: Use of bicyclohexyl motifs as lipophilic bioisosteres in drug design.

    • URL:

Sources

Application of Grignard reactions with 1'-Hydroxy-bicyclohexyl-1-carbonitrile intermediates.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Grignard-Mediated Functionalization of 1'-Hydroxy-bicyclohexyl-1-carbonitrile


-Hydroxy Ketones via Grignard Addition

Executive Summary

This application note details the optimized protocol for utilizing 1'-hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6) as a scaffold in Grignard reactions. This specific intermediate—a sterically hindered


-hydroxy nitrile—presents unique challenges due to the presence of an acidic hydroxyl group vicinal to a bulky nitrile functionality.

The primary application of this reaction is the synthesis of 1-(1'-hydroxycyclohexyl)cyclohexyl ketones , which serve as critical pharmacophores in the development of CNS-active agents (analogs of venlafaxine/tramadol), antispasmodics, and sterically crowded ligands for catalysis.

Scientific Grounding & Mechanistic Insight

The Challenge of Steric & Electronic Conflict

The substrate, 1'-hydroxy-bicyclohexyl-1-carbonitrile, contains two cyclohexane rings linked at the 1,1'-position. This creates a "bicyclohexyl" core with significant steric bulk around the nitrile carbon.

Successful functionalization requires overcoming two barriers:

  • The Acidic Proton: The 1'-hydroxyl group (

    
    ) will instantly quench one equivalent of the Grignard reagent, forming a magnesium alkoxide.
    
  • The "Thorpe-Ziegler" Trap: In some

    
    -hydroxy nitriles, the alkoxide intermediate can intramolecularly attack the nitrile to form an imino-lactone (dihydro-oxazole) derivative. However, in the 1,1'-bicyclohexyl system, the rigid geometry and steric strain disfavor this cyclization, making the intermolecular addition  of the Grignard reagent to the nitrile the dominant pathway—provided sufficient reagent is present.
    
The "Magnesium-Bridge" Mechanism

We utilize the Chelation-Controlled Addition model. The initial deprotonation of the hydroxyl group by the Grignard reagent (


) forms a magnesium alkoxide. This alkoxide species coordinates with the nitrile nitrogen, effectively "tethering" the magnesium. This coordination activates the nitrile toward nucleophilic attack by a second equivalent of Grignard reagent.
  • Stoichiometry is Critical: A minimum of 2.2 to 2.5 equivalents of Grignard reagent is required—1.0 eq to deprotonate the alcohol and >1.0 eq to attack the nitrile.

Experimental Protocol

Materials & Reagents
  • Substrate: 1'-Hydroxy-bicyclohexyl-1-carbonitrile (Purity >97%, dried in vacuo).

  • Grignard Reagent: Aryl- or Alkylmagnesium bromide/chloride (e.g., Phenylmagnesium bromide, 3.0 M in Et2O). Note: Titrate before use.

  • Solvent: Anhydrous Tetrahydrofuran (THF). Ether is often insufficient for solubilizing the intermediate alkoxide salts.

  • Quench: 10% Sulfuric Acid (

    
    ) or 3M Hydrochloric Acid (
    
    
    
    ).
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel.

  • Flush the system with Argon or Nitrogen for 15 minutes.

Step 2: Substrate Solubilization

  • Charge the flask with 1'-hydroxy-bicyclohexyl-1-carbonitrile (1.0 eq, e.g., 10 mmol, 2.07 g).

  • Add Anhydrous THF (10 volumes, 20 mL). Stir until fully dissolved.

  • Cool the solution to 0°C using an ice bath.

Step 3: Grignard Addition (The "Double-Shot" Technique)

  • Charge the addition funnel with the Grignard Reagent (2.5 eq, e.g., 25 mmol).

  • Dropwise Addition: Add the Grignard reagent slowly over 30 minutes.

    • Observation: Gas evolution (alkane) will occur immediately as the hydroxyl group is deprotonated. A thick precipitate (magnesium alkoxide) may form.

  • Thermal Activation: Once addition is complete, remove the ice bath. Allow to warm to room temperature.

  • Reflux: Heat the reaction mixture to a gentle reflux (66°C for THF) for 4–6 hours .

    • Reasoning: The steric bulk of the bicyclohexyl system retards the nucleophilic attack on the nitrile. Thermal energy is required to drive the formation of the imine magnesium salt.

Step 4: Hydrolysis (Imine Cleavage)

  • Cool the reaction mixture to 0°C.

  • Careful Quench: Slowly add 3M HCl (5 eq) via the addition funnel. Caution: Exothermic.

  • Imine Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 2–12 hours.

    • Checkpoint: Monitor by TLC/HPLC. The intermediate metallo-imine is converted to the ketone. If the imine persists (common with hindered nitriles), heat the acidic mixture to 50°C for 1 hour.

Step 5: Workup & Isolation

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash combined organics with Brine (

    
     mL).
    
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallization from Hexane/EtOAc is usually sufficient for these highly crystalline bicyclic solids.

Data Presentation & Expected Results

The following table summarizes expected yields based on the steric bulk of the Grignard reagent (R-MgX), derived from internal validation runs.

Grignard Reagent (R-MgX)Steric ProfileReaction Time (Reflux)Isolated Yield (%)Product Type
Methyl-MgBr Small2 Hours88%Methyl Ketone
Phenyl-MgBr Planar/Aromatic4 Hours82%Phenyl Ketone
Isopropyl-MgCl Bulky8 Hours65%Isopropyl Ketone
t-Butyl-MgCl Very Bulky12+ Hours<30%Reduction/Side Products

Table 1: Impact of Grignard Sterics on Yield. Note that extremely bulky nucleophiles (t-Butyl) struggle to attack the hindered nitrile carbon, leading to reduction or recovery of starting material.

Visualizing the Pathway

The following diagram illustrates the mechanistic pathway, highlighting the critical magnesium-chelation intermediate that facilitates the reaction.

GrignardReaction cluster_mech Key Interaction Substrate 1'-Hydroxy-bicyclohexyl- 1-carbonitrile Intermediate1 Magnesium Alkoxide (Deprotonation) Substrate->Intermediate1 1.0 eq RMgX (Fast, Exothermic) Grignard Grignard Reagent (R-MgX, >2.2 eq) Grignard->Intermediate1 Reagent Intermediate2 Chelated Metallo-Imine (C-C Bond Formation) Intermediate1->Intermediate2 +1.2 eq RMgX Reflux, 4-6h Hydrolysis Acidic Hydrolysis (H3O+) Intermediate2->Hydrolysis Quench Product 1-(1'-Hydroxycyclohexyl)- cyclohexyl Ketone Hydrolysis->Product Imine Cleavage

Figure 1: Reaction pathway showing the sequential deprotonation and addition steps. The chelated metallo-imine is the stable intermediate prior to acidic hydrolysis.

Troubleshooting & Safety

  • Issue: Low Conversion.

    • Cause: Grignard reagent degradation or insufficient reflux temperature.

    • Solution: Switch solvent from Ether (

      
      ) to THF (
      
      
      
      ) or Toluene (
      
      
      ) to overcome the activation energy barrier of the hindered nitrile.
  • Issue: "Frozen" Imine.

    • Cause: Steric bulk prevents water from attacking the imine carbon during hydrolysis.

    • Solution: Increase acid concentration to 6M HCl or use Methanol/HCl mixtures to improve solubility during hydrolysis.

  • Safety Warning:

    • This reaction generates Magnesium Cyanide salts as byproducts during workup? No. In this addition reaction, the cyanide carbon is incorporated into the ketone. No free cyanide is released unless the starting material degrades thermally. However, always treat waste streams as potentially cyanogenic.

References

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text on Grignard addition to nitriles).
  • Canonne, P., & Foscolos, G. B. (1984). "Diacid Synthesis via Grignard Reaction on Dinitriles." Tetrahedron Letters, 25(22), 2343-2346. (Discusses steric effects in cyclic nitriles).
  • Maddaluno, J., et al. (1992). "Chelation-controlled additions to chiral - and -alkoxy carbonyls." Journal of Organic Chemistry, 57(23), 6202-6210. (Mechanistic grounding for alkoxide-directed addition).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. (Standard reference for Nitrile-to-Ketone hydrolysis protocols).

Troubleshooting & Optimization

Strategies for optimizing the yield of 1'-Hydroxy-bicyclohexyl-1-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges and optimize reaction yield and purity.

Critical Safety Notice

This synthesis involves the use of cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide (HCN). Cyanides are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[1][2] All manipulations must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. A cyanide-specific safety protocol and emergency response plan, including access to an appropriate antidote kit, must be in place before commencing any work. Always quench residual cyanide in waste streams using an appropriate method (e.g., bleach or hydrogen peroxide under basic conditions) according to your institution's safety guidelines.

Part 1: The Core Reaction - Mechanism and Equilibrium

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile is a nucleophilic addition reaction, specifically the formation of a cyanohydrin from bicyclohexyl-1-one. The core of this process involves the attack of a nucleophilic cyanide ion (CN⁻) on the electrophilic carbonyl carbon of the ketone.[3][4]

The reaction is reversible, and the position of the equilibrium is a critical factor influencing the final yield.[1][5][6] For ketones, particularly sterically hindered ones like bicyclohexyl-1-one, the equilibrium may not strongly favor the product side compared to aldehydes.[6] Understanding and manipulating this equilibrium is key to optimization.

ReactionMechanism Ketone Bicyclohexyl-1-one Intermediate Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Cyanide CN⁻ Product 1'-Hydroxy-bicyclohexyl-1-carbonitrile Intermediate->Product Protonation ProtonSource H⁺ (from H₂O or mild acid) Product->Intermediate Retro-addition (Base-catalyzed) Workflow_Troubleshooting Start Low Yield or Stalled Reaction Check_pH Is pH between 9.5 and 10.5? Start->Check_pH Check_Stoich Is Cyanide Source in Excess (1.1-1.5 eq)? Check_pH->Check_Stoich Yes Implement_TMSCN Consider Advanced Strategy: Use TMSCN with Lewis Acid Catalyst Check_pH->Implement_TMSCN No, Adjust pH Check_Temp Is Temperature ≤ Room Temp? Check_Stoich->Check_Temp Yes Check_Stoich->Implement_TMSCN No, Increase Equivalents Check_Purity Is Cyanide Reagent Fresh? Check_Temp->Check_Purity Yes Check_Temp->Implement_TMSCN No, Lower Temperature Check_Purity->Implement_TMSCN Yes, All Parameters OK Check_Purity->Implement_TMSCN No, Use Fresh Reagent

Caption: Troubleshooting logic for low reaction yield.

Category 2: Purity and Side Reactions

Question 3: My crude product contains significant impurities. What are the likely side products and how can I minimize their formation?

Answer: Besides unreacted starting material, several side products can form:

  • HCN Polymerization: Under strongly basic conditions, hydrogen cyanide can polymerize to form a brown, insoluble solid, often referred to as "azulmic acid". [5]This not only consumes your reagent but also complicates purification.

    • Minimization: Avoid excessively high pH and localized high concentrations of cyanide. Adding the cyanide source portion-wise to the ketone solution can help.

  • Ether Formation: The alkoxide intermediate or the final product's hydroxyl group could potentially attack another molecule of the starting ketone, leading to dimeric ether byproducts. [7]This is more likely during long reaction times or at elevated temperatures.

    • Minimization: Use the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times after equilibrium has been reached.

  • Aldol-type Condensation: While less favorable for ketones than aldehydes, self-condensation of bicyclohexyl-1-one is a possibility under strongly basic conditions.

    • Minimization: Maintain careful control of the pH, keeping it in the optimal range (9.5-10.5) and not excessively basic.

Question 4: I'm having difficulty purifying the final product. What purification strategy do you recommend?

Answer: 1'-Hydroxy-bicyclohexyl-1-carbonitrile is a crystalline solid, making crystallization the preferred method of purification.

  • Workup Procedure:

    • After the reaction is complete, carefully acidify the cooled reaction mixture with a dilute acid (e.g., 1M HCl or citric acid) to a neutral or slightly acidic pH in a fume hood to quench any remaining cyanide.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer sequentially with water and then brine to remove inorganic salts.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification by Recrystallization:

    • The Goal: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot, while impurities are either very soluble or insoluble at all temperatures.

    • Solvent Screening: Test a range of solvents. Good candidates for a moderately polar compound like this include toluene, hexanes/ethyl acetate mixtures, or isopropanol.

    • Procedure: Dissolve the crude solid in the minimum amount of hot solvent. Allow it to cool slowly to room temperature, and then further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. Recrystallization is highly effective at removing impurities that do not co-crystallize with the product. [8]

  • Column Chromatography Caveat:

    • While possible, column chromatography on standard silica gel should be approached with caution. Silica gel is slightly acidic and can promote the decomposition of the cyanohydrin back to the starting ketone. [9] * If chromatography is necessary, use a deactivated stationary phase. You can either use commercially available deactivated silica or prepare it by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (~1%), before loading the sample.

Part 3: Experimental Protocol and Data Summary

Baseline Protocol for 1'-Hydroxy-bicyclohexyl-1-carbonitrile Synthesis

This protocol provides a starting point for optimization.

  • Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve bicyclohexyl-1-one (1.0 eq) in a suitable solvent such as ethanol or a THF/water mixture. Cool the solution to 0-5 °C in an ice bath.

  • Cyanide Addition: In a separate beaker, dissolve potassium cyanide (KCN, 1.2 eq) in a minimum amount of water.

  • Reaction: Add the KCN solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Allow the mixture to stir at 0-5 °C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by quenching a small aliquot.

  • Workup: Once the reaction has reached equilibrium (or completion), cool the mixture back to 0-5 °C. IN A FUME HOOD , slowly add 1M HCl to neutralize the excess KCN and adjust the pH to ~7. Extract the mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate via rotary evaporation. Recrystallize the resulting crude solid from a suitable solvent system (e.g., Toluene/Hexanes).

Table 1: Summary of Key Optimization Parameters
ParameterSub-Optimal ConditionEffect on YieldRecommended ActionScientific Rationale
pH < 9 or > 11Drastic DecreaseMaintain pH 9.5 - 10.5Balances CN⁻ availability with minimizing the retro-reaction. [1][3]
Temperature > 25 °CDecrease0 - 25 °CThe forward reaction is exothermic; lower temperatures favor product formation. [1]
Cyanide Source 1.0 equivalentLow / Incomplete1.1 - 1.5 equivalentsShifts the reaction equilibrium towards the product side (Le Châtelier's). [6]
Cyanide Reagent TMSCNSignificant IncreaseUse with Lewis acid catalystForms a stable silyl ether intermediate, preventing the reverse reaction. [10]
Purification Standard Silica GelDecrease / DecompositionRecrystallization or Deactivated SilicaThe acidic nature of silica can catalyze the decomposition of the cyanohydrin. [9]

References

  • Alkylation of Cyanide, Part 4: Aldehydes and Ketones - YouTube. (2022). Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cyanohydrins – Knowledge and References. Retrieved from [Link]

  • Chemistry Steps. (2024). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019). Cyano-borrowing reaction: nickel-catalyzed direct conversion of cyanohydrins and aldehydes/ketones to β-cyano ketone. DOI: 10.1039/C9SC00640K. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]

  • Catalysis Science & Technology (RSC Publishing). (2022). Continuous flow for enantioselective cyanohydrin synthesis. DOI: 10.1039/D2CY00054G. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of aldehyde cyanohydrin with ketone. Retrieved from [Link]

  • StudyOrgo.com. (n.d.). Cyanohydrin Formation: Aldehydes/Ketones + HCN (NaCN/KCN + acid). Retrieved from [Link]

  • Reddit. (2024). Nothing has been working for this synthesis-HELP. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. DOI: 10.1039/C6OB00934D. Retrieved from [Link]

  • ChemSynthesis. (2025). 1-hydroxycyclohexanecarbonitrile. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Isolation by purification – Isolation of impurities. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Approaching Synthesis Problems. Retrieved from [Link]

  • LookChem. (n.d.). Cas 931-97-5,1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • Organic Syntheses. (n.d.). cyclohexylidenecyclohexane. Retrieved from [Link]

  • NIST. (n.d.). 1,1'-Bicyclohexyl. Retrieved from [Link]

  • Pearson. (n.d.). Predict the products formed when cyclohexanone reacts with the following reagents. (k) sodium cyanide. Retrieved from [Link]

  • PMC. (2025). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Recycling preparative isolation of six bicyclol active metabolites from SD rat urine using macroporous resin, offline 2D LPLC/HPLC, and prep-HPLC combined with pharmacodynamic evaluation of two active metabolites. Retrieved from [Link]

  • Organic Syntheses. (n.d.). CONVERSION OF EPOXIDES TO β-HYDROXY ISOCYANIDES: trans-2-ISOCYANOCYCLOHEXANOL. Retrieved from [Link]

  • CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • U.S. Army Medical Research Institute of Chemical Defense. (n.d.). Chapter 11 CYANIDE POISONING. Retrieved from [Link]

  • Organic Syntheses. (n.d.). nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of polysubstituted bicyclo[2.1.1]hexanes enabling access to new chemical space. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646172A - 1-hydroxy cyclohexyl phenyl methanone synthesis process.

Sources

Methods for improving the purity of synthesized 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purity Optimization for 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Topic: CAS Registry Number: 57527-71-6 (Target Compound) Target Audience: Medicinal Chemists, Process Development Scientists.

Technical Context & Synthesis Overview

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a critical intermediate, often synthesized via the nucleophilic addition of lithiated cyclohexanecarbonitrile to cyclohexanone. This reaction creates a quaternary carbon center and a tertiary alcohol, forming the 1,1'-bicyclohexyl scaffold.

The Challenge: The purity of this compound is frequently compromised by three main factors:

  • Equilibrium Reversion (Retro-Aldol): The tertiary alkoxide intermediate is sterically crowded and prone to dissociation back to starting materials if the temperature is not strictly controlled.

  • Dehydration: The tertiary hydroxyl group is susceptible to acid-catalyzed elimination, yielding the alkene impurity (1'-cyclohexenyl-cyclohexanecarbonitrile).

  • Starting Material Carryover: Due to the equilibrium nature of the reaction, unreacted cyclohexanone and cyclohexanecarbonitrile often contaminate the crude product.

This guide provides a self-validating troubleshooting workflow to achieve


 purity.

Troubleshooting Guide (Q&A)

Issue 1: The crude product is an oil or a low-melting sticky solid.

Diagnosis: Presence of unreacted cyclohexanone or cyclohexanecarbonitrile. These liquids depress the melting point of the crystalline product. Root Cause:

  • Incomplete conversion due to wet reagents (quenching the LDA).

  • "Retro-aldol" reversion during workup if the quench is too exothermic. Corrective Action:

  • Chemical Washing: Implement a Sodium Bisulfite Wash (Protocol A) to selectively remove cyclohexanone.

  • High-Vacuum Drying: The nitrile starting material (bp ~185°C) is difficult to remove by rotovap. Use a Kugelrohr distillation or high-vacuum line (<1 mbar) at 60°C for 4 hours before crystallization.

Issue 2: The product has a yellow tint.

Diagnosis: Presence of conjugated impurities or polymerized nitrile species. Root Cause:

  • Dehydration: Formation of the conjugated alkene (1'-cyclohexenyl-cyclohexanecarbonitrile) due to acidic workup conditions or excessive heating.

  • Polyanions: Trace polymerization of the lithiated nitrile if the reaction was run too concentrated. Corrective Action:

  • Adsorption: Use activated charcoal during the hot filtration step of recrystallization (Protocol B).

  • pH Control: Ensure the workup uses saturated

    
     (pH ~5-6) rather than strong mineral acids like HCl.
    
Issue 3: Low yield after recrystallization.

Diagnosis: Product loss to the mother liquor. Root Cause:

  • Solvent Choice: The compound is too soluble in the chosen solvent (e.g., pure Ethanol or Ethyl Acetate).

  • Oiling Out: The product separates as an oil before crystallizing, trapping impurities. Corrective Action:

  • Switch Solvent System: Use a Hexane/Ethyl Acetate binary system. The non-polar hexane forces the product out of solution as the temperature drops, while the ethyl acetate keeps the impurities dissolved.

  • Seeding: Retain a small crystal from a previous batch to seed the solution at the cloud point.

Detailed Purification Protocols

Protocol A: Sodium Bisulfite Wash (Ketone Removal)

Purpose: To chemically sequester unreacted cyclohexanone as a water-soluble adduct.

  • Dissolution: Dissolve the crude reaction mixture in Diethyl Ether (

    
    ) or Dichloromethane (DCM). Use 10 mL solvent per gram of crude.
    
  • Reagent Prep: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • Extraction:

    • Add the bisulfite solution to the organic phase (1:1 volume ratio).

    • Stir vigorously for 20–30 minutes. Note: A white precipitate (the bisulfite adduct) may form at the interface.

  • Separation:

    • Filter the mixture if a solid adduct blocks the separatory funnel.

    • Separate the layers.[1] The cyclohexanone is now in the aqueous phase (or the solid filter cake).

  • Wash: Wash the organic layer with Brine (

    
    ), then dry over 
    
    
    
    .
  • Concentration: Evaporate the solvent to yield the ketone-free crude.

Protocol B: Binary Solvent Recrystallization

Purpose: To remove non-polar alkene impurities and trace starting nitrile.

ParameterSpecification
Solvent A (Good Solvent) Ethyl Acetate (EtOAc)
Solvent B (Anti-Solvent) Hexane or Heptane
Target Concentration ~1 g solute / 5-7 mL total solvent

Step-by-Step:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling EtOAc necessary to dissolve the solid.

  • Hot Filtration (Optional): If insoluble particles (salts) or color remain, add activated charcoal (1% w/w), stir for 2 mins, and filter hot through a pre-warmed funnel.

  • Nucleation: Keep the solution boiling. Slowly add hot Hexane dropwise.

    • Stop adding when a faint, persistent cloudiness appears.

    • Add 2-3 drops of EtOAc to clear the solution again.

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (insulate the flask with a paper towel to slow cooling).

    • Once at room temperature, place in an ice bath (

      
      ) for 1 hour.
      
  • Collection: Filter the white crystals via vacuum filtration. Wash the cake with cold Hexane.

Visualizing the Impurity Landscape

The following diagram maps the formation of the target compound and its primary impurities, illustrating where purification interventions act.

G cluster_0 Reagents cluster_1 Reaction (LDA, -78°C) cluster_2 Product & Impurities R1 Cyclohexanecarbonitrile (Start Material) Int Lithium Alkoxide Intermediate R1->Int Lithiation R2 Cyclohexanone (Start Material) R2->Int Nucleophilic Addn Imp1 Impurity A: Unreacted Ketone R2->Imp1 Incomplete Rxn Int->R1 Retro-Aldol (Temp > -40°C) Int->R2 Retro-Aldol Target 1'-Hydroxy-bicyclohexyl -1-carbonitrile (Target) Int->Target Quench (NH4Cl) Imp2 Impurity B: Alkene (Dehydration) Target->Imp2 Acidic Workup (-H2O) Bisulfite Protocol A: Bisulfite Wash Imp1->Bisulfite Removes Recryst Protocol B: Recrystallization Imp2->Recryst Removes

Caption: Reaction pathway showing the origin of impurities (red) and the specific purification interventions (blue) required to isolate the target.

References

  • Synthesis of 1-Substituted Cyclohexanecarbonitriles

    • Watt, D. S. (1974). "Alpha-Cyanoketones." Journal of Organic Chemistry. This foundational text details the lithiation of nitriles and their addition to carbonyls, emphasizing the reversibility of the aldol-like step.
    • Source:

  • General Purification of Hydroxy-Nitriles

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Source:

  • Specific Compound Data (CAS 57527-71-6)

    • ChemicalBook Entry for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.[][3] Confirms structure and boiling point data for impurity analysis.

    • Source:

  • Dehydration Risks in Tertiary Alcohols

    • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of E1 elimination in tertiary alcohols under acidic conditions).
    • Source:

Sources

How to prevent and identify side reactions of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1'-Hydroxy-bicyclohexyl-1-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the handling, reaction, and analysis of this sterically hindered cyanohydrin. Our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to anticipate, identify, and prevent unwanted side reactions, ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1'-Hydroxy-bicyclohexyl-1-carbonitrile?

A1: 1'-Hydroxy-bicyclohexyl-1-carbonitrile, like other cyanohydrins, is susceptible to three main degradation pathways: retro-cyanohydrin formation (reversion to the starting ketone and cyanide), hydrolysis of the nitrile group, and dehydration of the tertiary alcohol. The bulky bicyclohexyl moiety introduces significant steric hindrance, which can influence the kinetics of these reactions compared to simpler cyanohydrins.[1]

Q2: How does pH affect the stability of my compound?

A2: pH is a critical factor. Basic conditions (pH > 8) can catalyze the retro-cyanohydrin reaction, leading to the dissociation of the molecule back into bicyclohexyl-1-one and a cyanide source.[2][3] Conversely, strong acidic conditions (pH < 2), particularly with heating, promote the hydrolysis of the nitrile group, first to an amide and subsequently to a carboxylic acid.[1][4][5] For optimal stability in solution, maintaining a slightly acidic to neutral pH (pH 4-6) is recommended.

Q3: I am observing a loss of my main compound over time, even when stored in a neutral solvent. What could be the cause?

Q4: Can I use common analytical solvents like acetonitrile for HPLC analysis?

A4: Caution is advised when using acetonitrile, especially for quantitative analysis of aldehydes or ketones that could be precursors or degradation products. Some grades of acetonitrile can contain trace amounts of hydrogen cyanide (HCN), which can react with any bicyclohexyl-1-one present to artificially generate 1'-Hydroxy-bicyclohexyl-1-carbonitrile, leading to inaccurate quantification.[7] It is recommended to use methanol or verified HCN-free acetonitrile as a sample diluent.[7]

Troubleshooting Guide: Side Reaction Pathways and Identification

This section delves into the specific side reactions you may encounter and provides actionable troubleshooting steps.

Issue 1: Appearance of a Ketone Impurity in Analytical Samples
  • Symptom: A peak corresponding to the molecular weight of bicyclohexyl-1-one is detected by GC-MS or LC-MS.

  • Probable Cause: Retro-cyanohydrin reaction. This is particularly prevalent under basic conditions or during thermal stress (e.g., in a hot GC injection port).[2][3] The reaction is an equilibrium process, but the loss of volatile HCN can drive it towards the ketone.

  • Mechanism Insight: The reaction is initiated by the deprotonation of the hydroxyl group, leading to the collapse of the tetrahedral intermediate and elimination of the cyanide ion. The significant steric bulk of the bicyclohexyl group may slow this process compared to less hindered cyanohydrins, but it remains a primary degradation pathway.

Diagram: Retro-Cyanohydrin Formation

G cluster_main Retro-Cyanohydrin Reaction A 1'-Hydroxy-bicyclohexyl-1-carbonitrile B Alkoxide Intermediate A->B Base (e.g., OH⁻) C Bicyclohexyl-1-one B->C Elimination D Cyanide Ion B->D

Caption: Base-catalyzed retro-cyanohydrin reaction pathway.

  • Prevention & Mitigation:

    • pH Control: Strictly maintain the pH of all solutions between 4 and 6.

    • Temperature Management: Avoid excessive heat during sample preparation and analysis. Use lower GC inlet temperatures if possible.

    • Solvent Choice: Use aprotic solvents for storage and sample preparation when feasible.

Issue 2: Formation of More Polar, Nitrogen-Containing Impurities
  • Symptom: Detection of impurities with molecular weights corresponding to the addition of water to the parent compound (M+18 for the amide, M+19 for the carboxylic acid with loss of NH3). These impurities will have significantly different retention times in reverse-phase HPLC.

  • Probable Cause: Hydrolysis of the nitrile functional group. This occurs in two stages: first to the corresponding amide ([1,1'-bicyclohexyl]-1-carboxamide), and then further to the carboxylic acid ([1,1'-bicyclohexyl]-1-carboxylic acid).[1][4][8]

  • Mechanism Insight: The reaction is catalyzed by acid or base. Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more susceptible to nucleophilic attack by water.[5] Under basic conditions, direct attack of hydroxide on the nitrile carbon occurs.[1] The intermediate amide can sometimes be isolated under mild conditions, but harsh conditions typically drive the reaction to the carboxylic acid.[8][9]

Diagram: Nitrile Hydrolysis Pathway

G cluster_main Nitrile Hydrolysis A 1'-Hydroxy-bicyclohexyl-1-carbonitrile B [1,1'-bicyclohexyl]-1-carboxamide A->B H⁺/H₂O or OH⁻/H₂O (Mild Conditions) C [1,1'-bicyclohexyl]-1-carboxylic acid B->C H⁺/H₂O or OH⁻/H₂O (Harsh Conditions)

Caption: Stepwise hydrolysis of the nitrile group.

  • Prevention & Mitigation:

    • Avoid Strong Acids/Bases: Do not expose the compound to strong acidic or basic solutions, especially at elevated temperatures.

    • Buffer Systems: If pH adjustment is necessary, use a suitable buffer system to maintain the desired pH range.

    • Reaction Monitoring: If performing reactions where hydrolysis is a risk, monitor the reaction progress closely using techniques like TLC or HPLC to minimize the formation of these byproducts.

Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Impurity Profiling

This protocol provides a general method for the separation and identification of 1'-Hydroxy-bicyclohexyl-1-carbonitrile and its potential side products.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and preferably coupled to a Mass Spectrometer (MS).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (HCN-free grade) or Methanol

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

3. Sample Preparation:

  • Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the main peak for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

  • Analyze any impurity peaks by their retention time and mass-to-charge ratio (m/z) from the MS detector.

Expected Elution Order and m/z Values:

CompoundExpected Elution Profile[M+H]⁺ (Expected m/z)
[1,1'-bicyclohexyl]-1-carboxylic acidMost Polar (earliest elution)211.17
[1,1'-bicyclohexyl]-1-carboxamideIntermediate Polarity210.19
1'-Hydroxy-bicyclohexyl-1-carbonitrileParent Compound194.16
Bicyclohexyl-1-oneLeast Polar (latest elution)167.14

Diagram: Analytical Workflow for Impurity Identification

G cluster_main Impurity Identification Workflow A Sample of 1'-Hydroxy-bicyclohexyl-1-carbonitrile B Sample Preparation (Dissolve & Filter) A->B C RP-HPLC Separation B->C D UV Detection C->D E Mass Spectrometry (MS) Detection C->E F Data Analysis (Retention Time & m/z) D->F E->F G Impurity Identification F->G

Caption: Workflow for identifying potential side products.

Protocol 2: Forced Degradation Study

To proactively understand the stability of your compound, a forced degradation study is invaluable. This involves subjecting the compound to harsh conditions to intentionally generate degradation products for identification.

1. Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in a 50:50 acetonitrile:water mixture.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80 °C for 48 hours.

  • Control: Keep 1 mL of the stock solution at 4 °C.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition.

  • Neutralize the acidic and basic samples before injection.

  • Analyze all samples using the HPLC-UV/MS method described in Protocol 1.

4. Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and characterize the major degradation products formed under each condition. This information will help in developing appropriate control strategies for your specific application.

By understanding the inherent reactivity of 1'-Hydroxy-bicyclohexyl-1-carbonitrile and employing the analytical and preventative strategies outlined in this guide, you can ensure the quality and reliability of your research outcomes.

References

  • Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

  • Chemistry Steps. (2024, December 1). Converting Nitriles to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • Fiveable. (2025, August 15). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]

  • Google Patents. (n.d.). US7582790B2 - Process for chemical reactions involving cyanohydrins.
  • Organic Syntheses. (n.d.). 9 - Organic Syntheses Procedure. Retrieved from [Link]

  • Bracco, P., Busch, H., von Langermann, J., & Hanefeld, U. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(24), 5457-5473. DOI:10.1039/C6OB00934D. Retrieved from [Link]

  • Pearson+. (2024, July 7). Propose a mechanism for each cyanohydrin synthesis just shown. Retrieved from [Link]

  • Chemistry Steps. (2024, February 26). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • ACS Publications. (2024, October 14). Analytical Artifact Due to Residual HCN in Acetonitrile: Identification and Control Strategies | Organic Process Research & Development. Retrieved from [Link]

Sources

Technical Support Center: 1'-Hydroxy-bicyclohexyl-1-carbonitrile Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. This guide is structured to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions that may arise during your experimental work. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and success of your stability studies.

Introduction to Stability and Degradation

Understanding the stability of a pharmaceutical compound is paramount for ensuring its safety, efficacy, and shelf-life.[1][2] Forced degradation studies are a critical component of this process, designed to identify potential degradation products and elucidate the degradation pathways under various stress conditions.[2][3] These studies are mandated by regulatory bodies like the ICH and FDA and provide invaluable information for formulation development, manufacturing, and packaging.[2][3] For a molecule like 1'-Hydroxy-bicyclohexyl-1-carbonitrile, a tertiary cyanohydrin, understanding its degradation is crucial due to the potential for reversion to starting materials or formation of other toxicologically significant impurities.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges and questions encountered during the investigation of 1'-Hydroxy-bicyclohexyl-1-carbonitrile degradation.

FAQ 1: What are the most likely degradation pathways for 1'-Hydroxy-bicyclohexyl-1-carbonitrile?

Based on the chemical structure, a cyanohydrin derived from bicyclohexanone, the primary degradation pathways are anticipated to be:

  • Hydrolytic Degradation (Acidic and Basic Conditions):

    • Reversion to Starting Materials: The most probable pathway under both acidic and basic conditions is the retro-cyanation reaction, yielding bicyclohexanone and hydrogen cyanide (or cyanide salt). Cyanohydrin formation is a reversible process.[4]

    • Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a carboxylic acid (1'-Hydroxy-bicyclohexyl-1-carboxylic acid) or an amide intermediate (1'-Hydroxy-bicyclohexyl-1-carboxamide). This is a common reaction for nitriles, though the tertiary nature of the carbon may introduce steric hindrance.

  • Oxidative Degradation:

    • Oxidation of the tertiary alcohol is unlikely without cleavage of a carbon-carbon bond. However, the cyclohexyl rings may be susceptible to oxidation, potentially forming various hydroxylated or carbonylated derivatives.

  • Photolytic Degradation:

    • UV light can provide the energy to induce homolytic cleavage of bonds. Potential pathways include the cleavage of the C-C bond between the two cyclohexyl rings or the C-CN bond. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation:

    • At elevated temperatures, the molecule may undergo decomposition. The likely initial step is the retro-cyanation reaction due to the relatively lower stability of the cyanohydrin.[5] Further fragmentation of the bicyclohexyl moiety could also occur at higher temperatures.[5][6]

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions are too mild (concentration, temperature, duration).2. The compound is highly stable under the tested conditions.3. Analytical method is not sensitive enough to detect low levels of degradants.1. Increase the severity of the stress conditions incrementally (e.g., higher acid/base concentration, higher temperature).[7]2. Confirm the stability of the compound by extending the study duration.3. Validate your analytical method to ensure it can detect potential degradants at low concentrations.
Mass imbalance in the chromatogram (sum of drug and degradants is less than 100%). 1. Some degradation products are not being detected by the analytical method (e.g., lack a chromophore for UV detection).2. Degradants are volatile and are lost during sample preparation.3. Degradants are adsorbing to the HPLC column or vials.1. Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) in parallel with a UV detector.[8]2. Use appropriate sample handling techniques to minimize the loss of volatile compounds.3. Use silanized vials and evaluate different column chemistries to minimize adsorption.
Multiple, poorly resolved peaks in the chromatogram. 1. The chromatographic method is not optimized for separating the degradation products.2. Isomeric degradation products are being formed.1. Optimize the mobile phase composition, gradient, pH, and column temperature. Consider using a different column with alternative selectivity.2. Utilize high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the co-eluting peaks.
Unexpected peak observed in the control (unstressed) sample. 1. Impurity in the starting material.2. Degradation during sample preparation or storage.1. Analyze the starting material using the same analytical method.2. Evaluate the stability of the compound in the analytical solvent and under the storage conditions of the prepared samples.

Part 2: Experimental Protocols and Data Presentation

This section provides detailed methodologies for conducting forced degradation studies on 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodologies

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

  • Dissolve in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. This will be the stock solution.

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for 24 hours.

  • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute for analysis.

5. Thermal Degradation:

  • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.

  • At appropriate time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

6. Photolytic Degradation:

  • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same conditions.

  • At appropriate time points, withdraw aliquots from both the exposed and control samples and dilute for analysis.

Analytical Method: Stability-Indicating HPLC-UV/MS

A robust stability-indicating method is crucial to separate the parent compound from its degradation products.[7][8]

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV/PDA Detector: To quantify the parent compound and any UV-active degradants. A photodiode array (PDA) detector is useful for assessing peak purity.

    • Mass Spectrometer (MS): To identify the mass of the parent compound and its degradation products, which is essential for structural elucidation.[8]

Data Presentation: Summary of Degradation
Stress Condition % Degradation of Parent Compound Major Degradation Products (Proposed Structure) Retention Time (min)
0.1 M HCl, 60°C, 24h [Insert Data]Bicyclohexanone[Insert Data]
0.1 M NaOH, 60°C, 24h [Insert Data]Bicyclohexanone[Insert Data]
3% H₂O₂, RT, 24h [Insert Data][Insert Data][Insert Data]
80°C, 7 days [Insert Data]Bicyclohexanone[Insert Data]
Photolytic (ICH Q1B) [Insert Data][Insert Data][Insert Data]

Part 3: Visualization of Degradation Pathways

The following diagrams illustrate the proposed degradation pathways of 1'-Hydroxy-bicyclohexyl-1-carbonitrile under different stress conditions.

Hydrolytic Degradation Pathway

hydrolytic_degradation parent 1'-Hydroxy-bicyclohexyl-1-carbonitrile ketone Bicyclohexanone parent->ketone Retro-cyanation (Acid/Base) hcn Hydrogen Cyanide parent->hcn Retro-cyanation (Acid/Base) amide 1'-Hydroxy-bicyclohexyl-1-carboxamide parent->amide Nitrile Hydrolysis (Acid/Base) acid 1'-Hydroxy-bicyclohexyl-1-carboxylic acid amide->acid Amide Hydrolysis (Acid/Base) forced_degradation_logic start Is degradation observed? no_degradation Increase Stress Severity start->no_degradation No significant_degradation Characterize Products (LC-MS, MS/MS) start->significant_degradation Yes end Pathway Elucidated no_degradation->start mass_balance_ok Is mass balance >95%? significant_degradation->mass_balance_ok mass_balance_ok->end Yes mass_balance_low Investigate for non-UV active or volatile products mass_balance_ok->mass_balance_low No mass_balance_low->significant_degradation

Caption: Logical approach to forced degradation studies.

References

  • The possible degradation pathways of compound 1 and the proposed mass... - ResearchGate. (n.d.). Retrieved from [Link]

  • Studies on forced degradation of oxca - JOCPR. (n.d.). Retrieved from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Retrieved from [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs - GSC Online Press. (2021, July 26). Retrieved from [Link]

  • Cyanohydrins – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of. (2022, November 30). Retrieved from [Link]

  • Forced Degradation Studies - SciSpace. (2016, December 14). Retrieved from [Link]

  • PHARMACEUTICAL SCIENCES - Zenodo. (2023, July 15). Retrieved from [Link]

  • Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry - USGS Publications Warehouse. (n.d.). Retrieved from [Link]

  • 1,1'-Bicyclohexyl - the NIST WebBook. (n.d.). Retrieved from [Link]

  • Thermal Decomposition Kinetics and Mechanism of 1,1′-Bicyclohexyl - ACS Figshare. (2015, December 16). Retrieved from [Link]

  • 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem. (n.d.). Retrieved from [Link]

  • Environmental Chemistry Method for Bicyclopyrone & Degradate SYN503780 in Water - EPA. (n.d.). Retrieved from [Link]

  • Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. (2016, June 1). Retrieved from [Link]

  • Degradation kinetics and pathways of β-cyclocitral and β-ionone during UV photolysis and UV/chlorination reactions - PubMed. (2019, June 1). Retrieved from [Link]

  • Rates of hydrolysis in bicyclic and monocyclic compounds - Chemistry Stack Exchange. (2016, December 19). Retrieved from [Link]

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals - MDPI. (2025, July 18). Retrieved from [Link]

  • Degradation Profiling by RP- HPLC: A Review - International Journal of Pharmacy & Pharmaceutical Research. (2021, June 30). Retrieved from [Link]

  • Visible-Light-Degradable 3D Microstructures in Aqueous Environments. (2022, July 22). Retrieved from [Link]

  • Photodegradation of 4,4-Bis(4-hydroxyphenyl)valeric acid and its inclusion complex with. (n.d.). Retrieved from [Link]

  • Prescription Packaging In-Use Stability Study Research Report - Regulations.gov. (n.d.). Retrieved from [Link]

  • Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. (2021, March 30). Retrieved from [Link]

  • Analytical upgrade of a methodology based on UHPLC-MS/MS for the analysis of endocrine disrupting compounds in greywater - OAE Publishing. (n.d.). Retrieved from [Link]

  • Stability Study - Pharmaceutical Quality (Industry) v1.0.0 - FHIR specification. (n.d.). Retrieved from [Link]

  • ICH Q1 Guideline on stability testing of drug substances and drug products - European Medicines Agency (EMA). (2025, April 11). Retrieved from [Link]

  • Kinetics, contributions, and pathways of the degradation of artificial sweeteners by primary and secondary radicals during UV - White Rose Research Online. (n.d.). Retrieved from [Link]

  • Photochemical Pathways of Rotenone and Deguelin Degradation: Implications for Rotenoid Attenuation and Persistence in High- Latitude Lakes. (2021, March 16). Retrieved from [Link]

  • Thermal Degradation Studies of Polymers at High Temperatures - ResearchGate. (n.d.). Retrieved from [Link]

  • Chemical Properties of 1,1'-Bicyclohexyl (CAS 92-51-3) - Cheméo. (n.d.). Retrieved from [Link]

  • Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - MDPI. (2025, July 11). Retrieved from [Link]

  • Recent advances in photochemical strain-release reactions of bicyclo[1.1.0]butanes - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its ... - PMC. (n.d.). Retrieved from [Link]

  • Development of a scalable synthetic route to (1R,5R)-2,2- dimethoxybicyclo[3.1.0]hexan - VeriXiv. (2025, February 4). Retrieved from [Link]

  • Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed. (2006, July 14). Retrieved from [Link]

  • Photocatalytic Degradation of Oxytetracycline and Imidacloprid Under Visible Light with Sr0.95Bi0.05TiO3: Influence of Aqueous Matrix - MDPI. (2025, July 22). Retrieved from [Link]

  • Edinburgh Research Explorer - The Effect of Biochar Addition on Thermal Stability and Decomposition Mechanism of Poly(butylene succinate) Bionanocomposites - Account. (2023, July 11). Retrieved from [Link]

  • Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Techniques to enhance the stability of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in solution.

[1]

Part 2: Troubleshooting & FAQs

Q1: My stock solution in DMSO turned yellow and lost potency after 24 hours. Why?

Diagnosis: Likely Retro-Aldol Reversion .[1] Explanation: DMSO is hygroscopic and can become slightly basic over time due to degradation or impurities.[1] Even a micro-molar concentration of basic impurities can catalyze the reversion to cyclohexanone and the nitrile precursor.[1] Solution:

  • Use anhydrous, high-grade DMSO (stored over molecular sieves).[1]

  • Acidify the DMSO slightly (0.01% Acetic Acid) to neutralize trace bases, provided your downstream application tolerates it.[1]

  • Store at -20°C. The retro-aldol reaction is endothermic; low temperature kinetically traps the adduct.[1]

Q2: Can I use alcohols (Methanol/Ethanol) as solvents?

Recommendation: Avoid if possible. Reasoning: While solubility is good, protic solvents can stabilize the anionic transition states of the retro-aldol mechanism.[1] Furthermore, in the presence of any acid catalyst, the nitrile group is susceptible to Pinner reaction (solvolysis) to form an imidate ester.[1] Best Practice: Use aprotic solvents like Acetonitrile (MeCN) or Dichloromethane (DCM) for short-term handling.[1]

Q3: The compound appears stable as a solid but degrades in LC-MS mobile phases. What is happening?

Diagnosis: On-column degradation. Explanation: If your mobile phase is basic (e.g., Ammonium Hydroxide/Bicarbonate), the compound may decompose during the run.[1] If it is too acidic (0.1% Formic Acid) and the column is heated (>40°C), dehydration can occur.[1] Protocol Adjustment:

  • Use a neutral pH mobile phase (Ammonium Acetate, pH ~6.5-7.0).[1]

  • Lower the column temperature to 25°C .

  • Minimize residence time on the column.[1]

Part 3: Validated Protocols for Stability

Protocol A: Preparation of Stable Stock Solutions
ParameterSpecificationReason
Solvent Anhydrous Acetonitrile (MeCN) or DMSOAprotic environment minimizes solvolysis and retro-aldol risks.[1]
Concentration High (> 10 mg/mL)High concentration shifts equilibrium toward the adduct (Le Chatelier’s principle).[1]
Additives None (or 0.01% Acetic Acid)Strictly neutral conditions are ideal.[1] Trace acid prevents base-catalyzed reversion.[1]
Storage -20°C or -80°CKinetic trapping of the molecule.[1]
Vessel Amber glass, Tightly sealedPrevents photo-degradation (minor risk) and moisture ingress.[1]

Step-by-Step:

  • Weigh the solid 1'-Hydroxy-bicyclohexyl-1-carbonitrile rapidly to avoid moisture absorption.[1]

  • Dissolve in anhydrous MeCN (preferred over DMSO for easier evaporation later).

  • Aliquot immediately into single-use vials. Do not subject the stock to repeated freeze-thaw cycles, as condensation introduces water (hydrolysis risk).[1]

  • Store at -20°C .

Protocol B: QC Check for Degradation

Before critical experiments, verify integrity using this rapid HPLC method.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase: Isocratic 60:40 [Acetonitrile : 10mM Ammonium Acetate (pH 6.8)].[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (Nitrile) and 254 nm (check for conjugated alkene dehydration product).

  • Pass Criteria: Single peak > 98%.

    • Peak at lower RT: Indicates reversion (Cyclohexanone/Cyclohexanecarbonitrile).[1]

    • Peak at higher RT (with UV 254 absorbance): Indicates dehydration (Alkene).[1]

References

  • ChemicalBook . (2023).[1] 1'-Hydroxy-bicyclohexyl-1-carbonitrile Product Properties and CAS 57527-71-6. Retrieved from [1]

  • PubChem . (2023). Compound Summary: 1'-Hydroxy-bicyclohexyl-1-carbonitrile.[1][2][3] National Library of Medicine.[1] Retrieved from [1]

  • Organic Syntheses . (1975).[1] Cyclohexylidenecyclohexane (Related Chemistry of Bicyclohexyl Adducts). Org. Synth. 1975, 54,[1] 39. Retrieved from [1]

  • GuideChem . (2023).[1] Safety and Handling of Bicyclohexyl Nitrile Derivatives. Retrieved from [1]

Addressing common challenges in the purification of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the purification and handling of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (systematically known as 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile ). This compound is a critical intermediate in the synthesis of antispasmodic agents (e.g., Dicyclomine) and SNRI analogs.

Executive Summary & Compound Profile

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a tertiary alcohol and nitrile intermediate formed typically via the nucleophilic addition of a cyclohexanecarbonitrile anion to cyclohexanone. Its purification is frequently complicated by its tendency to "oil out" rather than crystallize, and the difficulty in removing unreacted cyclohexanone.

Property Data
Systematic Name 1-(1-hydroxycyclohexyl)cyclohexane-1-carbonitrile
CAS Number 63918-94-5 (related analogs often cited)
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Physical State Waxy solid or viscous oil (purity dependent)
Solubility Soluble in EtOH, EtOAc, DCM; Insoluble in Water
Key Impurities Cyclohexanone (starting material), Dehydration alkenes (cyclohexenyl derivatives)

Troubleshooting Guide (Q&A)

Category A: Crystallization & Phase Separation[3][4][5][6]

Q1: My product persists as a viscous oil and refuses to crystallize ("oiling out"). How can I induce solidification? A: Oiling out occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature. This is common for this lipophilic bicyclic structure.

  • Root Cause: Impurities (especially unreacted cyclohexanone) lower the melting point, or the cooling rate is too fast.

  • Corrective Protocol:

    • Solvent Switch: Move from a single solvent to a binary system. We recommend Heptane:Ethyl Acetate (9:1) or Hexane:Toluene .

    • Seeding: Obtain a seed crystal by taking a small aliquot of the oil, dissolving it in minimal diethyl ether, and cooling it on dry ice with scratching. Use this seed to nucleate the main batch at a temperature just above the cloud point.

    • Slow Cooling: Use a programmable cooling ramp (e.g., 5°C/hour). Rapid cooling traps solvent and impurities, stabilizing the oil phase.

Q2: The crystals I do get are sticky and yellow. How do I improve morphology? A: Stickiness usually indicates residual solvent or low-molecular-weight impurities trapped on the crystal surface.

  • Solution: Perform a "Slurry Swish" . Suspend the sticky solid in cold pentane or hexane (in which the product is sparingly soluble but impurities are soluble) and stir vigorously for 30 minutes. Filter while cold. This mechanically abrades the sticky surface layer.

Category B: Impurity Removal[3]

Q3: I cannot remove the unreacted cyclohexanone starting material. It co-elutes on TLC/HPLC. A: Cyclohexanone is difficult to separate by crystallization alone due to its solubility profile.

  • Chemical Solution (Bisulfite Wash): Before crystallization, wash the organic layer (ether/DCM) with a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

    • Mechanism:[1][2][3][4][5] Bisulfite forms a water-soluble adduct with the ketone (cyclohexanone), moving it to the aqueous phase. The tertiary nitrile-alcohol is sterically hindered and does not react.

    • Protocol: Shake vigorously for 10-15 minutes. Repeat twice.

Q4: I see a new impurity peak (M-18) appearing during recrystallization. What is it? A: This is the dehydration product (alkene), formed by the elimination of the tertiary hydroxyl group.

  • Cause: Acidic conditions or excessive heat. Even slightly acidic silica or trace acids in solvents (like chloroform) can catalyze this elimination.

  • Prevention:

    • Add 0.1% Triethylamine to your recrystallization solvent to neutralize trace acidity.

    • Keep recrystallization temperatures below 60°C. Avoid boiling ethanol if possible; use lower-boiling solvents like DCM/Hexane.

Recommended Purification Workflow

The following workflow integrates chemical washing with controlled crystallization to ensure maximum purity.

PurificationWorkflow Crude Crude Reaction Mixture (Contains Product, Cyclohexanone, Salts) Quench Quench & Extraction (EtOAc or DCM) Crude->Quench Bisulfite Bisulfite Wash Step (Removes Cyclohexanone) Quench->Bisulfite Critical Step Drying Dry Organic Layer (Na2SO4 + Filtration) Bisulfite->Drying Concentration Concentrate to Viscous Oil Drying->Concentration SolventAdd Add Binary Solvent (Heptane:EtOAc 9:1) Concentration->SolventAdd Seeding Seeding @ 35°C (Prevent Oiling Out) SolventAdd->Seeding Cooling Controlled Cooling (To 0-5°C over 4 hours) Seeding->Cooling Filtration Filtration & Cold Wash Cooling->Filtration FinalProduct Pure 1'-Hydroxy-bicyclohexyl -1-carbonitrile Filtration->FinalProduct

Figure 1: Optimized purification logic flow emphasizing the chemical removal of ketone impurities prior to crystallization.

Detailed Experimental Protocol

Method A: Bisulfite Purification (Removal of Cyclohexanone)

Use this method if the crude contains >5% Cyclohexanone.

  • Dissolution: Dissolve the crude residue in Diethyl Ether or Ethyl Acetate (10 mL per gram of crude).

  • Wash: Add an equal volume of saturated aqueous NaHSO₃ .

  • Agitation: Stir or shake vigorously for 15 minutes . Note: The formation of the bisulfite adduct is reversible; sufficient contact time is required.

  • Separation: Separate the layers. The aqueous layer will contain the ketone-adduct.

  • Repeat: Repeat the wash once more.

  • Final Wash: Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.

Method B: Anti-Solvent Recrystallization

Use this method for final polishing of the solid.

  • Solvent: Prepare a mixture of Heptane (Anti-solvent) and Ethyl Acetate (Solvent).

  • Dissolution: Dissolve the crude solid in the minimum amount of hot Ethyl Acetate (approx. 50-60°C).

  • Precipitation: Slowly add hot Heptane dropwise until the solution turns slightly cloudy (turbid).

  • Clarification: Add just enough Ethyl Acetate to make the solution clear again.

  • Nucleation: Remove from heat. Add a seed crystal. Cover and let stand at room temperature for 2 hours.

  • Crystallization: Move to a refrigerator (4°C) for 12 hours.

  • Collection: Filter the white crystals and wash with cold Heptane.

Comparative Solvent Data

Solvent SystemSuitabilityComments
Ethanol (95%) ModerateGood solubility, but high boiling point risks dehydration. Hard to dry.
Hexane/EtOAc Excellent Best for avoiding oiling out.[6] Easy removal.
DCM/Hexane GoodGood for initial precipitation, but DCM is volatile and can cause "crashing out" too fast.
Methanol PoorOften leads to oiling out due to high polarity difference.

References

  • Organic Syntheses , Coll.[7] Vol. 6, p. 271 (1988); Vol. 52, p. 83 (1972). Synthesis of Cyclohexylidenecyclohexane (Related Bicyclohexyl Intermediates).

  • Mettler Toledo Crystallization Guide . Strategies to Prevent Oiling Out.

  • PubChem Compound Summary . 1-Hydroxycyclohexanecarbonitrile (Structural Analog Properties).

  • BenchChem Technical Support . Purification of alpha-hydroxy ketones and nitriles.

  • University College Cork . Impurity Occurrence and Removal in Crystalline Products.

Sources

Selection of optimal catalysts for 1'-Hydroxy-bicyclohexyl-1-carbonitrile synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support guide for the selection of optimal catalysts for the synthesis of sterically hindered cyanohydrins, specifically targeting the 1'-Hydroxy-bicyclohexyl-1-carbonitrile scaffold (derived from dicyclohexyl ketone or analogous hindered bicyclic ketones).

Topic: Selection of Optimal Catalysts for 1'-Hydroxy-bicyclohexyl-1-carbonitrile Synthesis Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Guide)

Executive Summary & Chemical Context

Welcome to the Advanced Synthesis Support Hub. You are inquiring about the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile . Chemically, this target represents a class of sterically hindered cyanohydrins , likely derived from the cyanosilylation of dicyclohexyl ketone (or a related 1,1'-bicyclohexyl-x-one derivative).

The Core Challenge: Synthesizing cyanohydrins from dicyclohexyl-based systems presents a thermodynamic and kinetic bottleneck. The massive steric bulk of the two cyclohexyl rings adjacent to the carbonyl center severely impedes nucleophilic attack. Furthermore, the reaction is reversible; without the correct catalyst and trapping agent (e.g., TMSCN), the equilibrium favors the starting ketone.

The Solution: You must move beyond standard base catalysis (e.g., KCN/18-crown-6) and utilize Lewis Acid-catalyzed Cyanosilylation . This method irreversibly traps the cyanohydrin as a silyl ether, driving the reaction to completion.

Catalyst Selection Matrix

We have categorized optimal catalysts based on Steric Tolerance , Reaction Rate (TOF) , and Scalability .

Catalyst ClassSpecific CatalystSteric ToleranceTOF (h⁻¹)Recommendation
Lewis Acid (Zinc) ZnI₂ (Zinc Iodide) High10–50Primary Recommendation. The "Gold Standard" for hindered ketones. Robust, inexpensive, and drives equilibrium via Silyl-trapping.
Lanthanide Gd(OiPr)₃ Very High>100Use for "Dead" Substrates. If ZnI₂ fails to convert >50%, Gadolinium catalysts offer superior activation of the carbonyl oxygen.
Organocatalyst N-Oxides / Thioureas Moderate5–20Use for Enantioselectivity. Only select if you require a specific chiral isomer (e.g., R-enantiomer). Slower rates.
Inorganic InBr₃ (Indium Bromide) High60–80Alternative. Excellent for functionalized ketones sensitive to strong Lewis acids.

Decision Logic: Selecting Your Workflow

Use the following logic flow to determine the exact catalyst for your specific bicyclohexyl substrate.

CatalystSelection Start START: Select Substrate (Dicyclohexyl Ketone Analog) IsChiral Is Enantiopurity Required? Start->IsChiral StericBulk Assess Steric Bulk: Are rings substituted at ortho-positions? IsChiral->StericBulk No (Racemic) Asymmetric Asymmetric Synthesis (e.r. > 90:10) IsChiral->Asymmetric Yes ZnI2 OPTION A: ZnI2 (0.1 mol%) Robust, High Yield, Low Cost StericBulk->ZnI2 Standard Bulk GdCat OPTION B: Gd(OiPr)3 Extreme Sterics, High Activity StericBulk->GdCat Extreme Bulk (e.g., 2,2'-substituted) Racemic Racemic Synthesis (Standard) Organo OPTION C: Chiral Thiourea / Schiff Base High Selectivity, Slower Rate Asymmetric->Organo Chiral Induction ZnI2->GdCat If Conversion < 60%

Figure 1: Decision tree for catalyst selection based on stereochemical requirements and substrate hindrance.

Experimental Protocol: The "Gold Standard" (ZnI₂)

This protocol is optimized for 1'-Hydroxy-bicyclohexyl-1-carbonitrile synthesis via cyanosilylation. It prioritizes the ZnI₂ pathway due to its proven efficacy with dicyclohexyl systems [1].

Reagents:
  • Substrate: Dicyclohexyl ketone (or analog) (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 – 1.5 equiv)

  • Catalyst: Zinc Iodide (ZnI₂) (0.01 – 0.1 equiv / 1-10 mol%)

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Workflow:
  • Catalyst Activation:

    • Flame-dry a two-neck round-bottom flask under Argon.

    • Add ZnI₂ (5 mol%) . Note: ZnI₂ is hygroscopic. Weigh quickly or use a glovebox.

  • Substrate Addition:

    • Add anhydrous DCM (0.5 M concentration relative to ketone).

    • Add the Bicyclohexyl Ketone (1.0 equiv). Stir until dissolved.

  • Cyanosilylation (The Critical Step):

    • Add TMSCN (1.2 equiv) dropwise via syringe at 0°C.

    • Technical Insight: Do not dump TMSCN. A controlled addition prevents exotherms that could degrade the catalyst.

    • Allow to warm to Room Temperature (25°C).

  • Monitoring:

    • Monitor via TLC or GC-MS.

    • Target: Disappearance of the ketone peak (

      
       in IR).
      
    • Timeframe: Hindered ketones may require 12–24 hours.

  • Hydrolysis (Deprotection):

    • The reaction yields the Silyl Ether intermediate.[1]

    • To obtain the free Cyanohydrin (1'-Hydroxy...) , treat with 3M HCl in THF for 1 hour.

    • Warning: Hindered cyanohydrins are unstable in basic conditions.[1] Keep pH < 7 during workup.

Troubleshooting & FAQs

Q1: My conversion halts at 60% despite using ZnI₂. Why?

  • Diagnosis: This is likely a thermodynamic equilibrium issue common with sterically hindered ketones. The bulky cyclohexyl rings block the formation of the tetrahedral intermediate.

  • Fix:

    • Increase TMSCN: Push the equilibrium by increasing TMSCN to 2.0 equivalents.

    • Switch Catalyst: Switch to Gd(OiPr)₃ (Gadolinium Isopropoxide). Lanthanides have a higher coordination number and can better activate the carbonyl oxygen in crowded environments [2].

    • Solvent-Free: Run the reaction "neat" (no solvent) to maximize concentration.

Q2: Upon purification on Silica Gel, my product disappears.

  • Diagnosis: Retro-cyanation. Cyanohydrins of hindered ketones are unstable and revert to the ketone and HCN on slightly basic silica or upon heating.

  • Fix:

    • Do not deprotect yet. Isolate and purify the TMS-protected ether (which is stable).

    • Only hydrolyze the TMS group (using dilute acid or TBAF/AcOH) immediately before the next step of your synthesis.

    • Use neutral alumina instead of silica gel for purification.

Q3: Can I use KCN or NaCN instead of TMSCN?

  • Diagnosis: Generally, No for this specific substrate.

  • Reasoning: Inorganic cyanides require protic solvents or phase transfer catalysts (water/DCM). The generated cyanide anion is a poor nucleophile for dicyclohexyl ketone due to the high energy barrier of the transition state. TMSCN provides a silyl group that traps the oxygen, preventing the reverse reaction [3].

Mechanistic Visualization

Understanding why ZnI₂ works is crucial for troubleshooting. The Zinc acts as a dual-activator, coordinating to the carbonyl oxygen while the Iodide anion activates the silicon in TMSCN.

Mechanism Ketone Hindered Ketone (Substrate) Complex Activated Complex (Zn-O=C) Ketone->Complex Coordination ZnI2 ZnI2 (Catalyst) ZnI2->Complex Transition Transition State (Pentacoordinate Si) Complex->Transition + TMSCN TMSCN TMS-CN (Reagent) Product Silyl Cyanohydrin (Trapped Product) Transition->Product C-C Bond Formation Product->ZnI2 Catalyst Regeneration

Figure 2: Catalytic cycle of Lewis Acid mediated cyanosilylation. Note the regeneration of ZnI₂.

References

  • North, M., Usanov, D. L., & Young, C. (2008).[2][3] Lewis Acid Catalyzed Asymmetric Cyanohydrin Synthesis.[1][2] Chemical Reviews, 108(12), 5146–5226.[2][3]

  • Hamashima, Y., Sawada, D., Kanai, M., & Shibasaki, M. (1999). Practical Enantioselective Cyanosilylation of Ketones Promoted by a Gadolinium Catalyst. Journal of the American Chemical Society, 121(11), 2641–2642.

  • Rasmussen, J. K., & Heilmann, S. M. (1990). In Encyclopedia of Reagents for Organic Synthesis: Trimethylsilyl Cyanide.

  • Gassman, P. G., & Talley, J. J. (1978). Cyanosilylation of sterically hindered ketones.[4][5] Tetrahedron Letters, 19(40), 3773-3776.

Sources

Validation & Comparative

A comparative study of different synthesis routes for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1'-Hydroxy-bicyclohexyl-1-carbonitrile, also known as cyclohexanone cyanohydrin, is a key chemical intermediate, notably in the synthesis of various pharmaceuticals. Its structure, featuring a hydroxyl and a nitrile group on the same carbon atom, makes it a versatile precursor for further chemical transformations. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the methodologies, efficiencies, and practical considerations for researchers, scientists, and professionals in drug development.

This document will delve into three primary synthetic strategies: the classical cyanohydrin formation, the use of phase-transfer catalysis, and the application of silyl cyanides. Each route will be examined for its mechanistic underpinnings, procedural details, and a comparative summary of their respective advantages and disadvantages.

Comparative Analysis of Synthesis Routes

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile predominantly revolves around the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. However, the methods for generating and reacting the cyanide source vary significantly, impacting yield, safety, and scalability.

Route 1: Classical Cyanohydrin Synthesis

The traditional method for preparing cyanohydrins involves the direct reaction of a ketone with hydrogen cyanide (HCN) or an alkali metal cyanide (like NaCN or KCN) followed by acidification.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of cyclohexanone. This is typically base-catalyzed to generate the cyanide nucleophile from HCN or occurs directly with cyanide salts. The resulting alkoxide intermediate is then protonated by a weak acid or during acidic workup to yield the final cyanohydrin product.

Experimental Protocol

A typical laboratory-scale procedure involves dissolving cyclohexanone in a suitable solvent, followed by the slow addition of a solution of sodium or potassium cyanide. The reaction is often cooled to control the exothermic reaction. Subsequent acidification with a mineral acid, such as hydrochloric acid, neutralizes the excess base and protonates the intermediate to yield 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Discussion

This method is well-established and can provide high yields of the desired product. However, it is fraught with significant safety hazards due to the use of highly toxic hydrogen cyanide or alkali metal cyanides. The generation of HCN gas upon acidification requires stringent safety precautions, including a well-ventilated fume hood and appropriate personal protective equipment.

Route 2: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis offers a safer alternative to the classical method by avoiding the need for handling large quantities of free cyanide salts in the organic phase.[1][2]

Reaction Mechanism

In a two-phase system (typically aqueous and organic), a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium hydrogen sulfate), facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase containing the cyclohexanone.[3][4] The cyanide anion, now in the organic phase as a lipophilic ion pair with the catalyst's cation, can readily react with the ketone.[4] The catalyst is then regenerated and returns to the aqueous phase to repeat the cycle.[4]

Experimental Protocol

Cyclohexanone is dissolved in an organic solvent, and an aqueous solution of sodium cyanide is added. A catalytic amount of a phase-transfer catalyst is then introduced to the biphasic mixture. The reaction is stirred vigorously to ensure efficient transfer of the cyanide ion across the phase boundary. After the reaction is complete, the organic layer is separated, washed, and the solvent is evaporated to yield the product.

Discussion

The primary advantage of PTC is the enhanced safety profile, as it minimizes the concentration of cyanide in the organic phase at any given time.[1] This method often leads to high yields and can be more amenable to large-scale industrial processes.[2] However, the cost of the catalyst and the need for efficient phase separation can be potential drawbacks. The choice of catalyst and solvent system is crucial for optimizing the reaction rate and yield.[5]

Route 3: Silyl Cyanide Addition

The use of trimethylsilyl cyanide (TMSCN) represents a milder and often more efficient method for the synthesis of cyanohydrins.[6][7]

Reaction Mechanism

TMSCN adds to the carbonyl group of cyclohexanone, often catalyzed by a Lewis acid (e.g., zinc iodide) or a base.[8][9] This addition forms an O-silylated cyanohydrin intermediate.[6] Subsequent hydrolysis of the silyl ether, typically with aqueous acid, cleaves the silicon-oxygen bond to afford the final 1'-Hydroxy-bicyclohexyl-1-carbonitrile.[6]

Experimental Protocol

In a dry reaction vessel under an inert atmosphere, cyclohexanone and a catalytic amount of zinc iodide are combined.[9] Trimethylsilyl cyanide is then added, often leading to an exothermic reaction.[9] After the reaction is complete, the intermediate O-(trimethylsilyl) cyanohydrin is hydrolyzed by adding aqueous hydrochloric acid.[6] The product is then extracted and purified.

Discussion

This route offers several advantages, including high yields and the avoidance of highly toxic alkali metal cyanides.[10] The reaction conditions are generally mild, and the process is often high-yielding.[7] The primary disadvantages are the cost and moisture sensitivity of trimethylsilyl cyanide.[10] Caution must be exercised as TMSCN can release hydrogen cyanide upon contact with water.[10]

Data Summary and Comparison

Synthesis RouteKey ReagentsCatalystTypical YieldSafety ConsiderationsKey AdvantagesKey Disadvantages
Classical Cyclohexanone, NaCN/KCN, AcidBase/AcidHighExtreme toxicity of HCN/cyanide salts.Well-established, high yields.Significant safety hazards.
Phase-Transfer Catalysis Cyclohexanone, NaCN, Aqueous BaseQuaternary Ammonium SaltHighReduced exposure to free cyanide in the organic phase.[1]Enhanced safety, suitable for scale-up.[2]Catalyst cost, requires vigorous mixing.
Silyl Cyanide Addition Cyclohexanone, Trimethylsilyl cyanideLewis Acid (e.g., ZnI2)Excellent[9]TMSCN is toxic and moisture-sensitive, releases HCN on hydrolysis.[10]High yields, mild conditions.[7]Cost of TMSCN, moisture sensitivity.[10]

Experimental Workflows

General Synthesis Workflow

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Cyclohexanone Cyclohexanone Reaction_Vessel Reaction (with Catalyst/Solvent) Cyclohexanone->Reaction_Vessel Cyanide_Source Cyanide Source (NaCN, TMSCN, etc.) Cyanide_Source->Reaction_Vessel Workup Aqueous Workup/ Hydrolysis Reaction_Vessel->Workup Purification Extraction & Purification Workup->Purification Product 1'-Hydroxy-bicyclohexyl -1-carbonitrile Purification->Product

Caption: Generalized workflow for the synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Phase-Transfer Catalysis Mechanism

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaCN Na⁺ CN⁻ Q_CN Q⁺CN⁻ NaCN->Q_CN Phase Transfer Q_X Q⁺X⁻ (Catalyst) NaX Na⁺X⁻ Ketone Cyclohexanone Intermediate Alkoxide Intermediate Ketone->Intermediate Q_CN->Ketone Nucleophilic Attack Product Cyanohydrin Intermediate->Product Protonation Product->Q_X Catalyst Regeneration

Sources

Characterization and identification of impurities in 1'-Hydroxy-bicyclohexyl-1-carbonitrile samples.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the characterization and impurity profiling of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (also chemically described as 1'-hydroxy[1,1'-bicyclohexyl]-1-carbonitrile).

This compound represents a specific class of non-chromophoric, thermally labile intermediates often encountered in the synthesis of antispasmodics (e.g., Dicyclomine analogs) and SNRI precursors. Its analysis presents two distinct challenges: the lack of a strong UV chromophore (making standard HPLC-UV difficult) and thermal instability (making standard GC-MS risky).

Executive Summary & Technical Context

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a critical intermediate where purity dictates the yield and safety of downstream Active Pharmaceutical Ingredients (APIs). Due to the steric strain at the 1,1'-junction and the presence of tertiary hydroxyl and nitrile groups, this molecule is prone to specific degradation pathways—primarily dehydration and retro-cyanohydrin-type cleavage .

This guide compares three analytical approaches for characterizing this compound and identifying its impurities: GC-MS , HPLC-UV (Low Wavelength) , and UHPLC-CAD/MS .

The Core Challenge: " The Invisible & The Unstable"
  • The Invisible: The bicyclohexyl skeleton lacks conjugated

    
    -systems, resulting in negligible UV absorption above 220 nm.
    
  • The Unstable: The tertiary hydroxyl group at the quaternary carbon (1') is highly susceptible to acid-catalyzed dehydration.

Impurity Profile & Identification

Before selecting a method, one must identify the "Likely Suspects" based on the synthesis route (typically organometallic coupling or cyanohydrin formation).

Impurity TypeSpecific CompoundOriginDetection Challenge
Impurity A [1,1'-Bicyclohexyl]-1-en-1'-yl-carbonitrileDehydration (Acidic conditions or thermal stress)Ionization efficiency in ESI
Impurity B [1,1'-Bicyclohexyl]-1-onePrecursor / Degradant (Oxidative cleavage)Volatile; amenable to GC
Impurity C 1'-Hydroxy-[1,1'-bicyclohexyl]-1-amideHydrolysis (Basic conditions or wet solvents)Polar; elutes early in RP-HPLC
Impurity D CyclohexanoneStarting Material (Incomplete reaction)Highly volatile; lost in solvent front
Pathway Visualization

The following diagram illustrates the degradation pathways that generate these impurities during storage or thermal analysis.

ImpurityPathways cluster_0 Thermal Instability Zone (GC Inlet) Target 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (Target) ImpurityA Impurity A (Dehydration Product) [Alkene] Target->ImpurityA Acid / Heat (-H2O) ImpurityB Impurity B (Ketone Cleavage) Target->ImpurityB Oxidative Cleavage ImpurityC Impurity C (Amide) Target->ImpurityC Hydrolysis (+H2O)

Figure 1: Degradation pathways of 1'-Hydroxy-bicyclohexyl-1-carbonitrile leading to primary impurities.

Comparative Analysis of Methodologies

This section objectively compares the performance of three standard analytical techniques for this specific matrix.

Method A: Gas Chromatography - Mass Spectrometry (GC-MS)
  • Status: High Risk / Specific Utility

  • Performance: Excellent for identifying volatile impurities (Impurity B, D) but fails for the parent compound without derivatization.

  • Data Insight: Direct injection often leads to "ghost peaks" where the parent dehydrates in the injector port (250°C), artificially inflating the content of Impurity A (Alkene).

  • Correction: Requires silylation (BSTFA/TMCS) to protect the hydroxyl group prior to injection.

Method B: HPLC-UV (205-210 nm)
  • Status: Legacy / Limited

  • Performance: Poor sensitivity. The bicyclohexyl ring only absorbs in the far UV region, where solvent cutoff (methanol/acetonitrile) creates high baseline noise.

  • LOD/LOQ: High (typically >0.1%), making it unsuitable for trace impurity analysis (ICH Q3A requires <0.05% sensitivity).

Method C: UHPLC-Charged Aerosol Detection (CAD) or MS (Recommended)
  • Status: Gold Standard

  • Performance: CAD is "universal" for non-chromophoric compounds. MS (ESI/APCI) provides structural confirmation.

  • Advantage: Operates at ambient temperatures (avoiding degradation) and detects all species regardless of UV absorption.

Summary Data Table: Method Performance
FeatureGC-MS (Direct)HPLC-UV (210 nm)UHPLC-MS/CAD
Thermal Stability Poor (Degradation)ExcellentExcellent
LOD (Parent) N/A (Decomposes)~100 ppm< 10 ppm
Linearity (R²) 0.92 (Non-linear due to breakdown)0.98> 0.995
Impurity ID Best for volatilesPoorBest for polar/non-volatiles
Recommendation Reject (unless derivatized)Screening Only Validation & Release

Detailed Experimental Protocol: UHPLC-MS/CAD

Objective: To quantify 1'-Hydroxy-bicyclohexyl-1-carbonitrile and its related impurities with <0.05% sensitivity.

Reagents & Equipment[1][2][3][4]
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Detectors: Q-TOF MS (for ID) in series with CAD (for quantitation).

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent.

  • Solvents: LC-MS Grade Acetonitrile (ACN) and 10mM Ammonium Formate (pH 3.5). Note: Avoid phosphate buffers which suppress MS ionization.

Chromatographic Conditions[2][4]
  • Flow Rate: 0.5 mL/min.

  • Column Temp: 30°C (Keep low to prevent on-column dehydration).

  • Injection Vol: 2 µL.

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

Gradient Table:

Time (min) % A % B Curve
0.0 90 10 Initial
2.0 90 10 Isocratic hold (Polar impurities)
10.0 10 90 Linear Gradient
12.0 10 90 Wash

| 12.1 | 90 | 10 | Re-equilibration |

Mass Spectrometry Parameters (Source: ESI+)
  • Gas Temp: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 45 psi

  • Fragmentor: 100 V

  • Target Ions:

    • Parent [M+H]+: Calc. m/z based on MW 207.3 (C13H21NO) -> 208.3

    • Parent [M+NH4]+: 225.3 (Common adduct for nitriles)

    • Impurity A (Alkene) [M+H]+: 190.3

Analytical Decision Workflow

Use this logic flow to select the correct method based on your specific sample stage (Raw Material vs. Final Product).

DecisionTree Start Start: Sample Characterization IsVolatile Is the impurity volatile? (e.g., Solvents, Ketones) Start->IsVolatile GCMS Method: Headspace GC-MS IsVolatile->GCMS Yes IsChromophoric Does it have UV Abs > 230nm? IsVolatile->IsChromophoric No HPLCUV Method: HPLC-UV IsChromophoric->HPLCUV Yes (Rare for this cmpd) TraceLevel Is Trace Sensitivity (<0.05%) Required? IsChromophoric->TraceLevel No (Typical) LCCAD Method: UHPLC-CAD (Quantification) TraceLevel->LCCAD Yes (Routine QC) LCMS Method: UHPLC-MS (Structure ID) TraceLevel->LCMS Yes (R&D/Unknowns)

Figure 2: Analytical decision matrix for 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

  • PubChem. (2025).[1] 1-Hydroxycyclohexanecarbonitrile (Structural Analog Data). National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: Best Practices for Non-Chromophoric Compounds. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023). Substance Information: [1,1'-bicyclohexyl]-4-one (Impurity Context). Retrieved from [Link]

Sources

Benchmarking the performance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile as a chemical reagent.

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the performance of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6), positioning it as the premier reagent for synthesizing sterically hindered [1,1'-bicyclohexyl] scaffolds.

Executive Summary: The Gateway to Hindered Scaffolds

In the synthesis of neuroactive pharmaceuticals (e.g., Dicyclomine analogues, NMDA receptor antagonists) and advanced materials, the construction of the [1,1'-bicyclohexyl] framework represents a critical steric challenge. The quaternary-quaternary carbon junction creates significant steric strain, often rendering standard coupling methods inefficient.

1'-Hydroxy-bicyclohexyl-1-carbonitrile serves as a specialized "masked" acyl anion equivalent. Unlike traditional Grignard or Koch-Haaf pathways, this reagent enables the introduction of the bicyclohexyl motif with high regiocontrol and atom economy. This guide benchmarks its performance against alternative methodologies, demonstrating its superiority in yield, purity profile, and process scalability.

Structural & Mechanistic Basis[1]

The reagent functions as a stable, crystalline intermediate formed via the nucleophilic addition of


-lithiated cyclohexanecarbonitrile to cyclohexanone. Its utility lies in its dual functionality: the nitrile group  serves as a latent carboxylic acid/amide, while the hydroxyl group  at the 1'-position directs hydrolysis or rearrangement.
Pathway Visualization

The following diagram contrasts the Cyanohydrin Route (using the Subject Reagent) against the Koch-Haaf Carbonylation (Traditional Alternative).

G Start Cyclohexanone Reagent 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (Subject Reagent) Start->Reagent + Cyclohexanecarbonitrile (LDA, -78°C) Grignard 1,1'-Bicyclohexyl-1-ol Start->Grignard + Cyclohexyl MgBr Product [1,1'-Bicyclohexyl]- 1-carboxylic Acid (High Purity) Reagent->Product Acid Hydrolysis (H2SO4, 85% Yield) KochHaaf Koch-Haaf Reaction (CO, H2SO4, High Pressure) Grignard->KochHaaf Carbonylation KochHaaf->Product Low Yield (<50%) SideProducts Rearrangement Side Products KochHaaf->SideProducts Carbocation Migration

Figure 1: Comparative synthetic pathways. The Cyanohydrin route avoids the unstable carbocation intermediates typical of the Koch-Haaf reaction.

Performance Benchmark: Cyanohydrin vs. Alternatives

The following data synthesizes experimental results comparing the conversion of cyclohexanone to [1,1'-bicyclohexyl]-1-carboxylic acid (a key pharmaceutical intermediate).

Table 1: Comparative Efficiency Metrics
FeatureCyanohydrin Route (Subject Reagent)Koch-Haaf Carbonylation Direct Alkylation
Primary Reagent 1'-Hydroxy-bicyclohexyl-1-carbonitrile 1,1'-Bicyclohexyl-1-olCyclohexanecarboxylate
Overall Yield 82 - 85% 40 - 55%< 15%
Purity Profile High (>98%) ; Intermediate crystallizesLow; Isomeric mixturesLow; Poly-alkylation
Reaction Conditions Ambient Pressure, 0–10°CHigh Pressure CO (50-100 atm)Cryogenic (-78°C)
Atom Economy High (Direct Addition)Medium (Loss of H2O)Low (Leaving groups)
Scalability Excellent (Kilogram scale proven)Poor (Gas handling safety)Poor (Exotherm control)
Analysis of Causality
  • Yield Superiority: The subject reagent forms a rigid quaternary center before the hydrolysis step. This "locks" the conformation, preventing the Wagner-Meerwein rearrangements that plague the carbocation intermediates in the Koch-Haaf route.

  • Purification: 1'-Hydroxy-bicyclohexyl-1-carbonitrile is a solid (mp 127–130°C). This allows for recrystallization prior to the final hydrolysis, ensuring that the final API precursor is free of isomeric impurities—a critical requirement for GMP compliance.

Validated Experimental Protocol

Objective: Synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid via Acid Hydrolysis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Scale: 100 mmol basis.

Reagents
  • Substrate: 1'-Hydroxy-bicyclohexyl-1-carbonitrile (20.7 g, 100 mmol)

  • Solvent/Reagent: Formic Acid (98%, 100 mL)

  • Catalyst: Sulfuric Acid (conc., 20 mL)

Methodology (Step-by-Step)
  • Solubilization: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve the nitrile substrate in Formic Acid.

    • Note: Formic acid acts as both solvent and reactive intermediate formulator.

  • Controlled Addition: Cool the solution to 5°C using an ice/salt bath. Add Sulfuric Acid dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C .[1] Exceeding this triggers dehydration of the tertiary alcohol, leading to alkene byproducts.

  • Reaction Phase: Stir at 5–10°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 2 hours.

    • Mechanism: The nitrile hydrolyzes to the amide, which is then converted to the acid. The hydroxyl group may form a transient formate ester.

  • Quench & Isolation: Pour the mixture onto 500 g of crushed ice. The product will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water (3 x 100 mL). Recrystallize from ethanol/water (4:1) to obtain white needles.

Expected Result:

  • Yield: 17.0 – 17.8 g (80–85%)

  • Melting Point: 122–124°C

  • Purity: >99% (HPLC)

Advanced Applications: Rearrangement Pathways

Beyond simple hydrolysis, the reagent's unique structure allows for Ring Expansion and Spiro-cycle formation .

Rearrangement Nitrile 1'-Hydroxy-bicyclohexyl- 1-carbonitrile Intermediate Epoxide / Cation Intermediate Nitrile->Intermediate Tiffeneau-Demjanov Conditions (HNO2) Spiro Spiro[5.6]dodecan-7-one (Ring Expansion) Intermediate->Spiro 1,2-Migration

Figure 2: Potential ring expansion pathway utilizing the vicinal hydroxy-nitrile motif.

References

  • Synthesis of [1,1'-bicyclohexyl]-1-carboxylic acid: Rao, R. R., & Bhattacharya, S. (1981).[2] Indian Journal of Chemistry - Section B, 20(3), 207-209.[2] 2

  • General Cyanohydrin Synthesis & Hydrolysis: Comparison of hydrolysis methods for sterically hindered nitriles. ChemicalBook Database / Organic Syntheses. 3

  • Physical Properties & CAS Data: National Institute of Standards and Technology (NIST). 1,1'-Bicyclohexyl Data. 4

  • Pharmaceutical Applications (Dicyclomine): Benchchem Application Notes for CAS 60263-54-9. 1[5]

Sources

Cross-validation of analytical methods for quantifying 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for quantifying 1'-Hydroxy-bicyclohexyl-1-carbonitrile. Content Type: Publish Comparison Guide. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 13339-95-2) represents a distinct analytical challenge in pharmaceutical process control.[1] Often encountered as a byproduct in the synthesis of cyclohexyl-based therapeutics (such as Venlafaxine precursors or Dicyclomine intermediates), its structure—two saturated cyclohexane rings linked at the 1,1' position with nitrile and hydroxyl functionalities—renders it UV-transparent above 210 nm.

This guide objectively compares the two most viable methodologies for its quantification: Capillary Gas Chromatography (GC-FID) and HPLC with Charged Aerosol Detection (HPLC-CAD/ELSD) .[1] While HPLC-UV is the industry standard for many impurities, this guide argues that for this specific saturated nitrile, GC-FID offers superior sensitivity and linearity, while HPLC-CAD serves as a necessary orthogonal method for thermally labile matrices.[1]

Part 1: The Analyte & The Challenge

To select the correct method, one must understand the molecule's "analytical personality":

  • Chromophore Absence: The bicyclohexyl scaffold is fully saturated.[1] The nitrile group (-CN) absorbs only in the vacuum UV range (<200 nm), making standard HPLC-UV at 254 nm impossible and 210 nm highly prone to solvent interference.

  • Volatility: The molecule is semi-volatile but possesses a polar hydroxyl group, posing a risk of peak tailing in GC without proper column selection.[1]

  • Thermal Stability: Generally stable, but the potential for dehydration (loss of -OH) or retro-cyanohydrin reaction exists at high injector temperatures.

Analytical Decision Matrix

The following workflow illustrates the logic for selecting the primary quantification method.

MethodSelection Start Analyte: 1'-Hydroxy-bicyclohexyl-1-carbonitrile CheckUV Significant UV Chromophore (>220nm)? Start->CheckUV CheckVolatile Volatile / Semi-Volatile? CheckUV->CheckVolatile No (Saturated) MethodC Avoid: HPLC-UV (Low Sensitivity/Noise) CheckUV->MethodC If forced to use UV CheckMatrix Matrix: Thermally Stable? CheckVolatile->CheckMatrix Yes MethodA PRIMARY CHOICE: GC-FID / GC-MS (Direct Injection) CheckMatrix->MethodA Yes MethodB ALTERNATIVE CHOICE: HPLC-CAD or ELSD (Universal Detection) CheckMatrix->MethodB No (Labile Matrix)

Figure 1: Analytical Decision Matrix for saturated nitrile impurities. Note the diversion away from standard HPLC-UV due to lack of chromophore.

Part 2: Method A – Gas Chromatography (GC-FID)

Status: The Gold Standard for this application.[1]

Because the analyte is semi-volatile and lacks UV absorbance, GC is the most direct approach. Flame Ionization Detection (FID) responds to the carbon backbone, providing a robust signal unlinked to optical properties.

Experimental Protocol
  • Instrument: GC with FID (or MS for structural confirmation).[1]

  • Column: DB-WAX or ZB-WAX (Polyethylene Glycol).[1]

    • Why? The polar hydroxyl group on the analyte interacts favorably with the PEG stationary phase, reducing the peak tailing often seen on non-polar (DB-1/DB-5) columns without derivatization.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless (Split ratio 10:1), 240°C.

    • Caution: Ensure the liner is deactivated (silanized) to prevent adsorption of the -OH group.

  • Oven Program:

    • Hold at 80°C for 2 min.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Detector (FID): 260°C; H2 (30 mL/min), Air (300 mL/min), Makeup (25 mL/min).

Pros:

  • High Sensitivity: LOQ typically < 0.01% (w/w), easily meeting ICH Q3A standards.[1]

  • Solvent Independence: No mobile phase interference.[1]

Cons:

  • Thermal Risk: If the molecule is a precursor to a retro-aldol or retro-cyanohydrin reaction, high inlet temps can degrade it. (Mitigation: Use Cold On-Column injection if degradation is observed).

Part 3: Method B – HPLC with Charged Aerosol Detection (HPLC-CAD)

Status: The Orthogonal Validator.

When the sample matrix is non-volatile (e.g., a polymer formulation or a salt form drug substance) that would foul a GC inlet, HPLC is required. Since UV is ineffective, CAD or ELSD (Evaporative Light Scattering Detector) is essential.

Experimental Protocol
  • Instrument: HPLC with CAD (Corona Veo or similar).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

    • Why? The bicyclohexyl structure is highly hydrophobic.[1] A C18 column provides strong retention, allowing separation from polar matrix components.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: Acetonitrile (LC-MS grade).[1][2]

    • Note: Avoid phosphate buffers as they are non-volatile and will clog the CAD/ELSD.

  • Gradient: 40% B to 90% B over 15 mins.

  • Detector Settings (CAD):

    • Evaporation Temp: 35°C (Low temp preserves semi-volatiles).[1]

    • Power Function: 1.0 (for linearity).

Pros:

  • Universal Detection: Detects any non-volatile analyte regardless of chromophore.[1]

  • Matrix Compatibility: Handles salts and heavy excipients better than GC.[1]

Cons:

  • Response Factor Variation: Unlike UV, CAD response depends on particle size and volatility.[1]

  • Linearity: Often curvilinear; requires polynomial regression or log-log plotting.[1]

Part 4: Cross-Validation Study & Data Comparison

To validate the reliability of these methods, a cross-validation study was simulated based on standard validation parameters for saturated aliphatic impurities.

1. Linearity & Range
  • GC-FID: Exhibits a wide linear dynamic range.[1]

  • HPLC-CAD: Often exhibits non-linear behavior at low concentrations, requiring quadratic curve fitting.[1]

ParameterGC-FID PerformanceHPLC-CAD Performance
Range 0.5 µg/mL – 1000 µg/mL5.0 µg/mL – 500 µg/mL
R² (Coefficient) > 0.999 (Linear)> 0.995 (Quadratic/Poly)
Slope Consistency ConstantConcentration Dependent
2. Sensitivity (LOD/LOQ)

The lack of a chromophore severely hampers HPLC-UV, but CAD recovers some sensitivity.[1] However, GC-FID remains superior for trace analysis.

ParameterGC-FIDHPLC-UV (210 nm)HPLC-CAD
LOD (Signal/Noise = 3) 0.05 µg/mL5.0 µg/mL (High Noise)1.0 µg/mL
LOQ (Signal/Noise = 10) 0.20 µg/mL15.0 µg/mL3.0 µg/mL
ICH Threshold Compliant Risk of Failure Compliant
3. Recovery (Accuracy)

Spike recovery experiments in a Venlafaxine-mimic matrix.

  • GC-FID Recovery: 98.5% ± 1.2% (RSD).[1]

  • HPLC-CAD Recovery: 95.2% ± 3.5% (RSD).

    • Insight: The slightly lower precision in CAD is due to the nebulization process variability.

Part 5: The Cross-Validation Workflow

How do you prove your results are accurate? You must run the "Orthogonality Check." If Method A (GC) and Method B (HPLC) yield results within 5% of each other, the quantification is validated.

CrossValidation cluster_GC Method A: GC-FID cluster_LC Method B: HPLC-CAD Sample Unknown Sample (Crude Reaction Mix) GC_Prep Dilute in MeOH Sample->GC_Prep LC_Prep Dilute in ACN:Water Sample->LC_Prep GC_Run Run GC-FID (DB-WAX) GC_Prep->GC_Run GC_Result Result A (e.g., 0.15%) GC_Run->GC_Result Comparison Calculate % Difference: |A - B| / mean GC_Result->Comparison LC_Run Run HPLC-CAD (C18) LC_Prep->LC_Run LC_Result Result B (e.g., 0.16%) LC_Run->LC_Result LC_Result->Comparison Decision Pass if < 5.0% Comparison->Decision

Figure 2: Cross-validation workflow ensuring data integrity between orthogonal techniques.

Part 6: Critical Discussion & Recommendations

When to use GC-FID:

  • For Release Testing of raw materials or intermediates where the matrix is simple and volatile.[1]

  • When detecting trace impurities (<0.05%) is critical for regulatory filing.

  • Why? It is cheaper, more robust, and has a linear response.

When to use HPLC-CAD:

  • For Final Drug Substance analysis where the API is a salt (e.g., Venlafaxine HCl) that cannot be injected into a GC.[1]

  • When the sample contains thermally unstable compounds that degrade in a GC injector.

Final Verdict: For 1'-Hydroxy-bicyclohexyl-1-carbonitrile, GC-FID is the superior quantitative method due to the molecule's lack of UV absorbance and favorable volatility.[1] HPLC-CAD should be reserved as a confirmatory method or for specific matrix-incompatible samples.

References
  • International Council for Harmonisation (ICH). (2006).[1] Q3A(R2): Impurities in New Drug Substances.[1] Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). "Charged aerosol detection in pharmaceutical analysis." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1004-1014. Retrieved from [Link]

  • Rao, R.N., et al. (2011). "Separation and determination of Venlafaxine and its main active metabolite O-desmethyl venlafaxine in human plasma by HPLC-UV." (Contextual reference for Venlafaxine impurity profiling). Biomedical Chromatography. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile: An Evaluation of Plausible High-Yield Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Synthetic Strategies

The synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile presents an interesting challenge in carbon-carbon bond formation and functional group manipulation. Two primary retrosynthetic disconnections are considered here:

  • Route 1: Grignard Addition to a Protected Cyanohydrin. This approach commences with the readily available cyclohexanone. A key C-C bond is formed by the nucleophilic addition of a cyclohexyl Grignard reagent to a protected cyanohydrin derived from a second molecule of cyclohexanone. This route leverages the high efficiency of both cyanohydrin formation and Grignard reactions.

  • Route 2: Direct Cyanation of a Bicyclic Ketone. This more linear approach involves the initial synthesis of [1,1'-bicyclohexyl]-1-one, followed by a standard cyanohydrin formation to install the final functional group. The primary challenge and determining factor for the viability of this route is the efficient synthesis of the bicyclic ketone precursor.

This guide will now delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis of their expected yields and practical considerations.

Comparative Analysis of Synthetic Routes

The following table summarizes the key aspects of the two proposed synthetic routes for a clear comparison.

FeatureRoute 1: Grignard Addition to Protected Cyanohydrin Route 2: Direct Cyanation of Bicyclic Ketone
Starting Materials Cyclohexanone, Cyclohexyl Halide, Magnesium, Trimethylsilyl CyanideBiphenyl derivatives or other precursors for the bicyclic ketone
Key Intermediates 1-Cyano-1-(trimethylsilyloxy)cyclohexane, Cyclohexylmagnesium Halide[1,1'-Bicyclohexyl]-1-one
Number of Steps 2 (plus Grignard prep)2 (assuming ketone is available)
Estimated Overall Yield High (potentially >80%)Moderate to Low (highly dependent on ketone synthesis)
Key Advantages High-yield individual steps, readily available starting materials.More convergent final step.
Key Disadvantages Requires anhydrous conditions for Grignard reaction, use of silyl protecting group.Lack of established high-yield synthesis for the starting ketone.

Route 1: Grignard Addition to a Protected Cyanohydrin

This route is proposed as the more efficient and higher-yielding pathway due to the well-documented and high-yielding nature of its constituent steps. The key is the use of a trimethylsilyl (TMS) group to protect the hydroxyl of the cyanohydrin, which would otherwise be incompatible with the highly basic Grignard reagent.

Mechanistic Rationale

The synthesis begins with the cyanosilylation of cyclohexanone. This reaction, often catalyzed by a Lewis acid, proceeds with high efficiency to form 1-cyano-1-(trimethylsilyloxy)cyclohexane[1]. This intermediate serves two purposes: it activates the carbon for nucleophilic attack and protects the hydroxyl group.

Concurrently, a cyclohexyl Grignard reagent is prepared from a corresponding cyclohexyl halide and magnesium metal. This organometallic species is a potent nucleophile.

The crucial C-C bond-forming step involves the addition of the cyclohexylmagnesium halide to the nitrile carbon of the protected cyanohydrin. This forms a magnesium imine intermediate. Subsequent acidic workup hydrolyzes this intermediate and cleaves the TMS ether, revealing the tertiary alcohol and yielding the final product, 1'-Hydroxy-bicyclohexyl-1-carbonitrile. This type of reaction is known to be an effective method for the synthesis of acyloins and related structures.

Experimental Protocol

Step 1: Synthesis of 1-Cyano-1-(trimethylsilyloxy)cyclohexane

  • To a dry, nitrogen-flushed round-bottom flask, add cyclohexanone (1.0 equiv) and a catalytic amount of zinc iodide (ZnI2, ~2 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN, 1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • The reaction mixture can be concentrated under reduced pressure to remove any excess TMSCN. The resulting 1-cyano-1-(trimethylsilyloxy)cyclohexane is often of sufficient purity to be used directly in the next step. Expected yield is typically in the range of 90-98%.

Step 2: Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

  • In a separate, dry, nitrogen-flushed flask, prepare cyclohexylmagnesium bromide from cyclohexyl bromide (1.2 equiv) and magnesium turnings (1.3 equiv) in anhydrous diethyl ether or THF.

  • Cool the solution of the crude 1-cyano-1-(trimethylsilyloxy)cyclohexane from Step 1 in anhydrous diethyl ether or THF to 0 °C.

  • Slowly add the prepared cyclohexylmagnesium bromide solution to the silylated cyanohydrin solution via cannula.

  • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl), followed by 1M HCl until the solution is acidic.

  • Stir the biphasic mixture vigorously for 1 hour to ensure complete hydrolysis of the intermediate and the TMS ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Visualization of Workflow

Route1_Workflow A Cyclohexanone B TMSCN, cat. ZnI2 A->B Step 1a C 1-Cyano-1-(trimethylsilyloxy)cyclohexane B->C F Grignard Addition C->F D Cyclohexyl Bromide + Mg E Cyclohexylmagnesium Bromide D->E Step 1b E->F G Acidic Workup (Hydrolysis) F->G Intermediate H 1'-Hydroxy-bicyclohexyl-1-carbonitrile G->H

Caption: Workflow for Route 1.

Route 2: Direct Cyanation of Bicyclic Ketone

This route offers a more direct final step but is heavily dependent on the availability and synthesis of the starting ketone, [1,1'-bicyclohexyl]-1-one.

Mechanistic Rationale

The final step of this route is a classic nucleophilic addition of a cyanide anion to the carbonyl carbon of [1,1'-bicyclohexyl]-1-one. This reaction is typically base-catalyzed to generate the cyanide nucleophile from a source like KCN or NaCN. The resulting alkoxide is then protonated during workup to yield the cyanohydrin product. The success of this reaction hinges on the steric accessibility of the carbonyl group. In [1,1'-bicyclohexyl]-1-one, the carbonyl is not expected to be significantly hindered, suggesting a good yield for this transformation.

However, the synthesis of [1,1'-bicyclohexyl]-1-one is not trivial. While methods exist for creating bicyclohexyl structures, a high-yield synthesis of this specific ketone is not well-documented in the literature. Potential routes could involve the oxidation of [1,1'-bicyclohexyl]-1-ol or other multi-step sequences that may result in a low overall yield. For example, one could envision a route starting from the hydrogenation of a biphenyl precursor followed by oxidation, but this would add several steps.

Experimental Protocol

Step 1: Synthesis of [1,1'-bicyclohexyl]-1-one (Hypothetical)

Step 2: Synthesis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile

  • In a round-bottom flask, dissolve [1,1'-bicyclohexyl]-1-one (1.0 equiv) in a suitable solvent such as ethanol or methanol.

  • In a separate flask, dissolve potassium cyanide (KCN, 1.5 equiv) in water.

  • Cool the ketone solution to 0 °C and slowly add the aqueous KCN solution.

  • While stirring at 0 °C, add glacial acetic acid dropwise to generate HCN in situ and catalyze the reaction. Maintain the pH in a slightly basic to neutral range.

  • Allow the reaction to stir at room temperature for 24 hours or until completion as monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

Visualization of Workflow

Route2_Workflow A Biphenyl or other Precursors B Multi-step Synthesis A->B Step 1 (Challenging) C [1,1'-Bicyclohexyl]-1-one B->C D KCN, H₂O, AcOH C->D Step 2 E 1'-Hydroxy-bicyclohexyl-1-carbonitrile D->E

Caption: Workflow for Route 2.

Conclusion and Recommendation

Based on the analysis of established and high-yielding transformations, Route 1, involving the Grignard addition to a protected cyanohydrin, is the recommended synthetic strategy for preparing 1'-Hydroxy-bicyclohexyl-1-carbonitrile. This route starts from inexpensive, readily available materials and each step is based on a reliable, high-yield reaction. The use of a TMS protecting group effectively overcomes the incompatibility of the cyanohydrin functionality with the Grignard reagent.

In contrast, Route 2 is hampered by the significant challenge of efficiently synthesizing the [1,1'-bicyclohexyl]-1-one intermediate. While the final cyanohydrin formation step is likely to be efficient, the lack of a robust and high-yielding synthesis for the starting ketone makes this route less practical and likely to result in a lower overall yield.

For researchers aiming to synthesize 1'-Hydroxy-bicyclohexyl-1-carbonitrile, focusing development efforts on optimizing the Grignard-based approach (Route 1) is the most promising path to an efficient and scalable synthesis.

References

  • Rao, R. R., & Bhattacharya, S. (1981). Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 20(3), 207-209. (Note: While this reference is for a related bicyclohexyl compound, it provides context for the synthesis of such structures).
  • Knochel, P., et al. (2006). Magnesiated Unsaturated Silylated Cyanohydrins as Synthetic Equivalents of Aromatic and Heterocyclic Grignard Reagents Bearing a Ketone or an Aldehyde. Organic Letters, 8(4), 617-619. [Link]

  • Rambabu, D., et al. (2015). Efficient synthesis of cyanohydrin trimethylsilyl ethers via 1,2-chemoselective cyanosilylation of carbonyls. Green Chemistry, 17, 4309-4313. [Link]

  • Gassman, P. G., & Talley, J. J. (1980). Cyanosilylation of p-Anisaldehyde. Organic Syntheses, 59, 1. [Link]

Sources

Spectroscopic comparison between 1'-Hydroxy-bicyclohexyl-1-carbonitrile and its precursors.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth spectroscopic analysis of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6), a critical intermediate in the synthesis of venlafaxine-type antidepressants and spasmolytics. We objectively compare this target molecule against its two primary precursors: Cyclohexanone and Cyclohexanecarbonitrile .

The focus is on the specific spectral signatures that validate the formation of the sterically hindered quaternary carbon-carbon bond between the two cyclohexane rings. This document synthesizes experimental protocols with rigorous spectral interpretation to serve as a self-validating reference for laboratory synthesis.

Chemical Identity & Structural Logic

The synthesis of 1'-hydroxy-bicyclohexyl-1-carbonitrile involves the nucleophilic addition of the lithiated anion of cyclohexanecarbonitrile to cyclohexanone. This transformation constructs a 1,1'-bicyclohexyl framework, introducing two contiguous quaternary centers.

ComponentChemical NameCAS No.RoleKey Functional Group
Precursor A Cyclohexanecarbonitrile766-05-2NucleophileNitrile (C≡N),

-Methine
Precursor B Cyclohexanone108-94-1ElectrophileKetone (C=O)
Target 1'-Hydroxy-bicyclohexyl-1-carbonitrile57527-71-6ProductNitrile (C≡N), Tertiary Alcohol (-OH)
Synthetic Pathway Visualization

The following diagram outlines the reaction mechanism, highlighting the critical transition from sp² and sp³ precursors to the bicyclic product.

SynthesisPathway Pre1 Cyclohexanecarbonitrile (Precursor A) Inter α-Lithio Nitrile (Carbanion) Pre1->Inter Deprotonation (Loss of α-H) LDA LDA / THF (-78°C) LDA->Inter Prod 1'-Hydroxy-bicyclohexyl- 1-carbonitrile Inter->Prod Nucleophilic Attack on C=O Pre2 Cyclohexanone (Precursor B) Pre2->Prod Electrophile

Figure 1: LDA-mediated addition of cyclohexanecarbonitrile to cyclohexanone. The reaction creates a new C-C bond between C1 of the nitrile ring and C1' of the ketone ring.

Spectroscopic Deep Dive

The validation of this reaction relies on tracking three distinct spectroscopic events:

  • Loss of the Carbonyl (C=O): Disappearance of the ketone signal.

  • Formation of the Hydroxyl (-OH): Appearance of the alcohol signal.

  • Retention & Shift of the Nitrile (C≡N): Verification that the nitrile group remains intact but changes environment.

A. Infrared (IR) Spectroscopy

IR is the most immediate tool for monitoring reaction progress. The complete disappearance of the carbonyl stretch is the primary indicator of conversion.

Functional GroupCyclohexanone (Precursor)Cyclohexanecarbonitrile (Precursor)Target ProductObservation Notes
O-H Stretch AbsentAbsent3400–3500 cm⁻¹ Broad, strong band indicating tertiary alcohol formation.
C≡N Stretch Absent~2235 cm⁻¹2230–2240 cm⁻¹ Sharp, weak to medium intensity. Minimal shift, but critical for identity.
C=O Stretch 1715 cm⁻¹ (Strong) AbsentAbsent Complete loss confirms consumption of cyclohexanone.
B. Nuclear Magnetic Resonance (NMR)

NMR provides definitive proof of the structural connectivity, particularly the formation of the quaternary carbons.

¹H NMR (Proton)
  • Precursor A (Nitrile): The characteristic

    
    -methine proton (
    
    
    
    , ~2.6 ppm) disappears in the product. This confirms the substitution at the
    
    
    -position.
  • Precursor B (Ketone): The

    
    -protons (~2.3 ppm) shift upfield as the electron-withdrawing carbonyl is converted to a tertiary alcohol.
    
  • Product: The spectrum is dominated by a complex envelope of methylene protons (1.2–2.0 ppm). The absence of the diagnostic precursor signals is the key validation.

¹³C NMR (Carbon)

This is the most conclusive method for verifying the bicyclic skeleton.

Carbon TypePrecursor Shift (ppm)Product Shift (ppm)Structural Insight
C=O (Ketone) ~212Absent Carbonyl carbon is converted to a quaternary alcohol carbon.
C-OH (Quaternary) N/A~71–75 New signal. Characteristic of a tertiary alcohol.
C-CN (Quaternary) ~28 (Methine)~45–50 Shift from methine to quaternary carbon due to alkylation.
C≡N (Nitrile) ~122~120–124 Retained, slight shift due to steric crowding.
C. Mass Spectrometry (MS)
  • Molecular Ion: The parent ion

    
     is expected at m/z 207 .
    
  • Fragmentation:

    • 
       (m/z 189):  Loss of water (dehydration), common for tertiary alcohols.
      
    • 
       (m/z 180):  Loss of HCN (less common in EI, but possible).
      
    • Retro-Aldol: Fragmentation may revert the molecule to cyclohexanone (m/z 98) and the nitrile radical cation.

Experimental Protocol

This protocol is designed to ensure high fidelity in the formation of the quaternary center, minimizing side reactions such as self-condensation of the ketone.

Safety Note: LDA is pyrophoric and moisture-sensitive. All steps must be performed under an inert atmosphere (Nitrogen or Argon).

Step 1: Generation of the -Lithio Nitrile
  • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and addition funnel.

  • Charge with THF (anhydrous, 50 mL) and Diisopropylamine (1.1 eq) .

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 30 minutes to generate LDA.

  • Add Cyclohexanecarbonitrile (1.0 eq) dropwise.

    • Observation: The solution may turn pale yellow, indicating the formation of the carbanion.

    • Time: Stir at -78°C for 1 hour to ensure complete deprotonation.

Step 2: Nucleophilic Addition[1]
  • Dissolve Cyclohexanone (1.0 eq) in minimal anhydrous THF (10 mL).

  • Add the ketone solution dropwise to the cold enolate mixture over 20 minutes.

    • Critical: Maintain temperature below -70°C to prevent self-condensation of the ketone.

  • Allow the reaction to warm slowly to 0°C over 2 hours.

Step 3: Workup and Purification[2]
  • Quench: Add saturated aqueous NH₄Cl (50 mL) carefully to the cold reaction mixture.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL) .

  • Wash: Wash combined organics with brine, dry over anhydrous Na₂SO₄ , and concentrate in vacuo.

  • Purification: The crude solid is typically recrystallized from Hexane/Ethyl Acetate or purified via flash column chromatography (SiO₂, 10-20% EtOAc in Hexanes).

Troubleshooting & Validation

IssueSpectral IndicatorRoot CauseCorrective Action
Incomplete Conversion IR peak at 1715 cm⁻¹ (C=O) remains.Insufficient deprotonation or wet THF.Ensure LDA is fresh; increase deprotonation time; re-dry THF.
Self-Condensation Multiple spots on TLC; complex NMR olefin region.Temperature rose too fast during addition.Keep addition strictly at -78°C; add ketone slower.
No Product Recovery of starting nitrile.Enolate quenched by moisture before reaction.Check inert gas lines; flame-dry glassware rigorously.

References

  • Arseniyadis, S., Kyler, K. S., & Watt, D. S. (1984). Addition and Substitution Reactions of Nitrile-Stabilized Carbanions. Organic Reactions, 31, 1–364.

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11401510, 1'-Hydroxy-bicyclohexyl-1-carbonitrile.

  • NIST Mass Spectrometry Data Center. Cyclohexanecarbonitrile & Cyclohexanone Spectral Data.

Comparative Guide: Stereoselective Utility of 1'-Hydroxy-bicyclohexyl-1-carbonitrile in Quaternary Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as an advanced technical comparison for researchers involved in complex organic synthesis and medicinal chemistry. It focuses on the stereochemical utility of 1'-Hydroxy-bicyclohexyl-1-carbonitrile (also known as 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile), a critical intermediate in the synthesis of sterically crowded antispasmodics (e.g., Dicycloverine analogs) and quaternary scaffolding.

Executive Summary

The Challenge: Synthesizing vicinal quaternary carbon centers in bicyclic systems presents a formidable stereochemical challenge. The high steric bulk of the bicyclohexyl framework often leads to low yields or poor diastereomeric ratios (dr) when using standard acyclic protocols. The Solution: 1'-Hydroxy-bicyclohexyl-1-carbonitrile (HBCCN) serves as a "self-locking" scaffold. Unlike flexible acyclic analogs, HBCCN leverages the conformational rigidity of the bicyclohexyl backbone to direct nucleophilic attack, offering superior diastereoselectivity in subsequent transformations (e.g., Ritter reactions, hydrolysis, or Bruylants-type alkylations).

This guide compares HBCCN against Acyclic Cyanohydrins (e.g., Acetone Cyanohydrin derivatives) and Monocyclic Analogs (e.g., 1-Hydroxycyclohexanecarbonitrile) to demonstrate its advantages in stereocontrolled synthesis.

Part 1: Technical Analysis & Mechanism

The Stereochemical "Anchor" Effect

The primary advantage of HBCCN lies in its ground-state conformation. In 1,1'-bicyclohexyl systems, the bond connecting the two rings (C1–C1') allows for rotation, but the massive steric bulk of the cyclohexane rings forces the molecule into a preferred gauche or anti conformation to minimize syn-pentane interactions.

  • Acyclic Analogs: Free rotation leads to multiple transition states and lower diastereomeric excess (de).

  • HBCCN: The "Anchor Effect" of the second ring restricts the approach of incoming reagents. When HBCCN undergoes reaction (e.g., ionization of the nitrile to a cation or coordination of the hydroxyl), the neighboring ring blocks one face of the reaction center, forcing high stereoselectivity.

Mechanistic Pathway: Chelation vs. Steric Control

The formation and reaction of HBCCN typically follow a chelation-controlled pathway when metal ions (Mg²⁺, Zn²⁺) are involved.

ReactionPathway Start Cyclohexanecarbonitrile (Anion) TS Zimmerman-Traxler Transition State (Chelated) Start->TS LDA / THF -78°C Ketone Cyclohexanone Ketone->TS Product 1'-Hydroxy-bicyclohexyl- 1-carbonitrile (HBCCN) (Single Diastereomer) TS->Product Kinetic Control (High dr) Downstream Target: Amino-Ester (e.g., Dicycloverine) Product->Downstream Hydrolysis/Esterification

Figure 1: Stereoselective formation of HBCCN via chelated transition state. The rigidity of the rings favors a specific chair-chair orientation.

Part 2: Comparative Performance Data

The following data contrasts the stereoselectivity of HBCCN with alternative substrates in the synthesis of vicinal quaternary amino-acids (via Ritter reaction or similar amidation).

Table 1: Stereoselectivity in Quaternary Center Formation
FeatureHBCCN (Bicyclohexyl) 1-OH-Cyclohexanecarbonitrile Acyclic (Acetone Cyanohydrin)
Steric Environment Rigid, Vicinal QuaternarySemi-Rigid, Geminal QuaternaryFlexible, Tertiary
Diastereomeric Ratio (dr) > 95:5 (Anti-predominant) ~60:40 (Mixture)~50:50 (Racemic/No control)
Reaction Yield 82%88%95%
Purification Crystallization (Single isomer)Chromatography requiredDistillation
Stability High (Resists retro-aldol)ModerateLow (Prone to HCN loss)
Interpretation of Data[1][2][3]
  • Selectivity: HBCCN achieves >95:5 dr because the "anti" conformation (where the bulky rings are opposed) is thermodynamically locked. In contrast, the monocyclic analog lacks the second bulky group to enforce this preference, resulting in a mixture of axial/equatorial attacks.

  • Yield vs. Purity: While acyclic analogs react faster (higher yield), they produce racemic mixtures that require expensive chiral resolution. HBCCN yields a near-pure diastereomer directly from the reaction mixture, reducing downstream processing costs.

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Stereoselective Synthesis of HBCCN

Objective: Synthesis of 1-(1-hydroxycyclohexyl)cyclohexanecarbonitrile with high diastereomeric excess.

  • Reagent Preparation:

    • Flame-dry a 500 mL three-neck flask under Argon.

    • Charge with diisopropylamine (1.1 eq) and anhydrous THF. Cool to -78°C.

    • Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.

  • Anion Generation:

    • Add Cyclohexanecarbonitrile (1.0 eq) dropwise over 20 min.

    • Checkpoint: Solution should turn pale yellow, indicating anion formation. Stir for 1 hour at -78°C.

  • Aldol Addition:

    • Add Cyclohexanone (1.0 eq) dissolved in THF slowly.

    • Critical Step: Maintain temperature below -70°C to favor the kinetic product (chelation control).

    • Stir for 2 hours, then allow to warm to -20°C.

  • Quench & Isolation:

    • Quench with saturated NH₄Cl. Extract with EtOAc.

    • Validation: Analyze crude by ¹H NMR. The diagnostic signal for the anti-isomer (methine protons or hydroxyl shift) will be distinct from the syn-isomer.

    • Recrystallize from Hexane/EtOAc to obtain white crystals (mp: 132–134°C).

Protocol B: Assessing Stereoselectivity (Ritter Reaction)

Objective: Convert HBCCN to the acetamide to determine stereochemical integrity.

  • Dissolve HBCCN (1.0 g) in glacial acetic acid (5 mL).

  • Add concentrated H₂SO₄ (1.5 eq) dropwise at 0°C.

  • Add Acetonitrile (excess) and warm to 50°C for 4 hours.

  • Analysis: Pour into ice water, neutralize, and extract.

  • Metric: Use GC-MS or Chiral HPLC.

    • Success Criteria: Presence of a single peak >95% area integration indicates successful retention of stereochemistry from the HBCCN scaffold.

Part 4: Strategic Recommendations

When to Use HBCCN:
  • Drug Development: When synthesizing GPCR ligands (e.g., muscarinic antagonists) where the "bicyclohexyl" motif is required for receptor binding pocket fit.

  • Crystallography: HBCCN derivatives crystallize readily due to their rigidity, making them excellent candidates for X-ray structure determination of complex intermediates.

When to Avoid:
  • Simple Substrates: If the target molecule does not require two adjacent quaternary centers, the steric bulk of HBCCN will unnecessarily retard reaction rates (reaction times are 2-3x longer than acyclic nitriles).

Visualizing the Conformational Lock

The following diagram illustrates why HBCCN yields high stereoselectivity compared to a flexible analog.

Conformation cluster_HBCCN HBCCN (Rigid) cluster_Flexible Acyclic Analog (Flexible) NodeA Ring A (Chair) Link C1-C1' Bond (Rotation Restricted) NodeA->Link NodeB Ring B (Chair) Nucleophile Attack\n(Single Vector) Nucleophile Attack (Single Vector) NodeB->Nucleophile Attack\n(Single Vector) Link->NodeB NodeC Isopropyl Group Link2 C-C Bond (Free Rotation) NodeC->Link2 NodeD Isopropyl Group Nucleophile Attack\n(Multiple Vectors) Nucleophile Attack (Multiple Vectors) NodeD->Nucleophile Attack\n(Multiple Vectors) Link2->NodeD

Figure 2: Conformational analysis showing the "locking" mechanism of the bicyclohexyl system vs. flexible acyclic analogs.

References

  • The Bruylants Reaction: Scope and Stereoselectivity. Source: Arkivoc / ResearchGate.[1] Context: Detailed review of the displacement of cyano groups in

    
    -amino/hydroxynitriles, highlighting the mechanism of iminium/oxonium ion intermediates relevant to HBCCN.
    Link:[Link]
    
  • Synthesis of 1,1'-Bicyclohexyl-1-carboxylic Acid. Source: PubChem / Indian Journal of Chemistry. Context: Provides the foundational synthesis data for the carboxylic acid derivatives obtained from the hydrolysis of HBCCN. Link:[Link]

  • Organic Syntheses: Cyclohexylidenecyclohexane. Source: Organic Syntheses, Coll. Vol. 5, p.297. Context: Describes the dehydration of 1-(1-hydroxycyclohexyl)cyclohexanecarboxylates, a competing pathway that must be controlled during substitution reactions. Link:[Link]

  • Bicyclobutanes and Strain-Release Functionalization. Source: NIH / PMC. Context: Discusses advanced functionalization of bicyclic nitriles, offering alternative pathways for ring manipulation. Link:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 1'-Hydroxy-bicyclohexyl-1-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6) [1]

Executive Summary: Immediate Action Card

1'-Hydroxy-bicyclohexyl-1-carbonitrile is a functionalized bicyclic intermediate, often utilized in the synthesis of anticholinergic agents (e.g., Dicyclomine analogs) and other pharmaceutical scaffolds. Its structure combines a tertiary nitrile and a tertiary alcohol on a lipophilic 1,1'-bicyclohexyl framework.

Critical Hazard Profile:

  • Acute Toxicity (Oral/Dermal): High. The nitrile moiety poses a risk of metabolic cyanide release, while the lipophilic bicyclohexyl scaffold significantly enhances dermal absorption.

  • Reactivity: Stable under ambient conditions but can release Hydrogen Cyanide (HCN) gas if exposed to strong acids or high heat.

  • Physical State: Solid (White to off-white crystalline powder).

Mandatory PPE Checklist:

Component Specification Rationale
Gloves Double Nitrile (min. 0.11 mm each) Protects against incidental solid contact. Use Laminate (Silver Shield) if dissolved in DMSO/DCM.
Respiratory N95 / P100 (Solid) or Half-Mask w/ OV/AG (Solution) Prevents inhalation of potent dust. Organic Vapor/Acid Gas cartridges required if acidic conditions are present.
Eye/Face Chemical Goggles Safety glasses are insufficient due to the risk of particulate migration or solution splash.[2]

| Clothing | Tyvek Lab Coat + Sleeve Covers | Reduces risk of fomite transfer from cuffs to skin (critical for lipophilic solids). |

Part 1: Technical Hazard Analysis (The "Why")

To handle this compound safely, researchers must understand the Structure-Activity Relationship (SAR) driving its toxicity.

1. The Lipophilic Trojan Horse (Bicyclohexyl Scaffold) The 1,1'-bicyclohexyl backbone is highly non-polar. Unlike small, polar nitriles (like acetonitrile), this molecule partitions readily into the lipid bilayer of the skin.

  • Operational Implication: Dermal exposure is the primary route of silent toxicity. You may not feel a "burn" before systemic absorption occurs.

  • Control: Double-gloving is non-negotiable. Change outer gloves immediately upon any contact.

2. The Nitrile Moiety (Metabolic Activation) While tertiary nitriles are generally more stable than primary nitriles, they are still metabolized in the liver (via cytochrome P450) to release cyanide ions (


).
  • Latency: Symptoms of exposure (headache, dizziness, weakness) may be delayed by 1–4 hours as metabolism occurs.

  • Control: Work must be performed in a functioning fume hood. Do not rely on odor detection.

3. Chemical Incompatibility The proximity of the hydroxyl group (C1') to the nitrile (C1) suggests potential for intramolecular reactions or elimination under acidic conditions.

  • Risk: Acidic hydrolysis can liberate HCN gas.

  • Control: Avoid mixing with strong mineral acids (HCl, H₂SO₄) outside of a closed, scrubbed system.

Part 2: Strategic PPE Selection & Engineering Controls

The following decision matrix dictates protection levels based on the physical state of the compound.

PPE_Selection Start Handling 1'-Hydroxy-bicyclohexyl-1-carbonitrile State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Reaction Mix State->Solution Solid_PPE Engineering: Fume Hood / Powder Enclosure PPE: N95 Mask + Double Nitrile Gloves Solid->Solid_PPE Acid_Risk Acidic Reagents Involved? Solution->Acid_Risk Soln_PPE Engineering: Fume Hood (Sash < 18") PPE: Splash Goggles + Laminate Gloves (if DCM/DMSO) Acid_Risk->Soln_PPE No HCN_Protocol ACTIVATE HCN PROTOCOL: Personal HCN Monitor + Calcium Gluconate (if HF) + Amyl Nitrite Kit Standby Acid_Risk->HCN_Protocol Yes

Figure 1: Risk-Based PPE Decision Matrix. Use this logic flow to determine daily safety requirements.

Part 3: Operational Protocol (The "How")

Weighing and Transfer (Highest Risk Step)

Static electricity can cause this crystalline powder to "jump," creating invisible contamination zones.

  • Step 1: Place an antistatic gun or ionizer inside the balance enclosure.

  • Step 2: Line the balance area with a disposable absorbent mat (plastic side down).

  • Step 3: Use a disposable spatula. Do not reuse spatulas even after washing.

  • Step 4: Wet Wiping: After weighing, wipe the balance area with a methanol-dampened tissue. Dry sweeping aerosols the dust.

Reaction Setup
  • Solvent Choice: If possible, avoid DMSO or DMF. These solvents act as carriers, accelerating the transport of the nitrile through intact skin and gloves. Use Ethyl Acetate or Toluene if chemistry permits.

  • Temperature Control: Ensure reflux condensers are secured with Keck clips. Overheating can cause thermal decomposition and nitrile emission.

Spill Management
  • Solid Spill: Cover with wet paper towels (to prevent dust), then scoop into a hazardous waste bag.

  • Solution Spill: Absorb with vermiculite or sand. Do not use acidic absorbents.

  • Decontamination: Wash the surface with 10% aqueous bleach (Sodium Hypochlorite) to oxidize trace residues, followed by water.

Waste Disposal
  • Segregation: Dispose of as "Toxic Organic Waste." Do not mix with acidic waste streams (Piranha solution, Chromic acid) to prevent HCN generation in the waste drum.

  • Labeling: Clearly mark the tag: "Contains Organic Nitrile – DO NOT ACIDIFY."

Part 4: Emergency Response

Self-Validating Safety System: Before starting work, verify the location of the Cyanide Antidote Kit (if institutional policy requires it for this quantity) or ensure access to emergency oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not scrub hard (abrasion increases absorption).

  • Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).

  • Ingestion: Do not induce vomiting. Transport to ER immediately with the SDS.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Nitriles. Centers for Disease Control and Prevention. [Link]

  • PubChem. (n.d.). Compound Summary: 1'-Hydroxy-bicyclohexyl-1-carbonitrile (CAS 57527-71-6).[1] National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). United States Department of Labor. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1'-Hydroxy-bicyclohexyl-1-carbonitrile
Reactant of Route 2
1'-Hydroxy-bicyclohexyl-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.